GLP-1(7-36), amide
Description
Properties
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHNMHAUYICORS-KTKZVXAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H226N40O45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107444-51-9 | |
| Record name | Glucagon-like peptide 1 (7-36) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107444519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Discovery and history of GLP-1(7-36) amide
An In-depth Technical Guide to the Discovery and History of GLP-1(7-36) amide
Abstract
Glucagon-Like Peptide-1 (GLP-1) has emerged as a cornerstone of modern therapy for type 2 diabetes and obesity. Its journey from a predicted peptide sequence encoded within the proglucagon gene to a molecule of immense therapeutic importance is a story of meticulous scientific inquiry. This technical guide provides an in-depth chronicle of the discovery, isolation, and functional characterization of the biologically active form, GLP-1(7-36) amide. It details the pivotal experiments that established its role as an incretin hormone, outlines the primary signaling pathways it activates, and presents the methodologies that were instrumental in its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational science behind GLP-1.
The Incretin Concept and the Proglucagon Precursor
The story of GLP-1 begins with the "incretin effect"—the observation that oral glucose administration elicits a much greater insulin response than an equivalent intravenous dose, suggesting that factors from the gut enhance insulin secretion.[1][2] While Glucose-dependent Insulinotropic Polypeptide (GIP) was the first incretin identified in the 1970s, it did not seem to account for the entire effect.[1][2][3]
The search for the second incretin led to the investigation of the proglucagon gene (GCG). In the early 1980s, the cloning and sequencing of this gene revealed that it encoded not only glucagon but also two other glucagon-like peptides, now known as GLP-1 and GLP-2.[1][2][4] A critical finding was that the proglucagon precursor undergoes tissue-specific post-translational processing, yielding different peptide products in the pancreas versus the intestine.[5][6][7][8]
-
In the pancreatic α-cells , the enzyme Prohormone Convertase 2 (PC2) cleaves proglucagon primarily into glucagon, glicentin-related pancreatic polypeptide (GRPP), and the major proglucagon fragment.[5][8]
-
In the intestinal enteroendocrine L-cells and certain neurons, Prohormone Convertase 1/3 (PC1/3) is the dominant enzyme.[5] It cleaves proglucagon into glicentin, oxyntomodulin, GLP-1, and GLP-2.[4][5][8]
This differential processing is the fundamental reason why GLP-1 is a gut hormone, not a pancreatic one.
Discovery and Identification of Active GLP-1
While the sequence of the full-length GLP-1 (proglucagon 72-108) was predicted from the gene, the biologically active form remained unknown. The breakthrough came from the foundational work of biochemist Svetlana Mojsov.[9] In 1986, working in the Habener laboratory, she hypothesized and then demonstrated that the full-length peptide might be a precursor for a smaller, truncated form.[9][10]
Her research, involving the chemical synthesis of various GLP-1 fragments and the development of specific antibodies and immunoassays, established that a truncated species, GLP-1(7-37), was the form produced in the intestine.[9][10]
Subsequent studies by other groups involved the direct isolation of the peptide from intestinal extracts. Using a combination of High-Performance Liquid Chromatography (HPLC) and anion-exchange chromatography, a peptide was purified from rat intestine.[11] Fast Atom Bombardment (FAB) mass spectrometry determined its molecular mass to be 3297.4 Da, which corresponded exactly to the predicted mass of GLP-1(7-36) with a C-terminal amide group.[11] This provided the first direct evidence that the glycine residue at proglucagon position 108 serves as a substrate for amidation of the preceding arginine, resulting in GLP-1(7-36) amide (corresponding to proglucagon 78-107 amide).[4][11] It was later confirmed that both GLP-1(7-37) and GLP-1(7-36) amide are produced, are equipotent, and circulate in the bloodstream.[4][12]
Elucidation of Biological Function
The year 1987 was pivotal for establishing the function of truncated GLP-1. Several labs published rapid-fire discoveries:
-
Insulinotropic Activity: Mojsov, Weir, and Habener demonstrated that synthetic GLP-1(7-37) potently stimulated insulin secretion from a perfused rat pancreas in a glucose-dependent manner.[10] Critically, the full-length GLP-1(1-37) had no effect.[10]
-
Confirmation in Multiple Models: Holst and colleagues confirmed this powerful insulinotropic effect using both natural pig GLP-1(7-37) and synthetic GLP-1(7-36) amide in a perfused pig pancreas model.[10]
-
Cellular Mechanisms: Drucker et al. showed that GLP-1(7-37) directly stimulated cyclic AMP (cAMP) accumulation, insulin gene expression, and glucose-dependent insulin secretion in a rat insulinoma cell line, providing the first evidence for a G-protein coupled receptor.[1]
-
First Human Studies: Kreymann and Bloom reported the first studies in humans, demonstrating that an infusion of GLP-1(7-36) amide enhanced insulin secretion and lowered blood glucose, solidifying its role as a physiological incretin in man.[1][12]
Beyond its insulinotropic effects, GLP-1 was also shown to inhibit glucagon secretion, slow gastric emptying, and reduce food intake—all contributing to its overall glucose-lowering and weight-reducing effects.[6][13][14]
Quantitative Data from Early Studies
The initial characterization of GLP-1(7-36) amide and its related forms generated crucial quantitative data that underscored its biological potency.
| Parameter | Finding | Species/Model | Reference |
| Tissue Concentration | Highest concentrations found in the terminal ileum and colon. | Rat | [11] |
| Insulin Secretion | 5 x 10⁻¹¹ M GLP-1(7-37) caused a 3- to 10-fold increase in insulin secretion. | Perfused Rat Pancreas | [15] |
| Insulin Secretion | ~10⁻¹⁰ M GLP-1(7-36) amide caused a ~2-fold increase in insulin secretion. | Perfused Pig Pancreas | [10] |
| cAMP Accumulation | GLP-1(7-37) directly stimulated cAMP accumulation in a rat insulinoma cell line. | RINr 1046-38 cells | [1] |
| Somatostatin Secretion | 10⁻⁹ M GLP-1(7-36) amide more than doubled somatostatin release. | Perfused Pig Pancreas | [15] |
| Plasma Half-Life | Extremely short, approximately 2 minutes, due to rapid degradation by DPP-4. | Human | [4] |
GLP-1 Receptor Signaling Pathway
GLP-1 exerts its effects by binding to the GLP-1 Receptor (GLP-1R), a member of the Class B (secretin/glucagon family) of G-protein coupled receptors (GPCRs).[16][17] The binding of GLP-1(7-36) amide to its receptor on pancreatic β-cells initiates a cascade of intracellular events, with the Gαs/cAMP pathway being predominant.[16][18]
-
Activation & G-Protein Coupling: GLP-1 binds to the GLP-1R, causing a conformational change that activates the coupled heterotrimeric G-protein, leading to the dissociation of the Gαs subunit.[16]
-
cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[18][19]
-
Downstream Effectors: cAMP acts as a second messenger, activating two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[16][20]
-
Insulin Exocytosis: PKA and Epac phosphorylate multiple targets that collectively promote the exocytosis of insulin-containing granules. This includes:
While the Gαs/cAMP pathway is primary, evidence also suggests potential coupling to Gαq and β-arrestin pathways, which can influence intracellular Ca²⁺ levels and receptor internalization.[18][19]
Key Experimental Protocols
The discovery and characterization of GLP-1 relied on several key experimental techniques.
Peptide Isolation and Characterization
This protocol describes the general workflow used to purify GLP-1 from biological tissue in the 1980s.
-
Tissue Homogenization: Intestinal tissue (e.g., rat ileum and colon) is collected and homogenized in an acidic extraction buffer (e.g., acid-ethanol) to precipitate larger proteins and solubilize peptides.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant containing the peptide extract is collected.
-
Purification via Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification.
-
Anion-Exchange Chromatography: Separates molecules based on their net surface charge.
-
High-Performance Liquid Chromatography (HPLC): Multiple rounds of reverse-phase HPLC are used, with each step employing a different gradient or column chemistry to achieve separation based on hydrophobicity, leading to a highly purified peptide fraction.[11]
-
-
Structural Analysis:
-
Mass Spectrometry: The molecular weight of the final purified peptide is determined using techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) to confirm its identity.[11]
-
Amino Acid Sequencing: The precise amino acid sequence is determined using methods like Edman degradation.
-
Perfused Rat Pancreas Assay for Insulin Secretion
This ex vivo technique was crucial for demonstrating the direct insulinotropic effect of GLP-1.[15]
-
Surgical Preparation: A rat is anesthetized, and the pancreas, along with associated vasculature (e.g., celiac artery, portal vein), is surgically isolated.
-
Perfusion Setup: The isolated pancreas is transferred to a temperature-controlled chamber. The celiac artery is cannulated and connected to a perfusion pump, which delivers a constant flow of Krebs-Ringer bicarbonate buffer gassed with 95% O₂/5% CO₂. The buffer contains a specific glucose concentration (e.g., 6.6 mM).
-
Stabilization: The preparation is allowed to stabilize for a period (e.g., 30-40 minutes) until a stable basal insulin secretion rate is achieved. The effluent is collected from a cannula in the portal vein.
-
Stimulation: Synthetic GLP-1(7-36) amide, dissolved in the perfusion buffer, is administered for a defined period at various concentrations (e.g., 0.05 nM, 0.5 nM, 5 nM).[15]
-
Sample Collection: Effluent fractions are collected at regular intervals (e.g., every minute) before, during, and after GLP-1 administration.
-
Quantification: Insulin concentrations in the collected fractions are measured using a specific radioimmunoassay (RIA). The results demonstrate the change in insulin secretion over time in response to GLP-1.
References
- 1. JCI - Discovery, characterization, and clinical development of the glucagon-like peptides [jci.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Physiology of proglucagon peptides: role of glucagon and GLP-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proglucagon - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Glucagon and other proglucagon-derived peptides in the pathogenesis of obesity [frontiersin.org]
- 9. Foundational contributions of Svetlana Mojsov to the GLP-1 field [explorationpub.com]
- 10. pnas.org [pnas.org]
- 11. Isolation and characterisation of GLP-1 7-36 amide from rat intestine. Elevated levels in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glucagon.com [glucagon.com]
- 13. Frontiers | From the Incretin Concept and the Discovery of GLP-1 to Today's Diabetes Therapy [frontiersin.org]
- 14. The GLP-1 journey: from discovery science to therapeutic impact - PMC [pmc.ncbi.nlm.nih.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. mdpi.com [mdpi.com]
- 17. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to GLP-1(7-36) Amide: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Glucagon-like peptide-1(7-36) amide, a truncated form of the native GLP-1, is a pivotal incretin hormone with significant therapeutic implications, particularly in the management of type 2 diabetes and obesity. This guide provides a comprehensive overview of its structure, chemical properties, and the fundamental experimental protocols used for its study.
Core Structural and Chemical Properties
GLP-1(7-36) amide is a 30-amino acid peptide hormone derived from the post-translational processing of proglucagon in intestinal L-cells. Its primary structure and key chemical characteristics are fundamental to its biological activity and pharmacological development.
Amino Acid Sequence and Modifications
The amino acid sequence of human GLP-1(7-36) amide is as follows:
His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH₂ [1]
A critical feature of this peptide is the amidation of the C-terminal arginine residue, which is crucial for its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of GLP-1(7-36) amide is presented in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Weight | ~3297.6 - 3298.7 g/mol | [1][2][3] |
| Empirical Formula | C₁₄₉H₂₂₆N₄₀O₄₅ | [1][2][3] |
| Isoelectric Point (pI) | ~4.49 (experimentally determined for a shortened form) | [4] |
| Solubility | Soluble in water (up to 1 mg/ml) and dimethyl sulfoxide (under 1 mg/ml).[3][5] | |
| Storage Conditions | Lyophilized powder should be stored at -20°C.[1][5] Reconstituted solutions can be aliquoted and stored at -20°C or lower.[6] | |
| Purity (Commercially available) | ≥95% (as determined by HPLC) | [3] |
Biological Activity and Signaling Pathway
GLP-1(7-36) amide exerts its effects by binding to the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor. This interaction triggers a cascade of intracellular events, with the cAMP signaling pathway being the most well-characterized.
GLP-1 Receptor Signaling Cascade
The binding of GLP-1(7-36) amide to its receptor activates the associated Gαs subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][7] This elevation in cAMP leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][7] These downstream effectors mediate the various physiological responses to GLP-1, including glucose-dependent insulin secretion from pancreatic β-cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving GLP-1(7-36) amide.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of GLP-1(7-36) amide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents: HOBt (1-hydroxybenzotriazole), DIC (N,N'-diisopropylcarbodiimide)
-
Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5)
-
Bromophenol blue solution (0.05 mM in 0.2 M HOBt in DMF)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Add 20% piperidine in DMF to the resin and react for 2 minutes.
-
Drain and add fresh 20% piperidine in DMF, and react for 20 minutes.
-
Wash the resin thoroughly with DMF, DCM, and then DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin substitution) with HOBt (3 eq.) and DIC (3 eq.) in a DMF-DCM mixture for 15-20 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours, or until a negative bromophenol blue test is observed.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (Reagent K) to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
This protocol describes a general method for the purification of crude GLP-1(7-36) amide.
Materials and Equipment:
-
Preparative RP-HPLC system with a C18 column (e.g., Vydac C18, 10-15 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a constant flow rate.
-
Injection and Elution:
-
Inject the dissolved crude peptide onto the column.
-
Apply a linear gradient of increasing Mobile Phase B concentration (e.g., from 5% to 60% B over 60 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
GLP-1 Receptor Binding Assay (Competitive Binding)
This protocol outlines a competitive binding assay to determine the affinity of GLP-1(7-36) amide for its receptor using a radiolabeled competitor.
Materials:
-
Cell membranes expressing the GLP-1 receptor (e.g., from transfected HEK293 cells)
-
Radiolabeled ligand (e.g., ¹²⁵I-Exendin(9-39))
-
Unlabeled GLP-1(7-36) amide (as competitor)
-
Binding buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: Cold PBS
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
A serial dilution of unlabeled GLP-1(7-36) amide.
-
A fixed concentration of radiolabeled ligand (e.g., 50 pM ¹²⁵I-Exendin(9-39)).
-
Cell membranes (protein concentration to be optimized).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
In Vitro DPP-IV Degradation Assay
This protocol describes a method to assess the stability of GLP-1(7-36) amide in the presence of Dipeptidyl Peptidase IV (DPP-IV).
Materials:
-
GLP-1(7-36) amide
-
Recombinant human DPP-IV enzyme
-
Assay buffer: Tris-HCl buffer, pH 8.0
-
Reaction termination solution: 10% (v/v) TFA in water
-
RP-HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a solution of GLP-1(7-36) amide in the assay buffer.
-
Pre-incubate the peptide solution at 37°C for 5 minutes.
-
Initiate the reaction by adding a defined amount of DPP-IV enzyme.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the enzymatic reaction by adding the termination solution to the aliquot.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Quantify the peak areas corresponding to the intact GLP-1(7-36) amide and the cleaved product, GLP-1(9-36) amide.
-
-
Data Analysis: Plot the percentage of intact peptide remaining over time to determine the degradation rate.
Conclusion
This technical guide provides a foundational understanding of the structural, chemical, and biological aspects of GLP-1(7-36) amide. The detailed experimental protocols serve as a starting point for researchers and drug development professionals working with this important therapeutic peptide. Further optimization of these protocols may be necessary depending on the specific experimental context and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterobivalent GLP-1/Glibenclamide for Targeting Pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. rsc.org [rsc.org]
- 5. Rapid Screening Of A Cell-Based Assay For GLP-1 Receptor Using A Natural Product Library [bioprocessonline.com]
- 6. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the GLP-1(7-36) Amide Signaling Pathway and Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone pivotal in glucose homeostasis, making its receptor (GLP-1R) a major therapeutic target for type 2 diabetes and obesity.[1][2] Secreted from intestinal L-cells post-nutrient ingestion, GLP-1 undergoes processing to its primary bioactive form, GLP-1(7-36) amide. This 30-amino acid peptide exerts its effects by binding to the GLP-1R, a class B G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[3] The most prominent of these is the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[4] This guide provides a detailed examination of the GLP-1(7-36) amide's interaction with its receptor and the subsequent signaling pathways, supported by quantitative data and detailed experimental protocols.
GLP-1(7-36) Amide Receptor Binding
The interaction of GLP-1(7-36) amide with the GLP-1R is a high-affinity event that initiates signal transduction. The binding mechanism is characterized by a "two-domain" model. The C-terminal region of the peptide first engages with the large N-terminal extracellular domain (ECD) of the receptor, acting as an affinity trap. Subsequently, the N-terminus of GLP-1(7-36) amide docks with the transmembrane domain (TMD) and extracellular loops, triggering the conformational change required for receptor activation and G protein coupling.
Quantitative Binding and Functional Data
The binding affinity (Kd or IC50) and functional potency (EC50) of GLP-1(7-36) amide are critical parameters in research and drug development. These values can vary based on the cell type, receptor expression levels, and assay conditions. A summary of reported values is presented below.
| Parameter | Value (nM) | Cell System/Tissue | Reference |
| Binding Affinity (Kd) | 0.76 | HEK 293 cells (human GLP-1R) | [4] |
| 0.28 | Rat parietal cells | [5] | |
| 0.25 | RINm5F cells | [6] | |
| 0.6 (High Affinity) | Rat adipose tissue membranes | [7] | |
| 20 (Low Affinity) | Rat adipose tissue membranes | [7] | |
| Inhibitory Concentration (IC50) | 0.37 | CHO-K1 cells (human GLP-1R) | [8][9] |
| 0.66 | Rat parietal cells | [5] | |
| Functional Potency (EC50) | 0.015 (cAMP production) | HEK 293 cells (human GLP-1R) | [4][10] |
| 1.3 (cAMP production) | RINm5F cells | [11] | |
| 4.7 (cAMP production) | CHO-K1 cells (human GLP-1R) | [8][9] | |
| 3.26 (β-arrestin 2 recruitment) | CHO-K1 cells (human GLP-1R) | [12] |
Signaling Pathways
Upon binding of GLP-1(7-36) amide, the GLP-1R couples primarily to the stimulatory G protein, Gαs. This initiates a canonical signaling pathway, while also engaging other important downstream effectors.
Gαs/cAMP/PKA Pathway
This is the principal signaling axis for GLP-1R.
-
Gαs Activation: Ligand binding induces a conformational change in the GLP-1R, promoting the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase (AC) Activation: The activated Gαs-GTP complex stimulates membrane-bound adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3]
-
PKA and Epac Activation: The rise in intracellular cAMP activates two main downstream effectors:
-
Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits which then phosphorylate numerous target proteins.
-
Exchange protein directly activated by cAMP (Epac): This guanine nucleotide exchange factor is also activated by cAMP and mediates PKA-independent effects.
-
-
Cellular Responses: In pancreatic β-cells, PKA and Epac activation leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, enhanced exocytosis of insulin-containing granules.[4]
β-Arrestin and ERK Signaling
GLP-1R activation also recruits β-arrestins, which mediate receptor desensitization and internalization, and act as scaffolds for distinct signaling pathways.
-
β-Arrestin Recruitment: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor's intracellular domains, β-arrestins (β-arrestin-1 and -2) are recruited to the GLP-1R.
-
ERK Activation: β-arrestin-1 acts as a scaffold protein, facilitating the activation of the Extracellular signal-Regulated Kinase (ERK1/2) cascade. This β-arrestin-dependent ERK activation is often sustained and localized to the cytoplasm.
-
Cellular Responses: In pancreatic β-cells, this pathway is implicated in promoting cell survival and proliferation by phosphorylating pro-apoptotic proteins like Bad, thereby inhibiting apoptosis.
Experimental Protocols
This section provides detailed methodologies for key assays used to characterize the GLP-1R binding and signaling of GLP-1(7-36) amide.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (unlabeled GLP-1(7-36) amide) by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R.
Methodology
-
Membrane Preparation:
-
Culture cells expressing GLP-1R (e.g., HEK293-hGLP1R) to confluence.
-
Wash cells with ice-cold PBS and lyse them by osmotic shock in ice-cold sterile water.[13]
-
Scrape and pellet the ruptured cells by centrifugation (e.g., 13,000 x g for 30 min).[13]
-
Resuspend the crude membrane pellet in binding buffer (e.g., 50 mM HEPES, 2.5 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).[13]
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well filter plate, combine cell membranes, a fixed concentration of radioligand (e.g., 75 pM [¹²⁵I]-GLP-1), and varying concentrations of unlabeled GLP-1(7-36) amide.[14]
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled ligand).
-
Incubate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[15]
-
-
Separation and Detection:
-
Terminate the reaction by rapid vacuum filtration through the filter plate, which traps the membranes with bound radioligand.[15]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled ligand.
-
Fit the data to a one-site competition model to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[16]
-
cAMP Accumulation Assay (HTRF-based)
This assay measures the intracellular accumulation of cAMP in response to GLP-1R activation using a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) competitive immunoassay format.
Methodology
-
Cell Seeding:
-
Agonist Stimulation:
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate conjugate) in the supplied lysis buffer according to the manufacturer's protocol.[17]
-
Add the detection reagents sequentially to each well. This lyses the cells and initiates the competitive immunoassay.
-
Incubate for 60 minutes at room temperature, protected from light.[17]
-
-
Plate Reading and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).[17]
-
Calculate the ratio of the 665 nm/620 nm emissions. The signal is inversely proportional to the cAMP concentration in the sample.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax values.[17]
-
ERK Phosphorylation Assay (Western Blot)
This protocol details the measurement of ERK1/2 phosphorylation (activation) in response to GLP-1R stimulation via Western blot analysis.
Methodology
-
Cell Culture and Treatment:
-
Culture cells (e.g., MIN6) in 6-well plates to ~70-80% confluency.[19]
-
Serum-starve the cells for 2-4 hours to reduce basal ERK phosphorylation.
-
Treat cells with GLP-1(7-36) amide for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Lysate Preparation:
-
After treatment, place plates on ice and wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Scrape and collect the lysate, incubate on ice for 30 minutes, and then clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[20]
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli's sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[20]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection and Analysis:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total ERK.[21]
-
Quantify band intensities using densitometry software. The ratio of p-ERK to total ERK indicates the level of ERK activation.[20]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of glucagon-like peptide 1(7-36) amide on glucose effectiveness and insulin action in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stimulation of cloned human glucagon-like peptide 1 receptor expressed in HEK 293 cells induces cAMP-dependent activation of calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Signal transmission after GLP-1(7-36)amide binding in RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presence and characterization of glucagon-like peptide-1(7-36) amide receptors in solubilized membranes of rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-terminal His(7)-modification of glucagon-like peptide-1(7-36) amide generates dipeptidyl peptidase IV-stable analogues with potent antihyperglycaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 13. Radioligand binding [bio-protocol.org]
- 14. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Incretin Effect of GLP-1(7-36) Amide in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1(7-36) amide (GLP-1) is a pivotal incretin hormone that plays a crucial role in maintaining glucose homeostasis. Secreted from intestinal L-cells in response to nutrient ingestion, GLP-1 orchestrates a multifaceted physiological response to regulate blood glucose levels. This technical guide provides an in-depth exploration of the core mechanisms of GLP-1's incretin effect, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. The glucose-dependent nature of its insulinotropic action, coupled with its effects on glucagon secretion, gastric emptying, and β-cell health, underscores its therapeutic potential in the management of type 2 diabetes.
Introduction
The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly greater insulin response compared to an isoglycemic intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones: glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). GLP-1(7-36) amide, the predominant bioactive form of GLP-1, is a 30-amino acid peptide cleaved from proglucagon.[1] Its secretion from intestinal L-cells is stimulated by the presence of nutrients in the gut lumen.[1] The physiological actions of GLP-1 are central to glucose regulation and have been a major focus of research for the development of novel anti-diabetic therapies.
Core Mechanisms of GLP-1(7-36) Amide Action
The physiological effects of GLP-1(7-36) amide are mediated through its interaction with the GLP-1 receptor (GLP-1R), a G-protein coupled receptor expressed in various tissues, including pancreatic islets, the gastrointestinal tract, and the central nervous system.[1][2]
Potentiation of Glucose-Dependent Insulin Secretion
The primary incretin effect of GLP-1 is its ability to augment glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[3] This action is strictly glucose-dependent, meaning that GLP-1 is only insulinotropic in the presence of elevated blood glucose levels, thereby minimizing the risk of hypoglycemia.[3]
Upon binding to the GLP-1R on β-cells, a signaling cascade is initiated, leading to enhanced insulin exocytosis.
Suppression of Glucagon Secretion
GLP-1(7-36) amide inhibits the secretion of glucagon from pancreatic α-cells in a glucose-dependent manner.[4] This is particularly important in the postprandial state, as it prevents inappropriate glucagon release and subsequent hepatic glucose production, thereby contributing to lower blood glucose levels.
Delay of Gastric Emptying
GLP-1 slows the rate of gastric emptying, which in turn reduces the rate of glucose absorption from the gut.[5] This leads to a more gradual rise in postprandial blood glucose levels, lessening the burden on the pancreatic β-cells to secrete large amounts of insulin.[5]
Promotion of β-Cell Health
Beyond its acute effects on hormone secretion, GLP-1(7-36) amide exerts long-term beneficial effects on pancreatic β-cells. It has been shown to promote β-cell proliferation and inhibit apoptosis, thus helping to preserve β-cell mass and function.[6][7]
Quantitative Data on the Effects of GLP-1(7-36) Amide
The following tables summarize key quantitative data from various studies investigating the effects of GLP-1(7-36) amide.
Table 1: Effect of GLP-1(7-36) Amide on Insulin Secretion
| GLP-1 Dose/Concentration | Glucose Concentration | Change in Insulin Secretion Rate (ISR) | Reference |
| 0.4 pmol/kg/min (infusion) | 5 to 9 mM | Increase in slope from 71.0 to 241.7 pmol/min/mM | [8] |
| 100 nM | 16.7 mM (in vitro, diabetic rat islets) | ~140% increase | [9] |
| 1.5 nmol/kg (subcutaneous) | Post-meal | Significant stimulation of insulin and C-peptide | [10] |
| Physiologic concentrations (5 x 10-11 M) | In vitro, rat pancreas | Six-fold stimulation of insulin secretion | [3] |
Table 2: Effect of GLP-1(7-36) Amide on Glucagon Secretion
| GLP-1 Dose/Concentration | Condition | Change in Glucagon Levels | Reference |
| 1.5 pmol/kg/min (infusion) | Euglycemic clamp in Type 1 Diabetes | Fell from ~14 pmol/L to 9 pmol/L | [4] |
| 1.5 nmol/kg (subcutaneous) | NIDDM patients | Significant inhibition of glucagon secretion | [10] |
| 0.8 pmol/kg/min (infusion) | Healthy subjects | Lowered after the first meal | [11] |
Table 3: Effect of GLP-1(7-36) Amide on Gastric Emptying
| GLP-1 Dose/Concentration | Method | Change in Gastric Emptying | Reference |
| 1.2 pmol/kg/min (infusion) | Dye dilution | Gastric volume remained constant over 120 min (vs. complete emptying in placebo) | [5] |
| 1.5 nmol/kg (subcutaneous) | Indicator-dilution | Complete cessation for 30-45 min post-meal | [10] |
| Intravenous infusion | SPECT and Scintigraphy | Retarded gastric emptying of a liquid meal | [12] |
Table 4: Effect of GLP-1(7-36) Amide on β-Cell Proliferation and Apoptosis
| GLP-1 Dose/Concentration | Model | Effect | Reference |
| 100 nmol/L | MIN6 cells and primary islets (in vitro) | Protection against cytokine-induced apoptosis | [7] |
| Infusion | Zucker diabetic rats (in vivo) | Promotes β-cell proliferation and prevents apoptosis | [6] |
| 100 nmol/L | βTC-Tet cells (in vitro) | Did not increase proliferation rate | [13] |
| Exendin-4 (GLP-1 analog) | Juvenile human islets (in vivo transplant) | Stimulated β-cell proliferation | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of GLP-1's physiological effects.
Assessment of Insulin Secretion from Isolated Pancreatic Islets (Perifusion Assay)
This in vitro method allows for the dynamic measurement of insulin release in response to various stimuli.
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from rodents or human donors using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Perifusion Setup: Islets are placed in a perifusion chamber and continuously supplied with a buffer solution at a constant flow rate.
-
Basal Secretion: Islets are first perifused with a low glucose buffer to establish a basal insulin secretion rate.
-
Stimulation: The perifusion medium is switched to a high glucose buffer, with or without the addition of GLP-1(7-36) amide at various concentrations.
-
Fraction Collection: The outflow from the perifusion chamber (perifusate) is collected in fractions at regular intervals.
-
Insulin Measurement: The insulin concentration in each fraction is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Measurement of Gastric Emptying
a) Gastric Emptying Scintigraphy:
-
Test Meal: The subject consumes a standardized meal (e.g., egg whites) labeled with a radioactive isotope (e.g., 99mTc-sulfur colloid).
-
Imaging: A gamma camera acquires images of the stomach at specified time points (e.g., 0, 1, 2, and 4 hours) to measure the amount of radioactivity remaining in the stomach.
-
Data Analysis: The rate of gastric emptying is calculated based on the decay-corrected radioactivity over time.
b) 13C-Spirulina Breath Test:
-
Test Meal: The subject ingests a meal containing 13C-Spirulina platensis.
-
Breath Sample Collection: Breath samples are collected at regular intervals.
-
Analysis: The ratio of 13CO2 to 12CO2 in the breath is measured using isotope ratio mass spectrometry. The rate of 13CO2 exhalation reflects the rate of gastric emptying.
In Vivo Assessment of GLP-1 Effects in Humans
Hyperinsulinemic-Euglycemic Clamp: This technique is used to assess insulin sensitivity and glucose uptake.
-
An intravenous infusion of insulin is administered at a constant rate to achieve hyperinsulinemia.
-
A variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).
-
GLP-1(7-36) amide or a placebo is infused, and the glucose infusion rate required to maintain euglycemia is measured. An increase in the glucose infusion rate suggests enhanced insulin action.
The Multifaceted Role of GLP-1 in Glucose Homeostasis
The various actions of GLP-1(7-36) amide work in a coordinated manner to ensure effective postprandial glucose control.
Conclusion
GLP-1(7-36) amide is a key regulator of glucose homeostasis, exerting its effects through a combination of actions on the pancreas, stomach, and potentially other tissues. Its glucose-dependent insulinotropic effect, coupled with glucagon suppression and delayed gastric emptying, makes it a highly effective agent for postprandial glucose control. Furthermore, its protective and proliferative effects on pancreatic β-cells highlight its potential for long-term disease modification in type 2 diabetes. The detailed understanding of its mechanisms of action, supported by robust experimental data, continues to drive the development of innovative GLP-1-based therapies for metabolic disorders.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Effect of glucagon-like peptide 1 (7-36 amide) on insulin-mediated glucose uptake in patients with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 7. Glucagon-Like Peptide-1 Protects β-Cells Against Apoptosis by Increasing the Activity of an Igf-2/Igf-1 Receptor Autocrine Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. JCI - Age-dependent human β cell proliferation induced by glucagon-like peptide 1 and calcineurin signaling [jci.org]
The Physiological Role of GLP-1(7-36) Amide in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1(7-36) amide (GLP-1), traditionally recognized for its incretin effect in glucose homeostasis, has emerged as a critical neuromodulator within the central nervous system (CNS). Produced by neurons in the nucleus of the solitary tract (NTS) and acting through widely distributed GLP-1 receptors (GLP-1R), this peptide plays a pivotal role in regulating a spectrum of physiological processes. This technical guide provides a comprehensive overview of the central actions of GLP-1(7-36) amide, focusing on its involvement in appetite control, neuroprotection, and cognitive functions. We present a synthesis of quantitative data from key preclinical studies, detail essential experimental protocols for investigating GLP-1's central effects, and visualize its signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development, offering insights into the therapeutic potential of targeting the central GLP-1 system.
Introduction
Glucagon-like peptide-1(7-36) amide is a peptide hormone derived from the post-translational processing of proglucagon. While its peripheral actions on insulin secretion are well-established, a growing body of evidence highlights its significant physiological roles within the central nervous system. GLP-1 is endogenously produced in the NTS of the brainstem, and its receptors are expressed in numerous brain regions, including the hypothalamus, hippocampus, and cortex, suggesting a broad range of central functions.[1] This guide delves into the intricate mechanisms by which GLP-1(7-36) amide influences neuronal activity and behavior, providing a technical foundation for further research and therapeutic development.
Central Distribution of GLP-1 and its Receptors
The physiological effects of GLP-1(7-36) amide in the brain are predicated on the specific anatomical distribution of GLP-1-producing neurons and GLP-1 receptors.
-
GLP-1 Producing Neurons: The primary source of central GLP-1 is a population of neurons located in the nucleus of the solitary tract (NTS) in the brainstem.[1] These neurons project to various brain regions implicated in the regulation of feeding, autonomic function, and reward.
-
GLP-1 Receptor (GLP-1R) Distribution: The GLP-1R, a G-protein coupled receptor, is widely expressed throughout the CNS. High densities of GLP-1R are found in key areas such as:
-
Hypothalamus: Arcuate nucleus (ARC), paraventricular nucleus (PVN), ventromedial hypothalamus (VMH), and lateral hypothalamus (LH), all of which are critical for energy homeostasis.
-
Brainstem: Area postrema (AP) and the NTS itself, involved in visceral sensory information processing.
-
Limbic System: Hippocampus and amygdala, which are crucial for learning, memory, and emotional responses.
-
Cortex: Various cortical regions, suggesting a role in higher cognitive functions.
-
Physiological Roles of Central GLP-1(7-36) Amide
Regulation of Appetite and Food Intake
Central GLP-1(7-36) amide is a potent anorexigenic peptide, playing a key role in the physiological regulation of satiety.
Quantitative Data on Food Intake:
| Administration Route | Brain Region | Animal Model | Dose of GLP-1(7-36) amide | Effect on Food Intake | Reference |
| Intracerebroventricular (ICV) | Lateral Ventricle | 24-h fasted rats | 1 µg | 36% reduction in the first 20 minutes | [2][3] |
| Intracerebroventricular (ICV) | Lateral Ventricle | 24-h fasted rats | 10 µg | 50% reduction in the first 20 minutes | [2] |
| Intracerebroventricular (ICV) | Third Ventricle | 24-h fasted rats | 1 µg | 35% reduction after 120 minutes | [2] |
| Microinjection | Lateral Hypothalamus (LH) | 24-h fasted rats | 0.3 µg | Minimal effective dose to suppress feeding | [2][3] |
| Microinjection | Lateral Hypothalamus (LH) | 24-h fasted rats | 1 µg | 43% reduction in the first 60 minutes | [2] |
| Microinjection | Dorsomedial Hypothalamus (DMH) | 24-h fasted rats | 1 µg | Significant suppression | [2][3] |
| Microinjection | Ventromedial Hypothalamus (VMH) | 24-h fasted rats | 1 µg | Significant suppression | [2][3] |
| Intracerebroventricular (ICV) | N/A | Schedule-fed rats | 3 nmol/day for 6 days | Significant reduction in daily food intake and body weight | [4] |
Neuroprotection
Central GLP-1(7-36) amide exhibits significant neuroprotective properties in various models of neuronal injury and neurodegenerative diseases.
Quantitative Data on Neuroprotection:
| Experimental Model | Cell Type/Animal Model | Insult | GLP-1(7-36) amide/Agonist Concentration | Neuroprotective Effect | Reference |
| In vitro | SH-SY5Y cells | Glutamate (100 mM) | 1000 nM GLP-1(9-36) | ~15% increase in cell viability | [5] |
| In vitro | Primary rat cortical astrocytes | Advanced Glycation End Products (AGEs) (200 mg/l) | 10-1000 nM Liraglutide | Significant reduction in ROS production and increase in cell viability | [6] |
| In vivo | Rat model of Traumatic Brain Injury (TBI) | TBI | High-dose GLP-1(7-36) | Significant reduction in neuronal apoptosis (TUNEL assay) and oxidative stress markers | [7] |
Learning and Memory
The presence of GLP-1 receptors in the hippocampus and cortex points to a role for GLP-1(7-36) amide in cognitive processes.
Quantitative Data on Learning and Memory:
| Behavioral Test | Animal Model | Treatment | Effect on Cognitive Performance | Reference |
| Morris Water Maze | GLP-1R-deficient mice | Gene transfer of GLP-1R to the hippocampus | Amelioration of learning deficits | [1] |
Signaling Pathways of Central GLP-1(7-36) Amide
Activation of the GLP-1R in neurons initiates a cascade of intracellular signaling events that mediate its physiological effects.
Caption: GLP-1(7-36) amide signaling pathway in a neuron.
Quantitative Data on Signaling Pathways:
| Signaling Molecule | Cell Type/Brain Region | GLP-1(7-36) amide/Agonist Concentration | Effect | Reference |
| cAMP | INS-1 cells | 50 nM GLP-1(28-36)amide | ~2-fold increase in cytoplasmic cAMP | [8] |
| cAMP | Rat islets | 50 nM GLP-1(28-36)amide | ~1.4-fold increase in cytoplasmic cAMP | [8] |
| PKA activity | INS-1 cells | 50 nM GLP-1(28-36)amide | Increased PKA activity | [8] |
Electrophysiological Effects
GLP-1(7-36) amide directly modulates the electrical properties of various neuronal populations in the CNS.
Caption: Electrophysiological effects of GLP-1 in the arcuate nucleus.
Quantitative Data on Electrophysiological Effects:
| Neuron Type | Brain Region | GLP-1(7-36) amide Concentration | Electrophysiological Effect | Reference |
| POMC neurons | Arcuate Nucleus (ARC) | 10 nM | 5.3 ± 0.7 mV depolarization | [9] |
| POMC neurons | Arcuate Nucleus (ARC) | 100 nM | 8.4 ± 1.4 mV depolarization; increased firing rate | [9] |
| NPY/AgRP neurons | Arcuate Nucleus (ARC) | 10 nM | ~20.8 ± 1.7 pA outward current (hyperpolarization) | [9] |
| Hypocretin/Orexin neurons | Lateral Hypothalamus | 1 µM | 27.8 ± 1.2% increase in spike rate | [10] |
| Hypocretin/Orexin neurons | Lateral Hypothalamus | 10 µM | 61.3 ± 13.7% increase in spike rate | [10] |
| POMC neurons | Arcuate Nucleus (ARC) | GLP-1 stimulation | ~2-fold increase in GABAergic current frequency | [9][11] |
Effects on Neurotransmitter Systems
Central GLP-1(7-36) amide modulates the release of key neurotransmitters involved in feeding, reward, and cognition.
Quantitative Data on Neurotransmitter Release:
| Neurotransmitter | Brain Region | GLP-1(7-36) amide/Agonist | Effect on Release | Reference |
| Aspartic Acid | Ventromedial Hypothalamus | GLP-1(7-36)amide | Immediate increase | [12] |
| Glutamine | Ventromedial Hypothalamus | GLP-1(7-36)amide | Immediate increase | [12] |
| Serotonin (5-HT) | Hypothalamus | 4 nmol GLP-1 (ICV) | 54% reduction in levels | [10] |
| Dopamine | Striatum | Exendin-4 pretreatment | Attenuated cocaine-induced increase (from ~550% to a lower peak) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the central physiological roles of GLP-1(7-36) amide.
Intracerebroventricular (ICV) Cannulation and Injection in Rats
Caption: Workflow for intracerebroventricular (ICV) cannulation in rats.
Protocol Details:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic cocktail (e.g., ketamine/xylazine intraperitoneally).[13]
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Cannula Implantation: Using stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson), drill a small hole in the skull above the lateral ventricle.[13] Slowly lower a guide cannula (e.g., 22-gauge) to the target coordinates.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.[13]
-
Post-operative Care: Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for 7-10 days before experiments.
-
Injection: For injections, gently restrain the rat, remove the dummy cannula, and insert an injector cannula connected to a microsyringe. Infuse the desired volume of GLP-1(7-36) amide solution (typically 1-5 µL for rats) over a specified period (e.g., 15-30 seconds for a bolus injection).[14]
c-fos Immunohistochemistry in Rat Brain
Caption: Workflow for c-fos immunohistochemistry in the rat brain.
Protocol Details:
-
Tissue Preparation: 90 minutes after central GLP-1 administration, deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[15][16] Extract the brain and post-fix in 4% PFA.
-
Sectioning: Section the brain into 40-50 µm coronal sections using a vibratome.[15]
-
Immunostaining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Block non-specific binding with a blocking solution (e.g., PBS with Triton X-100 and normal serum).[15]
-
Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:4000 dilution) for 48 hours at 4°C.[16]
-
Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).[15]
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit).[16]
-
Visualize the c-Fos positive nuclei by reacting with a diaminobenzidine (DAB) substrate.[15]
-
-
Analysis: Mount the sections on slides, coverslip, and analyze under a microscope to quantify the number of c-Fos immunoreactive cells in specific brain regions.[15]
In Vivo Microdialysis for Dopamine Measurement
Caption: Workflow for in vivo microdialysis to measure dopamine.
Protocol Details:
-
Probe Implantation: Anesthetize the rat and implant a microdialysis probe stereotaxically into the target brain region (e.g., striatum).[17]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).[18]
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Neurotransmitter Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[17]
-
Data Analysis: Quantify the changes in extracellular dopamine levels before, during, and after the central administration of GLP-1(7-36) amide.
Whole-Cell Patch-Clamp Recording in Hypothalamic Slices
Caption: Workflow for whole-cell patch-clamp recording.
Protocol Details:
-
Slice Preparation: Rapidly dissect the brain and prepare acute hypothalamic slices (e.g., 300 µm thick) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[19]
-
Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Visualize neurons using a microscope with infrared differential interference contrast optics.
-
Patching: Use a glass micropipette filled with an internal solution to form a high-resistance seal (GΩ) with the membrane of a target neuron.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane, allowing electrical access to the cell's interior.
-
Data Acquisition: Record baseline neuronal activity in either voltage-clamp (to measure currents) or current-clamp (to measure membrane potential and firing rate) mode. Bath-apply GLP-1(7-36) amide and record the resulting changes in electrical properties.[19]
Morris Water Maze for Learning and Memory
Caption: Workflow for the Morris Water Maze test.
Protocol Details:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[20][21]
-
Acquisition Training: The animal is placed in the pool from different starting positions and learns the location of the hidden platform using distal spatial cues over several days of training.
-
Probe Trial: To assess memory retention, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.[21]
-
Cued Trial: A visible platform is used to control for non-spatial factors like motivation and motor function.[21]
-
Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial. These are compared between GLP-1(7-36) amide-treated and control groups.
Conclusion
GLP-1(7-36) amide exerts a profound and diverse range of physiological effects within the central nervous system. Its role extends far beyond glucose regulation, encompassing the intricate control of appetite, the preservation of neuronal integrity, and the modulation of cognitive functions. The quantitative data and experimental protocols detailed in this guide provide a robust framework for understanding and further investigating the central actions of this multifaceted peptide. As our knowledge of the central GLP-1 system expands, so too does the potential for developing novel therapeutic strategies targeting this pathway for a variety of neurological and metabolic disorders. The continued exploration of GLP-1's central signaling pathways and its interactions with other neuromodulatory systems will undoubtedly pave the way for innovative treatments in the future.
References
- 1. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Peptides that regulate food intake: glucagon-like peptide 1-(7-36) amide acts at lateral and medial hypothalamic sites to suppress feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The metabolite GLP-1 (9–36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. GLP-1(7–36) protected against oxidative damage and neuronal apoptosis in the hippocampal CA region after traumatic brain injury by regulating ERK5/CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The arcuate nucleus mediates GLP-1 receptor agonist liraglutide-dependent weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. JCI - The arcuate nucleus mediates GLP-1 receptor agonist liraglutide-dependent weight loss [jci.org]
- 12. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. criver.com [criver.com]
- 15. uva.theopenscholar.com [uva.theopenscholar.com]
- 16. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GLP-1(7-36) Amide in Gastric Emptying: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1(7-36) amide (GLP-1), an incretin hormone released from intestinal L-cells postprandially, plays a crucial role in glucose homeostasis.[1] Beyond its well-established insulinotropic effects, GLP-1 is a potent inhibitor of gastric emptying, a mechanism that contributes significantly to its glucose-lowering actions.[2] This technical guide provides an in-depth overview of the mechanisms by which GLP-1(7-36) amide modulates gastric motility, summarizes key quantitative data from human studies, and details the experimental protocols used to elucidate these effects.
Mechanism of Action: A Vagal Afferent-Mediated Pathway
The inhibitory effect of GLP-1(7-36) amide on gastric emptying is primarily mediated through a complex neural pathway involving vagal afferent nerves.[3] Exogenous administration of GLP-1 has been shown to inhibit gastric emptying and acid secretion in humans.[3] Studies in rat models have demonstrated that vagal afferent denervation abolishes the inhibitory effect of both peripherally and centrally administered GLP-1 on gastric emptying.[3] This indicates that intact vagal afferent pathways are essential for GLP-1's action on gastric motility. The signaling cascade is initiated by the binding of GLP-1 to its G-protein coupled receptors (GLP-1R) located on vagal afferent terminals in the gastrointestinal tract. This interaction triggers a signal that is relayed to the central nervous system, ultimately leading to a reduction in gastric motility.[4]
At the cellular level within the gastrointestinal smooth muscle, GLP-1R activation initiates a downstream signaling cascade. In colonic smooth muscle cells, GLP-1(7-36) amide has been shown to activate the Gαs/cAMP/PKA pathway, leading to the inhibition of acetylcholine-induced contractions.[5] This suggests a direct relaxant effect on smooth muscle, contributing to the overall delay in gastric emptying.
Signaling Pathway of GLP-1(7-36) Amide in Gastric Emptying
Caption: Vagal afferent pathway of GLP-1-mediated inhibition of gastric emptying.
Intracellular Signaling in Gastric Smooth Muscle
Caption: GLP-1R intracellular signaling cascade in gastric smooth muscle cells.
Quantitative Data on Gastric Emptying
The effect of GLP-1(7-36) amide on gastric emptying has been quantified in various human studies. The following tables summarize key findings.
Table 1: Effect of Intravenous GLP-1(7-36) Amide Infusion on Gastric Emptying
| Study Population | GLP-1(7-36) amide Infusion Rate | Meal Type | Gastric Emptying Measurement | Key Findings |
| 8 poorly controlled type 2 diabetic patients | 1.2 pmol/kg/min | 400 mL liquid meal (327 kcal) | Dye dilution with phenol red | Gastric volume remained constant over 120 min with GLP-1 infusion, indicating profound inhibition of emptying.[6] |
| 11 healthy male volunteers | 0.3 and 0.9 pmol/kg/min | - (Fasting state) | Gastric barostat | Dose-dependent increase in fundus tone (relaxation) and reduction in volume waves.[7] |
| Healthy subjects | 1.2 pmol/kg/min | Labeled solid meal | Scintigraphy | GLP-1 attenuated the acceleration of gastric emptying induced by hypoglycemia.[8] |
Table 2: Meta-Analysis of GLP-1 Receptor Agonists on Gastric Emptying
| Measurement Technique | Number of Studies (Patients) | Key Finding |
| Gastric Emptying Scintigraphy | 5 (n=247) | Mean half-emptying time (T1/2) was 138.4 min with GLP-1 RAs vs 95.0 min with placebo (pooled mean difference of 36.0 min).[9] |
| Acetaminophen Absorption Test | 10 (n=411) | No significant delay in gastric emptying was observed.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of common experimental protocols used to assess the impact of GLP-1(7-36) amide on gastric emptying.
Gastric Emptying Scintigraphy
This is considered the gold standard for measuring gastric emptying.
Experimental Workflow:
Caption: Experimental workflow for gastric emptying scintigraphy.
Detailed Methodology:
-
Subject Preparation: Subjects typically fast overnight.
-
Infusion: An intravenous infusion of GLP-1(7-36) amide or a placebo is initiated at a specific rate (e.g., 1.2 pmol/kg/min).[8]
-
Meal Ingestion: Subjects ingest a meal labeled with a radioactive isotope, such as 99mTc-sulfur-colloid mixed with a solid food component (e.g., beef mince).[8]
-
Imaging: The gastric region is imaged using a gamma camera at regular intervals for a defined period (e.g., 180 minutes).[8]
-
Data Analysis: The amount of radioactivity remaining in the stomach over time is quantified to generate gastric retention curves. From these curves, key parameters like the half-emptying time (T50) and the lag phase for solid emptying are calculated.
Dye Dilution Technique
This method is used to measure gastric volume and emptying of liquids.
Experimental Workflow:
Caption: Experimental workflow for the dye dilution technique.
Detailed Methodology:
-
Subject Preparation: After an overnight fast, a nasogastric tube is inserted into the stomach.[6]
-
Infusion: An intravenous infusion of GLP-1(7-36) amide or placebo is started.[6]
-
Meal Administration: A liquid meal is administered through the nasogastric tube.[6]
-
Dye Instillation: A known volume and concentration of a non-absorbable dye, such as phenol red, is instilled into the stomach and mixed with the gastric contents.[6]
-
Sampling and Analysis: At timed intervals, a small sample of gastric content is aspirated to measure the dye concentration. The dilution of the dye is used to calculate the gastric volume. The change in gastric volume over time provides the gastric emptying rate.[6]
Acetaminophen Absorption Test
This is an indirect method to assess the rate of gastric emptying of liquids.
Detailed Methodology:
-
Subject Preparation: Subjects fast overnight.
-
Drug Administration: A standardized dose of acetaminophen (paracetamol) is co-administered with a liquid meal.
-
Blood Sampling: Serial blood samples are taken over a period of several hours.
-
Pharmacokinetic Analysis: Plasma acetaminophen concentrations are measured, and pharmacokinetic parameters such as the time to maximum concentration (Tmax) and the area under the concentration-time curve (AUC) are calculated. A delay in Tmax suggests a slower rate of gastric emptying.
Conclusion
GLP-1(7-36) amide exerts a potent inhibitory effect on gastric emptying, a key component of its glucoregulatory action. This effect is primarily mediated through a neural pathway involving vagal afferents and central nervous system processing. At the cellular level, GLP-1R activation in gastric smooth muscle leads to relaxation via the Gαs/cAMP/PKA signaling cascade. Quantitative studies in humans have consistently demonstrated a significant delay in gastric emptying following GLP-1 administration. The experimental protocols outlined in this guide, particularly scintigraphy, provide robust methods for quantifying these effects. A thorough understanding of the mechanisms and quantification of GLP-1's impact on gastric motility is essential for the continued development and optimization of GLP-1-based therapies for type 2 diabetes and obesity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glucagon.com [glucagon.com]
- 3. Glucagon-like peptide-1 inhibits gastric emptying via vagal afferent-mediated central mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of expression and function of the glucagon-like peptide-1 receptor in colonic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Effects of glucagon-like peptide-1(7–36)amide on motility and sensation of the proximal stomach in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Do GLP-1 agonists need to be stopped before surgery? | epocrates [epocrates.com]
Foundational Research on the Insulinotropic Effects of GLP-1(7-36) Amide: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the foundational research on the insulinotropic effects of Glucagon-Like Peptide-1(7-36) amide (GLP-1), a key incretin hormone. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular mechanisms, quantitative physiological responses, and seminal experimental methodologies that have shaped our understanding of GLP-1's role in glucose homeostasis. This document summarizes key quantitative data in tabular format, details critical experimental protocols, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.
Introduction
Glucagon-Like Peptide-1(7-36) amide is a peptide hormone derived from the post-translational processing of proglucagon.[1] It is primarily secreted by enteroendocrine L-cells of the intestine in response to nutrient ingestion.[2][3] GLP-1 is a potent incretin hormone, meaning it enhances glucose-dependent insulin secretion from pancreatic β-cells.[1][2] This glucose-dependency is a critical feature, as it minimizes the risk of hypoglycemia, a significant advantage for therapeutic applications.[2][4] The insulinotropic action of GLP-1 is complemented by other physiological effects, including the suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety, all of which contribute to its robust glucose-lowering effects.[2][5] This document focuses specifically on the foundational research elucidating the direct insulinotropic effects of GLP-1(7-36) amide on pancreatic β-cells.
Molecular Mechanism of GLP-1(7-36) Amide Action
The insulinotropic effects of GLP-1(7-36) amide are mediated through its interaction with the GLP-1 receptor (GLP-1R), a member of the G protein-coupled receptor (GPCR) family, on pancreatic β-cells.[2][4][6]
GLP-1 Receptor Activation and Downstream Signaling
Upon binding of GLP-1(7-36) amide, the GLP-1R undergoes a conformational change, leading to the activation of the heterotrimeric G protein, specifically coupling to the Gαs subunit.[2][6] This initiates a cascade of intracellular events:
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates the activity of adenylate cyclase (AC), an enzyme embedded in the plasma membrane.[2][7]
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][7]
-
Activation of PKA and Epac2: The rise in intracellular cAMP levels leads to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[4][6][7]
These signaling molecules, in turn, modulate various cellular processes that culminate in the potentiation of glucose-stimulated insulin secretion (GSIS).[6]
Glucose-Dependence of GLP-1's Insulinotropic Effect
A hallmark of GLP-1's action is its dependence on ambient glucose concentrations.[2][4] GLP-1(7-36) amide has a minimal effect on insulin secretion at basal or low glucose levels. However, as blood glucose levels rise, its ability to potentiate insulin secretion is significantly amplified.[2] This glucose-sensing mechanism is crucial for preventing hypoglycemia. The underlying mechanisms for this glucose-dependency are multifaceted and involve the interplay between glucose metabolism and the GLP-1 signaling pathway.
The metabolism of glucose in the β-cell leads to an increase in the ATP/ADP ratio, which closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of Ca2+ is a primary trigger for insulin exocytosis. GLP-1 signaling potentiates this glucose-induced pathway. PKA and Epac activation can further inhibit K+ channels, leading to prolonged membrane depolarization and enhanced Ca2+ influx.[2]
Quantitative Data on the Insulinotropic Effects of GLP-1(7-36) Amide
The following tables summarize key quantitative data from foundational studies on the effects of GLP-1(7-36) amide.
Table 1: In Vitro and In Vivo Potency of GLP-1(7-36) Amide on Insulin Secretion
| Experimental System | GLP-1(7-36) Amide Concentration | Glucose Concentration | Observed Effect on Insulin Secretion | Reference |
| Isolated Perfused Pig Pancreas | 500 pM - 5 nM | Stimulatory | Stimulation of insulin secretion | [8] |
| Isolated Perfused Rat Pancreas | 25 nM | 11.2 mM | Increase from 12.6 to 48.9 µU/mL | [9] |
| Isolated Perfused Rat Pancreas | 25 nM | 2.8 mM | Slight increase from 2.0 to 8.2 µU/mL | [9] |
| Human Subjects (in vivo) | 1.2 pmol/kg/min infusion | Post-meal | Stimulation of insulin secretion | [5] |
Table 2: Receptor Binding and Signaling Potency
| Parameter | Value | Cell Line/System | Reference |
| GLP-1R Binding Affinity (Ki) | 700 pM | HEK293 cells | [10] |
| cAMP Accumulation (EC50) | 22.2 nM | HA–GLP-1R–EGFP cells | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the insulinotropic effects of GLP-1(7-36) amide.
Isolated Perfused Pancreas
This ex vivo technique allows for the direct assessment of secretagogue effects on the pancreas while maintaining its structural and functional integrity.
-
Objective: To measure the direct effect of GLP-1(7-36) amide on insulin and glucagon secretion from the pancreas in a controlled environment.
-
Methodology:
-
Animal Model: Wistar rats or similar laboratory animals are typically used.
-
Surgical Preparation: The animal is anesthetized, and the pancreas, along with the duodenum and spleen, is carefully isolated. The celiac artery and portal vein are cannulated for arterial perfusion and venous effluent collection, respectively.
-
Perfusion Medium: The pancreas is perfused with a buffered salt solution (e.g., Krebs-Ringer bicarbonate buffer) containing glucose at a specified concentration, bovine serum albumin, and other essential nutrients. The perfusate is gassed with 95% O2 and 5% CO2 and maintained at 37°C.
-
Experimental Procedure: After a stabilization period with the perfusion medium alone, GLP-1(7-36) amide is added to the perfusate at various concentrations. The venous effluent is collected at regular intervals.
-
Analysis: The collected effluent is analyzed for insulin and glucagon concentrations using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Hyperglycemic Clamp with GLP-1(7-36) Amide Infusion
This in vivo technique is the gold standard for assessing β-cell function and insulin sensitivity in humans and animal models.
-
Objective: To quantify the effect of GLP-1(7-36) amide on insulin secretion at a fixed, elevated blood glucose level.
-
Methodology:
-
Subject Preparation: The study is typically performed in fasted human subjects or conscious, catheterized animals. Intravenous lines are placed for glucose infusion, GLP-1(7-36) amide infusion, and blood sampling.
-
Hyperglycemic Clamp: A variable infusion of a dextrose solution is initiated to raise and maintain the blood glucose concentration at a specific hyperglycemic level (e.g., basal + 3 mM). Blood glucose is monitored frequently (e.g., every 5-10 minutes), and the glucose infusion rate is adjusted to maintain the target level.
-
GLP-1 Infusion: Once the hyperglycemic clamp is stable, a continuous intravenous infusion of GLP-1(7-36) amide is started at a predetermined rate.
-
Blood Sampling: Blood samples are collected at regular intervals before and during the GLP-1 infusion.
-
Analysis: Plasma samples are analyzed for glucose, insulin, and C-peptide concentrations. C-peptide levels are often used to calculate pre-hepatic insulin secretion rates.
-
Conclusion
The foundational research on GLP-1(7-36) amide has unequivocally established its role as a potent, glucose-dependent insulinotropic hormone. The elucidation of its signaling pathway through the GLP-1R, leading to cAMP production and the activation of PKA and Epac, has provided a clear molecular basis for its effects. Quantitative studies using robust experimental models like the perfused pancreas and hyperglycemic clamps have defined its potency and physiological relevance. This body of work has not only been fundamental to our understanding of incretin biology but has also paved the way for the development of GLP-1 receptor agonists, a highly successful class of therapeutics for type 2 diabetes and obesity. Further research continues to build upon these foundational principles, exploring aspects such as biased agonism and the extrapancreatic effects of GLP-1.
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From the Incretin Concept and the Discovery of GLP-1 to Today's Diabetes Therapy [frontiersin.org]
- 4. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 5. Gastric emptying, glucose responses, and insulin secretion after a liquid test meal: effects of exogenous glucagon-like peptide-1 (GLP-1)-(7-36) amide in type 2 (noninsulin-dependent) diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. JCI - Discovery, characterization, and clinical development of the glucagon-like peptides [jci.org]
- 9. Glucagon-like peptide-1 (7-36 amide): a potent glucagonostatic and insulinotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of GLP-1(7-36) Amide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (7-36) amide (GLP-1(7-36) amide) is a potent incretin hormone with significant therapeutic potential for type 2 diabetes and obesity. It is the primary active form of GLP-1 in circulation and exerts its effects by stimulating glucose-dependent insulin secretion, inhibiting glucagon release, delaying gastric emptying, and promoting satiety. This document provides detailed protocols and application notes for conducting in vivo studies of GLP-1(7-36) amide in rodent models, a critical step in the preclinical evaluation of its therapeutic efficacy and mechanism of action.
Data Presentation: Quantitative In Vivo Effects of GLP-1(7-36) Amide in Rodents
The following tables summarize key quantitative data from various in vivo studies investigating the effects of GLP-1(7-36) amide in mice and rats.
Table 1: Effects of GLP-1(7-36) Amide on Insulin and Glucose Homeostasis
| Species | Model | Dosage | Administration Route | Key Findings | Reference |
| Rat | Diabetic (n0-STZ) | 10 ng/min/kg | Intravenous (IV) Infusion | Enhanced basal plasma insulin levels, improved glucose tolerance, and increased insulinogenic index. | |
| Mouse | Normal | 8 and 32 nmol/kg | Intraperitoneal (IP) | Stimulated basal insulin secretion. Additive stimulatory effect on insulin secretion with glucose. | |
| Rat | Anesthetized, 48-h fasted | 20 µg/kg | Intravenous (IV) | Increased circulating corticosterone and aldosterone levels. | |
| Rat | Zucker Diabetic Fatty (ZDF) | 15 pmol/kg/min | Subcutaneous (SC) Infusion (48h) | Minimum effective dose to significantly increase insulin secretion. | |
| Rat | Zucker Diabetic Fatty (ZDF) | 30 pmol/kg/min | Subcutaneous (SC) Infusion (48h) | Optimal dose for increasing insulin secretion. | |
| Mouse | Normal | 3 mg/kg | Not specified | Decreased blood glucose levels, food intake, and gastric emptying. |
Table 2: Effects of GLP-1(7-36) Amide on Food Intake and Body Weight
| Species | Model | Dosage | Administration Route | Key Findings | Reference |
| Rat | Fasted | 1 and 2 µg | Intracerebroventricular (ICV) | Decreased food and water intake. | |
| Rat | Freely feeding | 100 and 200 ng | Intra-paraventricular nucleus (PVN) | Suppressed feeding without inducing aversion. | |
| Rat | Zucker Diabetic Fatty (ZDF) & Lean Control (ZLC) | 1.5-30 pmol/kg/min | Subcutaneous (SC) Infusion | Significant reduction in body weight. | |
| Mouse | High-fat diet-induced obesity | 150 µg/kg | Not specified | Reduced adipose tissue weight. |
Experimental Protocols
Protocol 1: Intravenous Glucose Tolerance Test (IVGTT) in Rats
Objective: To assess the effect of GLP-1(7-36) amide on glucose tolerance and insulin secretion in response to an intravenous glucose challenge.
Materials:
-
GLP-1(7-36) amide
-
Saline (vehicle)
-
Glucose solution (50% w/v)
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous infusion and blood sampling
-
Blood collection tubes (with EDTA)
-
Glucometer and test strips
-
Centrifuge
-
ELISA kits for insulin measurement
Procedure:
-
Animal Preparation: Fast rats overnight (12-16 hours) with free access to water. Anesthetize the rats and insert catheters into a suitable vein (e.g., jugular vein) for infusion and another vessel (e.g., carotid artery or tail vein) for blood sampling.
-
Acclimation: Allow the animals to stabilize for at least 30 minutes after catheterization.
-
Baseline Sampling: Collect a baseline blood sample (t= -30 min).
-
GLP-1(7-36) Amide Infusion: Begin a continuous intravenous infusion of GLP-1(7-36) amide (e.g., 10 ng/kg/min) or vehicle.
-
Pre-Glucose Sampling: After 30 minutes of infusion, collect another blood sample (t= 0 min).
-
Glucose Challenge: Administer an intravenous bolus of glucose (e.g., 0.5 g/kg).
-
Post-Glucose Blood Sampling: Collect blood samples at 2, 5, 10, 15, 30, and 60 minutes after the glucose challenge.
-
Sample Processing: Measure blood glucose immediately using a glucometer. Centrifuge the remaining blood samples to separate plasma and store at -80°C for subsequent insulin analysis by ELISA.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose and insulin. The insulinogenic index can be calculated as the ratio of the incremental insulin AUC to the incremental glucose AUC.
Protocol 2: Intraperitoneal Insulin Secretion Test in Mice
Objective: To evaluate the effect of GLP-1(7-36) amide on basal and glucose-stimulated insulin secretion.
Materials:
-
GLP-1(7-36) amide
-
Saline (vehicle)
-
Glucose solution (20% w/v)
-
Blood collection supplies (e.g., tail-tip amputation)
-
Blood collection tubes (with EDTA)
-
Centrifuge
-
ELISA kits for insulin measurement
Procedure:
-
Animal Preparation: Fast mice for 5-6 hours with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0 min) via tail-tip amputation.
-
Treatment Administration: Administer GLP-1(7-36) amide (e.g., 8 or 32 nmol/kg) or vehicle via intraperitoneal (IP) injection.
-
Post-Treatment Blood Sampling: Collect blood samples at 15 and 30 minutes post-injection to assess the effect on basal insulin secretion.
-
Glucose Challenge (Optional): To assess glucose-stimulated insulin secretion, administer an IP injection of glucose (e.g., 2 g/kg) 15 minutes after the GLP-1(7-36) amide injection.
-
Post-Glucose Blood Sampling: If a glucose challenge is performed, collect blood samples at 15, 30, and 60 minutes after the glucose injection.
-
Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C for insulin analysis by ELISA.
-
Data Analysis: Compare plasma insulin concentrations between treatment groups at each time point.
Visualization of Pathways and Workflows
GLP-1(7-36) Amide Signaling Pathway in Pancreatic β-Cells
Application Notes and Protocols for GLP-1(7-36) Amide in Cell Culture
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone derived from the post-translational processing of the proglucagon gene.[1] The biologically active form, GLP-1(7-36) amide, is secreted by intestinal L-cells in response to food intake.[1][2] It is a potent insulinotropic peptide that enhances glucose-dependent insulin secretion from pancreatic β-cells.[3] In cell culture, GLP-1(7-36) amide is widely used to study β-cell function, insulin signaling, and cellular metabolism. Its receptor, the GLP-1 receptor (GLP-1R), is a G protein-coupled receptor that, upon activation, primarily signals through the adenylyl cyclase/cAMP pathway.[4][5]
Due to its peptidic nature, proper handling, reconstitution, and storage of GLP-1(7-36) amide are critical for maintaining its biological activity and ensuring experimental reproducibility. A key consideration is its rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which can be present in serum-containing culture media or expressed by the cells themselves.[2][6][7] These notes provide a detailed protocol for the preparation and use of GLP-1(7-36) amide for in vitro experiments.
Product Specifications and Data
Quantitative data for human GLP-1(7-36) amide are summarized below. Researchers should always refer to the certificate of analysis provided by the specific supplier for lot-specific details.
| Parameter | Typical Value | Source(s) |
| Molecular Weight | ~3298 g/mol | [8] |
| Amino Acid Sequence | H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 | [8] |
| Purity | ≥95% (by HPLC) | [8] |
| Form | Lyophilized white powder | [8] |
| Solubility | Soluble in sterile water or DMSO | [8][9] |
| Storage (Lyophilized) | Store at -20°C or below for long-term storage. | [8] |
| Storage (Reconstituted) | Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. | [1][8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized GLP-1(7-36) Amide to Create a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution from lyophilized peptide powder.
Materials:
-
GLP-1(7-36) amide, lyophilized powder
-
Sterile, nuclease-free water or anhydrous DMSO
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized GLP-1(7-36) amide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully add the required volume of sterile water or DMSO to the vial to achieve a desired stock concentration (e.g., 1 mM). For example, to make a 1 mM stock solution from 1 mg of peptide (MW ≈ 3298 g/mol ):
-
Volume of solvent (µL) = (Mass in mg / MW in g/mol ) * 1,000,000
-
Volume of solvent (µL) = (1 / 3298) * 1,000,000 ≈ 303 µL
-
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. If using water, sonication can aid dissolution if needed.[9] Visually inspect the solution to confirm there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes suitable for single experiments (e.g., 10-20 µL). Store the aliquots at -20°C or -80°C. Properly stored aliquots are typically stable for several months. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
This protocol describes the dilution of the concentrated stock solution into cell culture medium for treating cells.
Materials:
-
Reconstituted GLP-1(7-36) amide stock solution (from Protocol 1)
-
Pre-warmed, appropriate cell culture medium (with or without serum, as required by the experiment)
-
Sterile polypropylene tubes and micropipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the concentrated stock solution on ice. Keep it on ice until use.
-
Serial Dilutions (if necessary): For achieving very low (e.g., nanomolar or picomolar) concentrations, it is recommended to perform one or more intermediate serial dilutions in sterile culture medium or a suitable buffer (e.g., PBS with 0.1% BSA to prevent peptide loss).
-
Final Dilution: Add the appropriate volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium to reach the final desired working concentration. For example, to prepare 1 mL of 100 nM working solution from a 1 mM stock:
-
Add 0.1 µL of the 1 mM stock solution to 999.9 µL of cell culture medium.
-
-
Mixing and Application: Mix gently by inverting the tube or pipetting. Add the final working solution to the cells immediately. Due to the peptide's limited stability in solution, especially in the presence of serum, it is recommended to prepare the working solution fresh just before each experiment.[6]
Visualizations
Experimental Workflow
The following diagram outlines the standard workflow for preparing GLP-1(7-36) amide for cell culture applications.
Caption: Workflow for GLP-1(7-36) amide preparation.
GLP-1 Signaling Pathway
GLP-1(7-36) amide binds to its receptor (GLP-1R) on the cell surface, activating downstream signaling cascades critical for its physiological effects, such as insulin secretion.
Caption: Simplified GLP-1 receptor signaling pathway.
References
- 1. GLP-1 (7-36, amide) (000-001-M39) | Rockland [rockland.com]
- 2. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 3. Glucagon-Like Peptide 1, GLP-1 (7-36), amide, human, mouse, rat, bovine, guinea pig [anaspec.com]
- 4. atsjournals.org [atsjournals.org]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. academic.oup.com [academic.oup.com]
- 8. eurogentec.com [eurogentec.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GLP-1(7-36) amide ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by intestinal L-cells in response to nutrient ingestion. The primary biologically active form, GLP-1(7-36) amide, plays a crucial role in glucose homeostasis by stimulating insulin secretion, inhibiting glucagon release, and delaying gastric emptying. Consequently, GLP-1 receptor agonists have become a significant class of therapeutics for the management of type 2 diabetes and obesity.
The GLP-1(7-36) amide ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a highly sensitive and specific method for the quantitative determination of active GLP-1(7-36) amide in various biological samples, including plasma, serum, and cell culture supernatants. This document provides a detailed protocol for the use of a typical GLP-1(7-36) amide ELISA kit and guidelines for data analysis and interpretation.
Assay Principle
The GLP-1(7-36) amide ELISA is a sandwich immunoassay. The wells of a microplate are pre-coated with a capture antibody specific for GLP-1(7-36) amide. When the standards and samples are added to the wells, the GLP-1(7-36) amide present binds to the immobilized antibody. Following an incubation period, a biotinylated detection antibody, also specific for GLP-1(7-36) amide, is added, which binds to a different epitope on the captured GLP-1. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. After a final wash to remove unbound components, a substrate solution is added. The HRP enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is directly proportional to the concentration of GLP-1(7-36) amide in the sample. The absorbance is measured using a microplate reader, and the concentration is determined by comparison with a standard curve.
Experimental Protocols
Materials and Reagents
-
GLP-1(7-36) amide ELISA microplate (96-well)
-
GLP-1(7-36) amide standard
-
Biotinylated anti-GLP-1(7-36) amide antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer concentrate
-
TMB Substrate
-
Stop Solution
-
Plate sealers
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
Sample Collection and Preparation
Proper sample collection and handling are critical for accurate GLP-1(7-36) amide measurements due to its rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).
-
Plasma: Collect whole blood into tubes containing EDTA and a DPP-IV inhibitor. Centrifuge at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the plasma and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for 30 minutes at room temperature before centrifuging at 1,600 x g for 15 minutes at 4°C. It is recommended to add a DPP-IV inhibitor to the collection tube. Aliquot the serum and store at -80°C.
-
Cell Culture Supernatants: Collect cell culture media and centrifuge to remove any cells or debris. Aliquot the supernatant and store at -80°C.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated Wash Buffer with distilled or deionized water according to the kit instructions (typically a 1:20 or 1:25 dilution).
-
GLP-1(7-36) amide Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard by serially diluting the stock solution with Assay Diluent to generate a standard curve. A typical standard curve may range from 0 to 1000 pg/mL[1].
-
Biotinylated Detection Antibody: Prepare the working solution of the biotinylated detection antibody by diluting the concentrated antibody in Assay Diluent as per the kit's instructions.
-
Streptavidin-HRP Conjugate: Prepare the working solution of the Streptavidin-HRP conjugate by diluting the concentrated conjugate in Assay Diluent as specified in the protocol.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of each standard, control, and sample to the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate.
-
Cover the plate with a plate sealer and incubate for 2 hours at room temperature.
-
Aspirate the liquid from each well and wash the plate four times with 300 µL of diluted Wash Buffer per well. After the final wash, invert the plate and blot it dry on a clean paper towel.
-
Add 100 µL of the diluted Biotinylated Detection Antibody to each well.
-
Cover the plate with a new plate sealer and incubate for 1 hour at room temperature.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate Average Absorbance: Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract Blank: Subtract the average absorbance of the zero standard (blank) from the average absorbance of all other standards and samples[1].
-
Generate Standard Curve: Plot the corrected absorbance values for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4PL) curve fit is often the best model for ELISA data[1].
-
Calculate Sample Concentrations: Use the equation of the standard curve to determine the concentration of GLP-1(7-36) amide in the unknown samples. If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Data Presentation
Typical Standard Curve Data
The following table represents a typical standard curve for a GLP-1(7-36) amide ELISA kit. Note that a new standard curve must be generated for each assay.
| Standard Concentration (pg/mL) | Raw Absorbance (OD at 450 nm) | Corrected Absorbance (OD at 450 nm) |
| 0 | 0.073 | 0.000 |
| 59.6 | 0.128 | 0.055 |
| 95.4 | 0.163 | 0.090 |
| 152.6 | 0.260 | 0.187 |
| 244.1 | 0.466 | 0.393 |
| 390.6 | 0.902 | 0.829 |
| 625 | 1.826 | 1.753 |
| 1000 | 3.338 | 3.265 |
Data adapted from a sample ELISA kit datasheet for demonstration purposes only.[1]
Sample Data Calculation
| Sample ID | Dilution Factor | Average Raw OD | Corrected OD | Calculated Concentration (pg/mL) | Final Concentration (pg/mL) |
| Sample 1 | 1 | 0.512 | 0.439 | 265.3 | 265.3 |
| Sample 2 | 5 | 0.875 | 0.802 | 385.1 | 1925.5 |
Visualizations
Caption: Experimental workflow for the GLP-1(7-36) amide ELISA.
Caption: Data analysis pipeline for GLP-1(7-36) amide ELISA results.
References
Application Notes and Protocols for Fluorescently Labeled GLP-1(7-36) Amide in Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) and its analogs are crucial in regulating glucose homeostasis, making the GLP-1 receptor (GLP-1R) a key therapeutic target for type 2 diabetes and obesity. The use of fluorescently labeled GLP-1(7-36) amide provides a powerful tool for the direct visualization and quantification of GLP-1R expression and dynamics in both in vitro and in vivo models. These fluorescent probes enable a deeper understanding of receptor pharmacology, facilitate the screening of novel therapeutics, and offer potential for diagnostic applications. This document provides detailed application notes and experimental protocols for the utilization of fluorescently labeled GLP-1(7-36) amide in receptor imaging studies.
GLP-1 Receptor Signaling Pathway
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR). Upon binding of GLP-1, the receptor primarily couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn trigger a cascade of downstream events culminating in glucose-dependent insulin secretion from pancreatic β-cells.[1][2] The GLP-1R can also couple to other G proteins, such as Gαq, and its signaling is modulated by β-arrestins, which are involved in receptor internalization and desensitization.[3]
References
Protocol for Intravenous Infusion of GLP-1(7-36) Amide in Human Studies
Application Note: This document provides a detailed protocol for the preparation and intravenous (IV) infusion of Glucagon-Like Peptide-1(7-36) amide for use in human research studies. The protocol is intended for researchers, scientists, and drug development professionals. Adherence to institutional review board (IRB) guidelines, good clinical practice (GCP), and local regulations is mandatory.
Abstract
Glucagon-like peptide-1 (GLP-1), an incretin hormone, plays a crucial role in glucose homeostasis. The biologically active form, GLP-1(7-36) amide, stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, and delays gastric emptying. Intravenous infusion of synthetic GLP-1(7-36) amide is a common methodology in clinical research to investigate its physiological and pharmacological effects in both healthy and patient populations. This protocol outlines the materials, preparation, and administration procedures for conducting such studies.
Materials
-
GLP-1(7-36) amide: Sterile, synthetic human GLP-1(7-36) amide, purity ≥95%[1].
-
Solvent for Reconstitution: Sterile water for injection or 0.9% sodium chloride (saline).
-
Infusion Vehicle: Sterile 0.9% sodium chloride (saline).
-
Carrier Protein: Human serum albumin (e.g., 0.25% or 1%) to prevent peptide adhesion to infusion apparatus[2].
-
Placebo: Sterile 0.9% sodium chloride (saline) or 5% glucose solution.
-
Infusion Pump: Calibrated syringe or volumetric infusion pump.
-
Infusion Set: Standard IV tubing, connectors, and cannulas.
-
Blood Collection Supplies: Vacutainers with appropriate anticoagulants (e.g., EDTA with a DPP-4 inhibitor), syringes, needles, etc.
-
Centrifuge
-
Freezer (-80°C) for sample storage.
Quantitative Data from Human Infusion Studies
The following tables summarize key quantitative parameters from various human studies involving the intravenous infusion of GLP-1(7-36) amide.
Table 1: GLP-1(7-36) Amide Infusion Parameters in Human Studies
| Study Population | Infusion Rate (pmol/kg/min) | Duration of Infusion | Placebo | Reference |
| Healthy Volunteers | 0.5 | 70 min | Saline | [3] |
| Type 1 Diabetes Patients | 1.2 | 240 min | Saline | [1] |
| Type 1 Diabetes Patients | 1.5 | 240 min | Saline | [1] |
| Cardiac Surgery Patients | 1.5 | Intraoperative | Placebo | [4] |
| Critically Ill Patients | 5 ng/kg/min (~1.5 pmol/kg/min) | 72 hours | 0.9% NaCl | [5] |
| Healthy Volunteers | 1.0 | 120 min | Not specified | |
| Old Beagles | 2.5 | 28 days | Saline | [6] |
Table 2: Reported Plasma Concentrations of GLP-1 during Intravenous Infusion
| Study Population | Infusion Rate (pmol/kg/min) | Fasting GLP-1 (pmol/L) | Steady-State Total GLP-1 (pmol/L) | Steady-State Intact GLP-1 (pmol/L) | Reference |
| Type 1 Diabetes Patients | Not specified | ~19 | 215 ± 26 | 24 ± 2 | [7] |
| Healthy Volunteers | 0.24 - 0.27 | 6.5 ± 1.8 | ~28.0 ± 4.8 | 10.4 ± 2.1 | [8] |
| Healthy Volunteers | Not specified | 7.9 ± 2.1 | 146.9 ± 14.8 | Not specified | [8] |
Experimental Protocols
Preparation of GLP-1(7-36) Amide Infusion Solution
-
Reconstitution: Aseptically reconstitute the lyophilized GLP-1(7-36) amide powder with a small volume of sterile water for injection or 0.9% saline to create a stock solution. The concentration of the stock solution should be calculated based on the desired final infusion concentration and the total volume to be prepared.
-
Dilution: Further dilute the stock solution in the infusion vehicle (0.9% saline) containing a carrier protein like human serum albumin (e.g., 0.25% or 1%) to the final desired concentration[2]. The addition of albumin is crucial to prevent the peptide from adhering to the plastic surfaces of the infusion bag and tubing.
-
Placebo Preparation: The placebo solution (e.g., 0.9% saline) should be prepared in an identical manner, including the addition of the carrier protein, to ensure proper blinding of the study.
-
Sterility and Quality Control: All solutions must be prepared under sterile conditions (e.g., in a laminar flow hood). A small aliquot of the final infusion solution may be taken for quality control, such as confirming the concentration and ensuring sterility.
Subject Preparation and Study Design
-
Subject Screening and Consent: All subjects must provide informed consent after being fully informed about the study procedures, potential risks, and benefits. Subjects should be screened for inclusion and exclusion criteria as per the study protocol.
-
Fasting: Subjects are typically required to fast overnight (e.g., 10-12 hours) before the infusion study.
-
Catheter Placement: On the study day, place an intravenous catheter in a forearm vein for the infusion of GLP-1(7-36) amide or placebo. Place a second catheter in a contralateral hand or forearm vein for blood sampling. The sampling hand may be heated to arterialize the venous blood.
-
Study Design: Human infusion studies are often designed as randomized, double-blind, placebo-controlled crossover trials. This design minimizes inter-individual variability and bias. A washout period of appropriate duration should be implemented between study days in a crossover design.
Infusion and Monitoring
-
Basal Period: After catheter placement, allow for a stabilization period (e.g., 30-60 minutes) before commencing the infusion to collect baseline blood samples and physiological measurements.
-
Infusion Administration: Start the infusion of GLP-1(7-36) amide or placebo at the predetermined rate using a calibrated infusion pump. The infusion rate is typically calculated based on the subject's body weight (e.g., in pmol/kg/min).
-
Blood Sampling: Collect blood samples at regular intervals throughout the infusion period and during any post-infusion follow-up. Blood should be collected into tubes containing appropriate additives (e.g., EDTA and a DPP-4 inhibitor) to prevent the degradation of GLP-1.
-
Physiological Monitoring: Continuously monitor vital signs (e.g., heart rate, blood pressure) and blood glucose levels throughout the study. Record any adverse events.
Sample Processing and Analysis
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.
-
Storage: Aliquot the plasma into cryovials and store them at -80°C until analysis.
-
Biochemical Analysis: Analyze plasma samples for GLP-1 concentrations (total and intact), insulin, C-peptide, glucagon, and glucose using validated immunoassays (e.g., ELISA, RIA) or other appropriate methods.
Visualizations
GLP-1 Signaling Pathway in Pancreatic β-Cells
Caption: GLP-1(7-36) amide signaling pathway in pancreatic β-cells.
Experimental Workflow for Intravenous Infusion of GLP-1(7-36) Amide
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Effect of GIP and GLP-1 infusion on bone resorption in glucose intolerant, pancreatic insufficient cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uh.edu [uh.edu]
- 4. Intravenous GLP-1 (7-36) amide for prevention of hyperglycemia during cardiac surgery: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. GLP-1 (7–36) amide restores myocardial insulin sensitivity and prevents the progression of heart failure in senescent beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for GLP-1(7-36) Amide Administration in Glucose Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone released from the gut in response to nutrient intake. The biologically active form, GLP-1(7-36) amide, is a potent stimulator of glucose-dependent insulin secretion, making it a key therapeutic target for type 2 diabetes.[1][2] Glucose clamp studies, particularly the euglycemic and hyperglycemic clamp techniques, are the gold standard for assessing insulin sensitivity and secretion. The administration of GLP-1(7-36) amide during these studies allows for the detailed investigation of its effects on glucose metabolism, insulin secretion, and overall glycemic control.[3][4][5] These studies have demonstrated that GLP-1(7-36) amide can normalize plasma glucose in patients with non-insulin-dependent diabetes mellitus (NIDDM).[6]
These application notes provide detailed protocols for the administration of GLP-1(7-36) amide in both euglycemic and hyperglycemic glucose clamp studies, along with its signaling pathway and a summary of expected quantitative outcomes.
Signaling Pathway of GLP-1(7-36) Amide
GLP-1(7-36) amide exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G-protein-coupled receptor located on pancreatic β-cells and other tissues.[7] This binding initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[7][8] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[7][9] These pathways ultimately lead to increased insulin gene transcription, enhanced insulin biosynthesis, and potentiation of glucose-stimulated insulin secretion.[7][8] Additionally, GLP-1 has been shown to have anti-apoptotic effects and promote β-cell proliferation, partly through the PI3K/Akt signaling pathway.[7]
Caption: GLP-1(7-36) amide signaling pathway in pancreatic β-cells.
Experimental Protocols
Materials and Reagents
-
GLP-1(7-36) amide: Recombinant or synthetic, high purity (>95%).[3]
-
Vehicle: Saline (0.9% NaCl) containing 1% human serum albumin (to prevent peptide adhesion).[10]
-
Insulin: Human regular insulin.
-
Glucose: 20% dextrose solution.[3]
-
Somatostatin: To suppress endogenous insulin and glucagon secretion (optional, for specific study designs).[4][5]
-
Glucagon and Growth Hormone: For replacement infusions when using somatostatin.[5]
-
Tracers: [3-³H]glucose or [6,6-²H₂]glucose for assessing glucose kinetics (optional).[5]
-
Standard laboratory equipment for intravenous infusions and blood sampling.
-
Glucose analyzer for real-time blood glucose monitoring.
Hyperinsulinemic-Euglycemic Clamp Protocol with GLP-1(7-36) Amide
This protocol is designed to assess the effect of GLP-1(7-36) amide on insulin-mediated glucose uptake.
Caption: Workflow for a hyperinsulinemic-euglycemic clamp study.
Procedure:
-
Subject Preparation: Subjects should fast overnight. Two intravenous catheters are placed in opposite arms, one for infusions and one for blood sampling.
-
Basal Period: A basal period of at least 30 minutes is established to collect baseline blood samples.
-
Insulin Infusion: A primed-continuous infusion of insulin is initiated to achieve a steady-state hyperinsulinemic state. A common infusion rate is 480 pmol·m⁻²·min⁻¹.[3][11]
-
GLP-1(7-36) Amide Infusion: Simultaneously with or shortly after the insulin infusion, a primed-continuous infusion of GLP-1(7-36) amide or placebo is started. A typical infusion rate is 1.2 to 1.5 pmol·kg⁻¹·min⁻¹.[3][10][11]
-
Glucose Clamp: Blood glucose is monitored every 5-10 minutes. A variable infusion of 20% dextrose is started and adjusted to maintain euglycemia (e.g., ~5.3 mmol/L).[3]
-
Steady State: The clamp is typically maintained for at least 2-3 hours to achieve steady-state conditions.
-
Blood Sampling: Blood samples are collected at regular intervals to measure plasma concentrations of glucose, insulin, C-peptide, GLP-1, and glucagon.
Hyperglycemic Clamp Protocol with GLP-1(7-36) Amide
This protocol is used to evaluate the effect of GLP-1(7-36) amide on insulin secretion in response to a fixed hyperglycemic stimulus.
Procedure:
-
Subject Preparation: Similar to the euglycemic clamp protocol.
-
Basal Period: A 30-minute basal period for baseline sampling.
-
Glucose Infusion: A bolus of glucose is administered, followed by a variable infusion to raise and maintain plasma glucose at a specific hyperglycemic level (e.g., 8.3-8.75 mmol/L).[3][12]
-
GLP-1(7-36) Amide Infusion: Once the target glucose level is reached and stable, a continuous infusion of GLP-1(7-36) amide is initiated. Doses can be administered in a stepwise manner (e.g., 0.4 and 1.2 pmol·kg⁻¹·min⁻¹) to assess dose-response effects.[12]
-
Blood Sampling: Blood samples are collected frequently to measure insulin, C-peptide, and GLP-1 levels to quantify the insulinotropic response.
Data Presentation
The following tables summarize typical quantitative data from glucose clamp studies involving GLP-1(7-36) amide administration.
Table 1: Euglycemic Clamp Study Parameters in Type 1 Diabetes Patients [3][11][13]
| Parameter | GLP-1(7-36) Amide Infusion | Placebo (Saline) Infusion |
| GLP-1 Infusion Rate | 1.5 pmol·kg⁻¹·min⁻¹ | N/A |
| Plasma Glucose | Maintained at ~5.3 mmol/L | Maintained at ~5.3 mmol/L |
| Plasma Insulin | ~900 pmol/L | ~900 pmol/L |
| Plasma GLP-1 | 150 ± 17 pmol/L | 29 ± 2 pmol/L |
| Glucose Infusion Rate | ~40 µmol·kg⁻¹·min⁻¹ | ~40 µmol·kg⁻¹·min⁻¹ |
| Plasma Glucagon | Fell to ~9 pmol/L | Fell to ~9 pmol/L |
Data indicate that in type 1 diabetic patients, GLP-1 does not significantly augment insulin-mediated glucose uptake under euglycemic-hyperinsulinemic conditions.[3][13]
Table 2: Hyperglycemic Clamp Study Parameters in Healthy and Type 2 Diabetes Subjects
| Parameter | GLP-1(7-36) Amide Infusion | Placebo (Saline) Infusion | Study Population |
| GLP-1 Infusion Rate | 1.2 pmol·kg⁻¹·min⁻¹ | N/A | Healthy Volunteers[10] |
| Plasma Glucose | Clamped at 4.3 mmol/L | Clamped at 4.3 mmol/L | Healthy Volunteers[10] |
| Plasma GLP-1 | ~126 pmol/L | ~13 pmol/L | Healthy Volunteers[10] |
| Glucagon (at euglycemia) | 4.1 ± 0.4 pmol/L | 6.5 ± 0.7 pmol/L | Healthy Volunteers[10] |
| GLP-1 Infusion Rate | 0.4 and 1.2 pmol·kg⁻¹·min⁻¹ | N/A | Type 2 Diabetes[12] |
| Plasma Glucose | Clamped at 8.75 mmol/L | Clamped at 8.75 mmol/L | Type 2 Diabetes[12] |
| Effect on Insulin Secretion | Dose-dependently augmented | No augmentation | Type 2 Diabetes[12] |
| Effect on Glucagon | Lowered glucagon levels | No effect | Type 2 Diabetes[12] |
These studies demonstrate the potent insulinotropic and glucagonostatic effects of GLP-1(7-36) amide, particularly under hyperglycemic conditions.[10][12]
Conclusion
The administration of GLP-1(7-36) amide during glucose clamp studies is a powerful methodology for elucidating its multifaceted roles in glucose homeostasis. These protocols provide a framework for researchers to investigate the therapeutic potential of GLP-1 receptor agonists. Careful execution of these experiments, with attention to steady-state conditions and accurate sampling, will yield valuable insights into the mechanisms of incretin-based therapies.
References
- 1. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. karger.com [karger.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 8. Signalling pathways activated by glucagon-like peptide-1 (7-36) amide in the rat heart and their role in protection against ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. JCI - Preserved incretin activity of glucagon-like peptide 1 [7-36 amide] but not of synthetic human gastric inhibitory polypeptide in patients with type-2 diabetes mellitus. [jci.org]
- 13. Effect of glucagon-like peptide 1 (7-36 amide) on insulin-mediated glucose uptake in patients with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying GLP-1(7-36) Amide in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone pivotal in regulating glucose homeostasis, primarily by stimulating glucose-dependent insulin secretion. The biologically active form, GLP-1(7-36) amide, has a very short half-life in circulation due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] Accurate quantification of this fleeting peptide in plasma is crucial for research in diabetes, obesity, and related metabolic disorders, as well as for the development of novel therapeutics such as GLP-1 receptor agonists and DPP-4 inhibitors.[1][2]
These application notes provide detailed protocols and comparative data for the two most common methods for quantifying GLP-1(7-36) amide in plasma samples: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
GLP-1 Signaling Pathway
The biological effects of GLP-1 are initiated by its binding to the GLP-1 receptor (GLP-1R) on pancreatic β-cells. This interaction triggers a cascade of intracellular events culminating in enhanced insulin secretion and other beneficial effects on β-cell health.
Caption: GLP-1(7-36) amide binds to its receptor on pancreatic β-cells, activating downstream signaling pathways.
Sample Collection and Handling: A Critical First Step
Due to the rapid degradation of active GLP-1 by DPP-4, proper sample collection and handling are paramount for accurate quantification.
Protocol for Plasma Sample Collection:
-
Blood Collection: Collect whole blood into chilled EDTA-plasma tubes. To prevent degradation of GLP-1, it is highly recommended to use tubes containing a DPP-4 inhibitor and a cocktail of other protease inhibitors (e.g., BD™ P800 tubes).[3][4][5] Alternatively, add a DPP-4 inhibitor (e.g., 10 µL per 1 mL of whole blood) and aprotinin (500 KIU per 1 mL of whole blood) immediately after collection.[4]
-
Immediate Cooling: Place the collected blood samples on ice immediately to further reduce enzymatic activity.[4]
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,000 x g for 10 minutes at 2-8°C.[3][4]
-
Plasma Aliquoting: Carefully aspirate the plasma supernatant and transfer it to fresh, pre-chilled polypropylene tubes.
-
Storage:
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique that offers high sensitivity and throughput for quantifying GLP-1(7-36) amide. This method relies on a specific antibody-antigen interaction.
Experimental Workflow: ELISA
Caption: A generalized workflow for a sandwich ELISA for GLP-1(7-36) amide quantification.
Detailed ELISA Protocol (Example based on a Chemiluminescence ELISA)
This protocol is a representative example and may need to be adapted based on the specific commercial kit used.[5]
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Reconstitute lyophilized standards, controls, and detection antibody as per the kit instructions.
-
Prepare working strength Wash Buffer by diluting the concentrate (e.g., 1:21 with deionized water).[5]
-
Prepare working strength Detection Antibody and Streptavidin-HRP (SA-HRP) solutions in their respective buffers just before use.[5]
-
-
Assay Procedure:
-
Add 55 µL of Assay Buffer to each well of the antibody-coated microplate.[5]
-
Add 25 µL of standards, controls, and plasma samples to the appropriate wells.[5]
-
Seal the plate and incubate for 2 hours at room temperature with shaking (700-900 rpm).[5]
-
Wash the plate 6 times with 350 µL of working strength Wash Buffer per well.[5]
-
Add 100 µL of the working strength Detection Antibody solution to each well.
-
Seal the plate and incubate for 30 minutes at room temperature with shaking.[5]
-
Wash the plate 6 times as described previously.
-
Add 100 µL of the working strength SA-HRP solution to each well.
-
Seal the plate and incubate for 20 minutes at room temperature with shaking.[5]
-
Wash the plate 6 times as described previously.
-
Prepare the Chemiluminescent Substrate by mixing Substrate A and Substrate B immediately before use. Add 100 µL of the working solution to each well.
-
Incubate for 2 minutes at room temperature.[5]
-
Read the plate using a luminescence microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence intensity (RLU) versus the concentration of the standards.
-
Determine the concentration of GLP-1(7-36) amide in the plasma samples by interpolating their luminescence values from the standard curve.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and selectivity for the quantification of GLP-1(7-36) amide, often considered a gold-standard method. This technique physically separates the analyte of interest from other plasma components before detection by a mass spectrometer.
Experimental Workflow: LC-MS/MS
Caption: A typical workflow for LC-MS/MS based quantification of GLP-1(7-36) amide in plasma.
Detailed LC-MS/MS Protocol (Example)
This protocol is a generalized example and specific parameters will need to be optimized for the instrument and column used.[6]
-
Sample Preparation (Solid Phase Extraction):
-
To 500 µL of plasma, add 10 µL of 40% acetic acid to release protein-bound GLP-1.[6]
-
Add 500 µL of 5% ammonium hydroxide to alkalize the solution.[6]
-
Apply the total 1000 µL sample to a solid phase extraction (SPE) cartridge (e.g., EVOLUTE EXPRESS AX 30 mg).[6]
-
Wash the cartridge to remove interfering substances.
-
Elute GLP-1 with 200 µL of an appropriate elution buffer.[6]
-
Dilute the eluate with 100 µL of 60% acetic acid.[6]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Analyze the eluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Optimize the instrument settings for the specific precursor and product ions of GLP-1(7-36) amide.
-
-
-
Data Analysis:
-
Integrate the peak areas from the chromatograms.
-
Generate a calibration curve using the peak areas of external standards of known concentrations.
-
Calculate the absolute concentration of GLP-1(7-36) amide in the plasma samples from the calibration curve.[6]
-
Quantitative Data Summary
The choice of quantification method often depends on the specific requirements of the study, such as the need for high throughput versus high specificity. The following tables summarize the key quantitative parameters of representative ELISA and LC-MS/MS methods.
Table 1: ELISA Method Performance Characteristics
| Parameter | Representative Value | Source |
| Assay Type | Sandwich ELISA (Chemiluminescence) | [5][7] |
| Analytical Sensitivity | 0.15 pM | [7] |
| Lower Limit of Detection (LLOD) | ~0.45 pM (Functional Sensitivity) | [7] |
| Dynamic Range | 1.5 - 500 pg/mL | [5] |
| Sample Volume | 25 µL | [5][7] |
| Specificity | 100% for GLP-1(7-36) amide | [7] |
| Cross-reactivity | Non-detect for other forms of GLP-1 | [7][8] |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Representative Value | Source |
| Assay Type | Immunoaffinity LC-MS/MS | [1][9] |
| Lower Limit of Quantification (LLOQ) | 0.49 pM | [1][10] |
| Dynamic Range | 0.49 - 360 pM | [1][10] |
| Sample Volume | 500 µL | [6] |
| Specificity | High (based on mass-to-charge ratio) | [1][6] |
| Recovery | ~48% (Total Assay Recovery) | [1] |
Conclusion
The accurate quantification of GLP-1(7-36) amide in plasma is a critical yet challenging task. Both ELISA and LC-MS/MS are powerful techniques that can provide reliable data when performed with meticulous attention to sample handling and protocol details. ELISA offers a high-throughput and sensitive option suitable for large-scale studies, while LC-MS/MS provides superior specificity and is considered a reference method. The choice between these methods should be guided by the specific research question, available resources, and the required level of analytical rigor. These application notes provide a comprehensive guide to aid researchers in selecting and implementing the most appropriate method for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Action of GLP-1 in the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 9. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
Application Notes: The Role of GLP-1(7-36) Amide in Modulating Pancreatic Islet Function
Glucagon-like peptide-1(7-36) amide (GLP-1) is a critical incretin hormone secreted by intestinal L-cells in response to nutrient ingestion.[1] Its primary physiological role is to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, contributing significantly to postprandial glucose homeostasis.[1][2] Beyond its insulinotropic effects, GLP-1 signaling promotes β-cell proliferation, survival, and neogenesis, making its receptor (GLP-1R) a key therapeutic target for type 2 diabetes.[2][3] The application of GLP-1(7-36) amide in isolated pancreatic islet perifusion studies allows for a detailed investigation of its direct effects on islet hormone secretion dynamics, free from systemic influences. This in vitro technique is invaluable for characterizing the dose-dependent and temporal effects of GLP-1 and its analogues on insulin and glucagon release, elucidating cellular signaling mechanisms, and screening potential new anti-diabetic compounds.
GLP-1(7-36) Amide Signaling in Pancreatic β-Cells
Upon binding to its G protein-coupled receptor (GLP-1R) on the surface of pancreatic β-cells, GLP-1(7-36) amide initiates a cascade of intracellular signaling events.[1][3] The canonical pathway involves the coupling of the GLP-1R to the Gαs subunit, which activates adenylyl cyclase (AC).[1][3] This leads to the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[4] Elevated cAMP levels activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP-2 (Epac2).[3][4] Both PKA and Epac2 play roles in modulating ion channel activity and promoting the exocytosis of insulin-containing granules, ultimately potentiating glucose-stimulated insulin secretion.[3][4]
References
- 1. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 2. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
Application Note: In Vitro cAMP Production Assay Using GLP-1(7-36) Amide
Audience: Researchers, scientists, and drug development professionals.
Introduction Glucagon-like peptide-1 (GLP-1) is an incretin hormone crucial for glucose homeostasis, primarily by stimulating glucose-dependent insulin secretion from pancreatic β-cells.[1][2] The biologically active form, GLP-1(7-36) amide, exerts its effects by binding to the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR).[2] Activation of the GLP-1R stimulates the Gαs subunit, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][4] Measuring the production of cAMP in response to GLP-1(7-36) amide or its analogues is a fundamental in vitro assay for characterizing agonist potency, screening new drug candidates, and studying receptor signaling pathways.[5] This document provides detailed protocols and data for studying GLP-1(7-36) amide-induced cAMP production.
GLP-1 Receptor Signaling Pathway
The binding of GLP-1(7-36) amide to its receptor initiates a cascade of intracellular events. The activated Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This increase in cAMP activates Protein Kinase A (PKA), leading to various downstream cellular responses, including insulin exocytosis in pancreatic cells.[1][2]
Caption: GLP-1(7-36) amide signal transduction pathway leading to cAMP production.
Quantitative Data: Potency of GLP-1(7-36) Amide and Analogues
The potency of GLP-1(7-36) amide and its analogues is typically quantified by the half-maximal effective concentration (EC50) value, which represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. The following table summarizes EC50 values from various in vitro cAMP assays.
| Agonist | Cell Line | Assay Type | EC50 (nM) | Reference |
| GLP-1(7-36) amide | RINm5F | BRET-based cAMP sensor | 1.3 | [6] |
| GLP-1(7-36) amide | CHO-K1 (hGLP-1R) | cAMP Accumulation | 4.7 | [7] |
| GLP-1(7-36) amide | CHO-K1 (hGLP-1R) | cAMP Accumulation | 3.3 ± 0.6 | [8] |
| Exendin-4 | RINm5F | BRET-based cAMP sensor | 0.5 ± 0.13 | [6] |
| GLP-1 or Exendin-4 | GLP1R Nomad Cell Line | cAMP Flux (Fluorimetry) | 4.54 | [3] |
| N-acetyl-GLP-1 | CHO-K1 (hGLP-1R) | cAMP Accumulation | 16.3 | [7] |
| N-pyroglutamyl-GLP-1 | CHO-K1 (hGLP-1R) | cAMP Accumulation | 27.0 | [7] |
| Semaglutide | CHO-K1 (hGLP-1R) | cAMP Accumulation | 0.60 ± 0.2 | [8] |
Experimental Workflow and Protocols
A typical workflow for measuring cAMP production involves cell culture, agonist stimulation, cell lysis (for some assay types), and signal detection.
References
- 1. Signalling pathways activated by glucagon-like peptide-1 (7-36) amide in the rat heart and their role in protection against ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. innoprot.com [innoprot.com]
- 5. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. bakerlab.org [bakerlab.org]
Chemical Synthesis and Purification of GLP-1(7-36) Amide for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1) and its analogues are of significant interest in the treatment of type 2 diabetes and obesity. The active form, GLP-1(7-36) amide, is a 30-amino acid peptide that stimulates glucose-dependent insulin secretion. This document provides detailed protocols for the chemical synthesis of GLP-1(7-36) amide using microwave-assisted solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry. Additionally, it outlines the key aspects of the GLP-1 receptor signaling pathway.
Introduction
GLP-1(7-36) amide is a peptide hormone released from intestinal L-cells in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1] However, native GLP-1 has a very short in vivo half-life of approximately 2 minutes, primarily due to degradation by the enzyme dipeptidyl peptidase-4 (DPP-IV) and renal clearance.[2] This has led to the development of GLP-1 analogues with improved stability.[2][3] The chemical synthesis of GLP-1(7-36) amide is essential for research purposes, enabling studies on its structure-activity relationship, receptor interaction, and the development of more stable and potent analogues.[4]
I. Chemical Synthesis: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)
Microwave-assisted SPPS significantly accelerates the synthesis process by increasing the efficiency of both the coupling and deprotection steps.[5] The following protocol is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Experimental Workflow for GLP-1(7-36) Amide Synthesis
Detailed Protocol
1. Resin Preparation:
-
Swell Rink Amide-MBHA resin (e.g., 0.27 mmol/g substitution) in N,N-dimethylformamide (DMF) for 1 hour.[5]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes to remove the Fmoc protecting group from the terminal amine.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin substitution) with HBTU (3.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Perform the coupling reaction under microwave irradiation (e.g., 20W) at 50°C for 10 minutes.
-
Monitor the coupling reaction using a qualitative ninhydrin test to ensure completion.[5]
-
Wash the resin with DMF (5 times).
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the GLP-1(7-36) sequence in reverse order (from C-terminus to N-terminus).
5. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with Reagent K (trifluoroacetic acid/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5 v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[5]
6. Peptide Precipitation and Collection:
-
Filter the cleavage mixture to remove the resin beads.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
II. Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using preparative RP-HPLC to isolate the desired GLP-1(7-36) amide from truncated sequences and other impurities.
Detailed Protocol
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 340 mm x 28 mm).[5]
-
Mobile Phase A: 0.1% TFA in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient from 20% to 75% Mobile Phase B over 30 minutes.[5]
-
Flow Rate: Dependent on column size, for example, 0.75 ml/min for an analytical column.[6] A higher flow rate would be used for a preparative column.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
4. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified GLP-1(7-36) amide as a white powder.
III. Characterization
The identity and purity of the synthesized peptide must be confirmed.
| Parameter | Method | Typical Specification |
| Identity | Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-ToF MS | Theoretical Mass: 3297.7 Da, Observed mass should be within ± 0.5 Da. |
| Purity | Analytical RP-HPLC | ≥ 95% |
| Quantity | Amino Acid Analysis | Reportable value |
IV. GLP-1 Receptor Signaling Pathway
GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR), on the surface of pancreatic β-cells and other tissues.[8][9]
References
- 1. JCI - Discovery, characterization, and clinical development of the glucagon-like peptides [jci.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ovid.com [ovid.com]
- 5. shimadzu.com.cn [shimadzu.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 9. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: GLP-1(7-36) Amide Solution Stability
Welcome to the technical support center for GLP-1(7-36) amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of GLP-1(7-36) amide in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of GLP-1(7-36) amide in solution?
A1: The instability of GLP-1(7-36) amide in solution is primarily due to two main factors:
-
Enzymatic Degradation: The enzyme dipeptidyl peptidase-IV (DPP-IV) rapidly cleaves the N-terminal dipeptide, rendering the peptide inactive.[1][2] This is the most significant degradation pathway in vivo and can also be a concern in vitro if using serum-containing media.
-
Physical and Chemical Instability: GLP-1(7-36) amide is prone to physical aggregation and fibrillation, as well as chemical degradation pathways such as deamidation and oxidation, which are influenced by factors like pH, temperature, and agitation.[3][4]
Q2: How should I properly store my GLP-1(7-36) amide stock solutions?
A2: For optimal stability, lyophilized GLP-1(7-36) amide should be stored at -20°C or colder.[1] Once reconstituted, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] For short-term storage (up to a few days), aliquots can be kept at 4°C.[1] For long-term storage (weeks to months), aliquots should be stored at -20°C or -80°C.[1][5]
Q3: I am observing a loss of activity in my in vitro experiments. What could be the cause?
A3: A loss of activity in your in vitro experiments could be due to several factors:
-
Enzymatic Degradation: If your cell culture media contains serum, DPP-IV present in the serum can degrade the GLP-1(7-36) amide. Consider using a DPP-IV inhibitor in your media or using a DPP-IV resistant analog if possible.[6]
-
Aggregation: The peptide may be aggregating in your experimental conditions. This can be influenced by the pH of your buffer, the temperature of incubation, and agitation.[3][4]
-
Adsorption to Surfaces: Peptides can adsorb to plasticware. Using low-binding microplates and pipette tips can help mitigate this issue.
-
Improper Storage: Ensure that your stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.[5]
Q4: What are some common excipients I can use to improve the stability of my GLP-1(7-36) amide formulation?
A4: Several categories of excipients can be used to enhance the stability of peptide formulations:
-
Buffers: Maintaining an optimal pH is critical. Buffers such as phosphate, citrate, and acetate are commonly used to control the pH and minimize degradation pathways like deamidation and aggregation.[7][8]
-
Sugars and Polyols: Sucrose, trehalose, and mannitol can act as cryoprotectants and lyoprotectants, stabilizing the peptide during freezing and lyophilization.[8][9] They can also reduce aggregation in liquid formulations.[8]
-
Amino Acids: Arginine and glycine can help to reduce aggregation.[9]
-
Surfactants: Non-ionic surfactants like polysorbate 20 and polysorbate 80 are often included in peptide formulations to prevent surface adsorption and aggregation.[9][10]
-
Antioxidants: If oxidation is a concern, antioxidants such as methionine or ascorbic acid can be included.
Troubleshooting Guides
Issue 1: Rapid Loss of Peptide in Solution
Symptoms:
-
Decreased peak area of the intact peptide over a short period when analyzed by HPLC.
-
Loss of biological activity in assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Enzymatic Degradation (DPP-IV) | If working with biological matrices (e.g., plasma, serum), add a DPP-IV inhibitor to the sample collection tubes and keep samples on ice.[5] For in vitro assays with serum-containing media, supplement the media with a DPP-IV inhibitor. |
| High pH leading to deamidation | Adjust the pH of the solution to a more acidic range (e.g., pH 4-6), where deamidation is generally slower.[3][8] |
| Oxidation | If the peptide sequence contains oxidation-prone residues like methionine or tryptophan, prepare solutions in buffers that have been degassed or purged with nitrogen. Consider adding an antioxidant like methionine. |
| Adsorption to surfaces | Use low-protein-binding tubes and pipette tips. The addition of a non-ionic surfactant (e.g., 0.01-0.1% polysorbate 20 or 80) can also minimize adsorption.[10] |
Issue 2: Visible Precipitation or Cloudiness in the Solution
Symptoms:
-
The solution appears opalescent, cloudy, or contains visible particles.
-
Inconsistent results in bioassays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Aggregation/Fibrillation | This is a common issue with peptides. Optimize the formulation by adjusting the pH. GLP-1 aggregation can be highly pH-dependent.[3][11] Consider adding excipients known to reduce aggregation, such as sugars (sucrose, mannitol), amino acids (arginine, glycine), or surfactants (polysorbate 80).[8][9] |
| Poor Solubility | Ensure the peptide is fully dissolved upon reconstitution. Gentle vortexing or sonication may be required. The choice of buffer and its ionic strength can also impact solubility. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles by aliquoting the stock solution into single-use vials.[5] |
| Temperature Stress | Avoid exposing the peptide solution to high temperatures, as this can accelerate aggregation.[12] Store at recommended temperatures. |
Data Presentation
Table 1: Effect of pH on the Stability of a GLP-1 Analog (Exenatide) at 37°C
| pH | Primary Degradation Pathway | Stability |
| 4.5 | Relatively Stable | Good |
| 5.5 - 6.5 | Oxidation | Moderate |
| 7.5 - 8.5 | Deamidation and Aggregation | Poor |
Data adapted from a study on exenatide, a GLP-1 analog, which exhibits similar stability characteristics to native GLP-1.[3]
Table 2: Stability of Reconstituted GLP-1 at 2-8°C over 8 Weeks
| Time Point | Average Purity (%) | Change in Purity from Baseline (%) |
| Baseline | 99.594 | - |
| 4 Weeks | 99.812 | +0.22 |
| 6 Weeks | 99.660 | +0.07 |
| 8 Weeks | 99.296 | -0.30 |
This data indicates that reconstituted GLP-1 can maintain high purity for up to 8 weeks when stored under refrigerated conditions.[13]
Experimental Protocols
Protocol 1: Assessment of GLP-1(7-36) Amide Stability by RP-HPLC
Objective: To quantify the degradation of GLP-1(7-36) amide over time under specific storage conditions.
Materials:
-
GLP-1(7-36) amide
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubator or water bath
Methodology:
-
Prepare a stock solution of GLP-1(7-36) amide in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several vials.
-
Store the vials under the desired stress conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial and quench any reaction by adding an equal volume of a strong acid like 1% TFA or by freezing immediately at -80°C.
-
Analyze the samples by RP-HPLC.
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B.
-
Inject a standard volume of the sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 20-60% over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Quantify the peak area of the intact GLP-1(7-36) amide and any degradation products. The percentage of remaining intact peptide can be calculated relative to the initial time point.
Protocol 2: Thioflavin T (ThT) Assay for Fibrillation
Objective: To monitor the formation of amyloid fibrils of GLP-1(7-36) amide.
Materials:
-
GLP-1(7-36) amide
-
Buffer of choice
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
Methodology:
-
Prepare a solution of GLP-1(7-36) amide in the desired buffer at the desired concentration.
-
In a 96-well plate, add the peptide solution to triplicate wells.
-
Add ThT from the stock solution to each well to a final concentration of 10-20 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Monitor the ThT fluorescence intensity over time. An increase in fluorescence indicates the formation of amyloid fibrils. The lag time for fibrillation can be determined from the kinetic curve.
Mandatory Visualizations
Caption: GLP-1 receptor signaling pathway leading to insulin exocytosis.
Caption: A logical workflow for troubleshooting GLP-1(7-36) amide instability.
Caption: Experimental workflow for assessing GLP-1(7-36) amide stability.
References
- 1. happypeptides.com [happypeptides.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. millennialscientific.com [millennialscientific.com]
- 5. alpco.com [alpco.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. EP2494983A1 - Stable formulations of GLP-1 - Google Patents [patents.google.com]
- 13. peptidecrafters.com [peptidecrafters.com]
Technical Support Center: GLP-1(7-36) Amide Radioimmunoassay
Welcome to the technical support center for GLP-1(7-36) amide radioimmunoassays (RIA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors affecting the accuracy of GLP-1(7-36) amide measurements?
A1: The accurate measurement of active GLP-1(7-36) amide is highly dependent on proper sample collection and handling to prevent its rapid degradation by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1] Key pre-analytical considerations include:
-
Sample Collection: Blood should be collected in tubes containing a DPP-4 inhibitor.[1][2] BD™ P800 tubes, which contain a cocktail of protease inhibitors including a DPP-4 inhibitor, are recommended.[1] Alternatively, blood can be collected in chilled EDTA tubes with the addition of a DPP-4 inhibitor (10 µL/mL of whole blood) and aprotinin (500 KIU/mL of whole blood).[1]
-
Temperature Control: Samples must be kept on ice immediately after collection to minimize enzymatic activity.[1]
-
Centrifugation: Plasma should be separated by centrifugation at low speeds (e.g., 1000 x g for 10 minutes) at 2-8°C within one hour of collection.[1]
-
Storage: If not assayed immediately, plasma samples should be stored at ≤ -20°C or at -70°C for long-term storage.[1] It is crucial to avoid multiple freeze-thaw cycles, as this can lead to degradation of the peptide.[1]
Q2: I am observing high background in my RIA. What are the potential causes and solutions?
A2: High background in a radioimmunoassay can obscure the signal from your samples and lead to inaccurate results. Common causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of the wash buffer between each step. Introducing a soak time of 20-30 seconds between washes can also be beneficial.[3] |
| Non-specific Binding of Antibodies | Increase the concentration of the blocking agent (e.g., BSA or non-fat dried milk) in the blocking buffer. You can also try a different blocking agent. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can help reduce non-specific binding.[4] |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. Using a lower antibody concentration with a longer incubation time may help.[4][5] |
| Contaminated Tracer | Ensure the radiolabeled tracer is not degraded. Store the tracer according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| Improper Incubation Conditions | Optimize incubation times and temperatures. High temperatures can sometimes increase non-specific binding.[3] |
A troubleshooting workflow for high background is illustrated in the diagram below.
Caption: Troubleshooting workflow for high background in RIA.
Q3: My measured GLP-1(7-36) amide concentrations are unexpectedly low or undetectable. What should I investigate?
A3: Low or no signal can be due to a variety of factors, from sample quality to reagent issues. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Solution |
| Degradation of GLP-1 in Samples | Review your sample collection and handling protocol. Ensure the use of DPP-4 inhibitors and proper temperature control.[1][2] |
| Inactive Antibody or Tracer | Verify the expiration dates of your antibody and tracer. Improper storage can lead to loss of activity. Prepare fresh dilutions of all reagents. |
| Incorrect Standard Curve Preparation | Ensure accurate serial dilutions of the standard. Use calibrated pipettes and change tips for every dilution. |
| Suboptimal Assay Conditions | Review the kit protocol for recommended incubation times and temperatures. Ensure all steps were followed correctly. |
| Matrix Effects | If using plasma or serum samples without extraction, interfering substances may be affecting the antibody-antigen binding. Consider implementing a sample extraction step.[6] |
The diagram below illustrates a decision tree for troubleshooting low signal.
Caption: Troubleshooting decision tree for low signal in RIA.
Q4: How does antibody specificity affect the measurement of GLP-1(7-36) amide, and how can I assess it?
A4: Antibody specificity is crucial for distinguishing between the active form, GLP-1(7-36) amide, and its inactive, N-terminally truncated metabolite, GLP-1(9-36) amide, as well as other proglucagon-derived peptides.[7][8]
-
N-terminal vs. C-terminal Antibodies:
-
N-terminal specific antibodies are designed to recognize the intact N-terminus of GLP-1(7-36) amide and should not cross-react with GLP-1(9-36) amide.[9] These are ideal for specifically measuring the active form.
-
C-terminal specific antibodies recognize the C-terminal end of the peptide and may detect both GLP-1(7-36) amide and GLP-1(9-36) amide, as well as other C-terminally amidated forms.[8] This type of antibody is suitable for measuring "total" GLP-1.
-
-
Assessing Cross-Reactivity: To ensure the specificity of your assay, it is important to perform a cross-reactivity test. This involves running the assay with known concentrations of potentially cross-reacting peptides.
Experimental Protocols
Protocol 1: Cross-Reactivity Assessment
This protocol describes how to determine the cross-reactivity of the RIA with related peptides.
-
Prepare Peptide Solutions: Prepare stock solutions of GLP-1(7-36) amide (the standard), GLP-1(9-36) amide, GLP-1(1-36) amide, and other relevant proglucagon products (e.g., glucagon, glicentin) in assay buffer.
-
Generate Standard Curve: Prepare a standard curve for GLP-1(7-36) amide according to the RIA kit protocol.
-
Test Cross-Reacting Peptides: Prepare serial dilutions of each potentially cross-reacting peptide in the assay buffer. The concentration range should be wide enough to observe any potential binding.
-
Run the RIA: Assay the dilutions of the cross-reacting peptides in the same manner as the standards.
-
Calculate Cross-Reactivity: Determine the concentration of each cross-reacting peptide that causes a 50% displacement of the radiolabeled tracer (IC50). Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reacting Peptide) x 100
Expected Results:
| Peptide | Typical Cross-Reactivity with N-terminal Specific Antibody |
| GLP-1(7-36) amide | 100% |
| GLP-1(9-36) amide | < 0.1%[7] |
| GLP-1(1-36) amide | < 10%[7] |
| Glucagon | < 0.1% |
Protocol 2: Plasma Sample Extraction for GLP-1 RIA
This protocol is recommended to minimize matrix effects from plasma samples.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Ethanol Precipitation:
-
Add 1.1 mL of 95% ethyl alcohol to a microfuge tube on ice.
-
Add 300 µL of plasma sample to the tube.
-
Immediately cap and vortex the tube thoroughly.
-
-
Incubation: Incubate the tubes in an ice bath for 30 minutes.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes in a microfuge.
-
Supernatant Collection: Carefully decant the supernatant into a clean glass assay tube.
-
Drying: Evaporate the supernatant to dryness. This can be done using a speed vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 300 µL of the assay buffer provided with the RIA kit.
-
Assay: The reconstituted sample is now ready to be used in the RIA.
GLP-1 Signaling Pathway
The biological effects of GLP-1(7-36) amide are mediated through its interaction with the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. The simplified signaling pathway in a pancreatic β-cell is depicted below.
Caption: Simplified GLP-1 signaling pathway in a pancreatic β-cell.
References
- 1. alpco.com [alpco.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. novateinbio.com [novateinbio.com]
- 4. arp1.com [arp1.com]
- 5. researchgate.net [researchgate.net]
- 6. Radio-immunoassays for glucagon-like peptides 1 and 2 (GLP-1 and GLP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Specificity and sensitivity of commercially available assays for glucagon-like peptide-1 (GLP-1): implications for GLP-1 measurements in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sceti.co.jp [sceti.co.jp]
Technical Support Center: Optimizing GLP-1(7-36) Amide Dosage for In Vivo Experiments
Welcome to the technical support center for the in vivo application of GLP-1(7-36) amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is GLP-1(7-36) amide and what is its primary function?
A1: Glucagon-like peptide-1 (GLP-1)(7-36) amide is a 30-amino acid peptide hormone secreted by L-cells in the gastrointestinal tract in response to nutrient intake.[1][2] Its primary function is to stimulate glucose-dependent insulin secretion from pancreatic beta cells, making it a key regulator of blood sugar levels.[1][3] It also inhibits glucagon secretion, slows gastric emptying, and reduces appetite.[2]
Q2: What is the major challenge when working with GLP-1(7-36) amide in vivo?
A2: The primary challenge is its very short biological half-life, which is typically less than 2 minutes in vivo.[4][5] This is due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal end to produce the inactive metabolite GLP-1(9-36) amide.[6][7] This rapid inactivation can significantly impact experimental outcomes and reproducibility.
Q3: How can I overcome the short half-life of GLP-1(7-36) amide in my experiments?
A3: There are several strategies to address the short half-life:
-
Continuous Infusion: Using osmotic mini-pumps to deliver the peptide continuously can maintain stable plasma concentrations. A study in obese mice used a continuous infusion rate of 18.5 nmol/kg body weight per day.[6][8]
-
DPP-IV Inhibitors: Co-administration of a DPP-IV inhibitor can prevent the degradation of GLP-1(7-36) amide and prolong its activity.
-
DPP-IV Resistant Analogs: Consider using a chemically modified, DPP-IV resistant analog of GLP-1 if the experimental design allows. N-terminal modification, for instance, has been shown to create DPP-IV resistant and biologically potent forms of GLP-1.[4]
Q4: What are the typical routes of administration for GLP-1(7-36) amide in animal studies?
A4: Common routes of administration include intravenous (IV), subcutaneous (SC), intraperitoneal (IP), and intracerebroventricular (ICV) injections. The choice of administration route will depend on the experimental goals, such as investigating systemic metabolic effects versus central nervous system actions.
Q5: What are some reported dosages of GLP-1(7-36) amide used in rodent studies?
A5: Dosages can vary significantly based on the animal model, administration route, and the specific biological question being addressed. For instance, in rats, intravenous administration of 4 and 20 µg/kg has been shown to increase plasma corticosterone levels.[9] Intracerebroventricular injections in rats have used doses ranging from 0.3 µg to 1 µg to suppress feeding.[10] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Animal Responses | - Peptide Instability: Rapid degradation of GLP-1(7-36) amide by DPP-IV. - Animal Variability: Biological differences between individual animals. - Inconsistent Dosing Technique: Variations in injection volume or site. | - Peptide Stability: Prepare fresh solutions for each experiment. Consider co-administration with a DPP-IV inhibitor or use of a stable analog. - Animal Variability: Increase the sample size per group to improve statistical power. Ensure animals are age- and weight-matched. - Dosing Technique: Standardize the injection procedure and ensure all personnel are properly trained. |
| Lack of Expected Biological Effect (e.g., no change in blood glucose) | - Insufficient Dosage: The administered dose may be too low to elicit a response. - Rapid Degradation: The peptide is being inactivated before it can reach its target. - Receptor Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor internalization and desensitization. | - Dosage: Conduct a dose-response study to identify the minimum effective dose. - Degradation: Use a continuous infusion method or co-administer with a DPP-IV inhibitor. - Receptor Desensitization: If using continuous infusion, carefully select the infusion rate to avoid supraphysiological concentrations. |
| Unexpected Side Effects (e.g., nausea, vomiting) | - Dose is too high: Gastrointestinal side effects are known to occur with GLP-1 receptor agonists.[2] - Route of Administration: Central administration may lead to different side effects than peripheral administration. | - Dosage: Reduce the dose and perform a dose-escalation study to find the maximum tolerated dose. - Route of Administration: Re-evaluate the chosen route of administration based on the target tissue and desired outcome. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of GLP-1(7-36) amide in Rats
| Administration Route | Half-life (t½) |
| Intravenous (IV) | 0.8–4.7 min |
| Intraperitoneal (IP) | 0.6–13.5 min |
| Subcutaneous (SC) | 4.6–7.1 min |
| Data from reference[11] |
Table 2: Example Dosages of GLP-1(7-36) amide in Rodent Studies
| Animal Model | Route of Administration | Dose | Observed Effect | Reference |
| Rat | Intravenous (IV) | 20 µg/kg | Increased plasma corticosterone | [9] |
| Rat | Intracerebroventricular (ICV) | 1 µg | Inhibition of food intake | [10] |
| Rat | Intracerebroventricular (ICV) | 20 µ g/rat | Increased corticosterone levels | [9] |
| Mouse (ob/ob) | Intraperitoneal (IP) | 25 nmol/kg | Lowered plasma glucose and increased insulin | [4] |
| Mouse (obese) | Continuous Infusion | 18.5 nmol/kg/day | Decreased total body weight | [6][8] |
Experimental Protocols
Protocol 1: Dose-Response Study for Glucose Lowering Effect in Mice
-
Animal Model: Use a relevant mouse model (e.g., C57BL/6 or a diabetic model like db/db mice), 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before the experiment, with free access to water.
-
Group Allocation: Randomly assign mice to at least 5 groups (n=6-8 per group): Vehicle control (e.g., saline) and at least four different doses of GLP-1(7-36) amide (e.g., 1, 5, 25, 100 nmol/kg).
-
Peptide Preparation: Dissolve GLP-1(7-36) amide in sterile saline to the desired concentrations immediately before use. Keep the solution on ice.
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein to measure basal glucose levels.
-
Administration: Administer the assigned dose of GLP-1(7-36) amide or vehicle via intraperitoneal (IP) injection.
-
Glucose Challenge: 15-30 minutes after peptide administration, perform an oral gavage or IP injection of glucose (e.g., 2 g/kg body weight).
-
Blood Sampling: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the blood glucose levels over time for each group and calculate the area under the curve (AUC) to determine the dose-dependent effect on glucose tolerance.
Protocol 2: Pharmacokinetic (PK) Study in Rats
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats with indwelling catheters for blood sampling.
-
Dosing: Administer a single bolus dose of GLP-1(7-36) amide via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal).
-
Blood Collection: Collect serial blood samples at predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 30, 60 minutes) into tubes containing a DPP-IV inhibitor and an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of intact GLP-1(7-36) amide in the plasma samples using a validated method, such as a specific ELISA or LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of GLP-1(7-36) amide versus time and use pharmacokinetic software to calculate key parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Visualizations
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic Beta Cells.
Caption: General Workflow for In Vivo Dosage Optimization.
Caption: Troubleshooting Logic for In Vivo GLP-1 Experiments.
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. dovepress.com [dovepress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. GLP-1(28-36)amide, the Glucagon-like peptide-1 metabolite: friend, foe, or pharmacological folly? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Peptides that regulate food intake: glucagon-like peptide 1-(7-36) amide acts at lateral and medial hypothalamic sites to suppress feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in GLP-1(7-36) amide western blotting
This guide provides troubleshooting advice and detailed protocols for researchers encountering low or no signal when performing Western blots for the small peptide hormone GLP-1(7-36) amide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my GLP-1(7-36) amide signal weak or completely absent?
Detecting a small peptide like GLP-1 (~3.3 kDa) is challenging due to its tendency to diffuse during electrophoresis and pass through standard Western blot membranes during transfer. Low signal issues can arise at multiple stages of the protocol. Below is a systematic guide to troubleshooting the most common problem areas.
Troubleshooting Decision Tree
This diagram outlines a logical workflow to diagnose the source of a weak signal.
Caption: A decision tree for troubleshooting low GLP-1 signals.
Q2: How should I optimize my Gel Electrophoresis for a small peptide like GLP-1?
Standard Tris-Glycine gels are not ideal for resolving proteins smaller than 20 kDa.[1]
-
Use Tris-Tricine Gels: This system is specifically designed for superior resolution of small proteins and peptides.[1][2][3]
-
Use High-Percentage Acrylamide Gels: For proteins under 10 kDa, a resolving gel with 15-20% acrylamide is recommended to prevent the peptide from running off the gel.[4]
-
Sample Preparation: Ensure samples are fully denatured by heating at 95-100°C for 5 minutes in SDS sample buffer containing a reducing agent like DTT or 2-mercaptoethanol.[5][6]
| Protein Size Range | Recommended Gel % (Tris-Glycine) | Recommended Gel System |
| < 10 kDa | 15-20% | Tris-Tricine[1][3] |
| 10-30 kDa | 10-12% | Tris-Tricine or Bis-Tris[1][3] |
| > 30 kDa | 10%[4] | Tris-Glycine |
Q3: Which membrane and transfer conditions are best for GLP-1?
This is one of the most critical steps. Small peptides can easily pass through the membrane ("blow-through") if conditions are not optimized.[1][5]
-
Membrane Choice: Use a membrane with a small pore size (0.2 µm or 0.22 µm) to effectively capture the GLP-1 peptide.[1][7] Both PVDF and nitrocellulose can be used, but they have different properties.[7][8] PVDF generally has a higher binding capacity, which is beneficial for low-abundance targets.[7][9]
-
Transfer Method: A wet (tank) transfer is often recommended for small proteins as it provides more consistent results.[1][10]
-
Transfer Time and Voltage: Reduce the transfer time and/or voltage to prevent blow-through. For very small peptides (1-2 kDa), a transfer time of 30-45 minutes at a lower voltage (e.g., 10-15 V) may be sufficient.[11]
-
Transfer Buffer: The standard Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol) is a good starting point.[10][12] However, methanol can sometimes hinder the transfer of very small peptides by causing them to precipitate in the gel.[10] Consider reducing the methanol content, but be aware it is important for binding to the membrane.[5][12] Adding a low concentration of SDS (0.01-0.05%) to the transfer buffer can aid elution from the gel but may inhibit binding to the membrane.[10][11][12]
| Membrane Property | PVDF (Polyvinylidene difluoride) | Nitrocellulose |
| Binding Capacity | High (150-200 µg/cm²)[7][13] | Moderate (80-100 µg/cm²)[7][13] |
| Recommended Pore Size | 0.2 µm for proteins < 15 kDa[7] | 0.2 µm for proteins < 15 kDa[7] |
| Durability | High; robust and suitable for stripping/re-probing[7][9] | Low; brittle and can make re-probing difficult[7] |
| Activation | Requires pre-wetting with methanol[8][13] | Ready to use, hydrates easily[8] |
| Best For | Low-abundance targets, when high sensitivity is needed[7] | Low molecular weight proteins, when lower background is desired[8][9] |
Q4: How can I optimize my blocking and antibody incubation steps?
-
Blocking Buffer: Over-blocking can mask the epitope, leading to a weak signal.[1][14] While 5% non-fat dry milk is common, it may be too stringent for some antibodies.[15] Consider switching to 3-5% Bovine Serum Albumin (BSA) or trying a lower concentration of milk.[15][16] You can also reduce or remove the blocking agent from the antibody dilution buffer.[1]
-
Primary Antibody:
-
Concentration: The manufacturer's recommended dilution is a starting point. If the signal is weak, you may need to increase the antibody concentration.[5][17][18] Perform a dot blot to confirm the antibody is active.[1][5]
-
Incubation Time: For low-abundance targets, extending the primary antibody incubation to overnight at 4°C can significantly improve the signal.[4][6]
-
-
Washing: Excessive washing can elute the antibody, weakening the signal. Reduce the number of washes if necessary.[5][18]
-
Secondary Antibody: Ensure the secondary antibody is fresh, appropriate for the primary antibody's host species, and used at the correct dilution.[2]
Q5: My signal is still weak. What should I check during detection?
-
Detection Reagent: Ensure your ECL substrate is not expired and is sensitive enough for your target's abundance level.[17] For very low signals, use a high-sensitivity substrate.[17]
-
Exposure Time: Increase the film or digital imager exposure time. Capture multiple different exposure times to find the optimal signal-to-noise ratio.[1][17]
-
Enzyme Inhibitors: Do not use sodium azide in any buffers if you are using an HRP-conjugated secondary antibody, as it inhibits HRP activity.[17]
Detailed Experimental Protocol
Q6: What is a comprehensive, optimized protocol for GLP-1(7-36) amide Western blotting?
This protocol is specifically adapted for the detection of the low molecular weight GLP-1 peptide.
Optimized Western Blot Workflow
Caption: Optimized experimental workflow for GLP-1 Western blotting.
Methodology
-
Sample Preparation & Lysis:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail to prevent degradation of GLP-1.
-
Quantify total protein using a BCA or Bradford assay.
-
Load 20-40 µg of total protein per lane.[19] Dilute the protein lysate in 4x SDS-PAGE sample buffer containing a reducing agent.
-
Heat samples to 95-100°C for 5 minutes to denature the proteins.[2]
-
-
Tris-Tricine Gel Electrophoresis:
-
Prepare or purchase a 15-20% Tris-Tricine polyacrylamide gel.[2]
-
Assemble the electrophoresis apparatus and fill with the appropriate Tris-Tricine running buffer.
-
Load samples and a low molecular weight protein ladder.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Cut a 0.2 µm pore size PVDF membrane and filter papers to the size of the gel.[1][7]
-
Activate the PVDF membrane by immersing it in 100% methanol for 1-2 minutes, then equilibrate it in transfer buffer for at least 5 minutes.[8]
-
Assemble the transfer stack (sponge > filter paper > gel > membrane > filter paper > sponge), ensuring no air bubbles are trapped between the gel and the membrane.[5]
-
Perform a wet transfer at a constant voltage (e.g., 100 V) for 30-45 minutes in a cold room or with an ice pack. Note: These conditions require optimization.[11]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST or water.
-
-
Immunodetection:
-
Block the membrane in 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[15]
-
Dilute the primary anti-GLP-1 antibody in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times for 5-10 minutes each in TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each in TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Use a substrate with high sensitivity.[17]
-
Incubate the membrane in the substrate for 1-5 minutes.[2]
-
Capture the chemiluminescent signal using a digital imager or X-ray film, testing various exposure times.[1]
-
Additional Context
Q7: What is the basic signaling pathway for GLP-1?
GLP-1 exerts its effects by binding to the GLP-1 Receptor (GLP-1R), a G protein-coupled receptor. This binding initiates a downstream signaling cascade that is crucial for glucose homeostasis.[20][21]
Caption: Simplified GLP-1 receptor signaling pathway.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. ptglab.com [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. licorbio.com [licorbio.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. hoeferinc.com [hoeferinc.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Western blot blocking: Best practices | Abcam [abcam.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Revisiting the Complexity of GLP-1 Action from Sites of Synthesis to Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing GLP-1(7-36) Amide in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of GLP-1(7-36) amide by dipeptidyl peptidase-4 (DPP-4) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my GLP-1(7-36) amide degrading in my experiment?
A1: The primary cause of GLP-1(7-36) amide degradation in biological samples is the enzymatic activity of dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that rapidly cleaves the N-terminal His-Ala dipeptide from GLP-1(7-36) amide, rendering it inactive.[3][4] This enzyme is ubiquitous and found in both soluble form in plasma and as a membrane-bound protein on the surface of various cells, including endothelial cells.[1][3] Due to its high activity, the in vivo half-life of active GLP-1 is only about 1-2 minutes.[1][2]
Q2: How can I prevent the degradation of GLP-1(7-36) amide by DPP-4?
A2: The most effective method to prevent GLP-1(7-36) amide degradation is to inhibit the enzymatic activity of DPP-4. This is typically achieved by adding a specific DPP-4 inhibitor to your samples immediately after collection or at the start of your in vitro experiment.[5][6]
Q3: What are some commonly used DPP-4 inhibitors for research?
A3: Several potent and selective DPP-4 inhibitors are commercially available for research purposes. These include, but are not limited to, Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin.[7] The choice of inhibitor may depend on the specific experimental setup, required potency, and desired selectivity.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at preventing GLP-1(7-36) amide degradation.
Problem 1: Incomplete inhibition of GLP-1 degradation despite using a DPP-4 inhibitor.
-
Possible Cause: The concentration of the DPP-4 inhibitor is too low.
-
Solution: Increase the concentration of the DPP-4 inhibitor. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[8]
-
-
Possible Cause: The inhibitor was not added promptly.
-
Solution: Add the DPP-4 inhibitor to blood collection tubes before sample collection or to cell culture media at the beginning of the experiment to ensure immediate inhibition of DPP-4 activity.[5]
-
-
Possible Cause: Improper storage and handling of the inhibitor.
-
Solution: Refer to the manufacturer's instructions for proper storage conditions to maintain the inhibitor's activity. Avoid repeated freeze-thaw cycles.
-
Problem 2: High background or non-specific effects observed in the experiment.
-
Possible Cause: The DPP-4 inhibitor may have off-target effects at high concentrations.[9]
-
Solution: Use the lowest effective concentration of the inhibitor determined from your dose-response experiments. Consider using a more selective DPP-4 inhibitor if off-target effects are a concern.
-
-
Possible Cause: The solvent used to dissolve the inhibitor is interfering with the assay.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is minimal and does not affect your experimental system. Always include a vehicle control in your experimental design.[10]
-
Problem 3: Variability in results between experiments.
-
Possible Cause: Inconsistent timing of inhibitor addition.
-
Solution: Standardize the protocol to ensure the inhibitor is added at the same time point in every experiment.
-
-
Possible Cause: Degradation of GLP-1 by other proteases.
-
Solution: While DPP-4 is the primary enzyme, other proteases can also degrade GLP-1.[1] Consider using a broad-spectrum protease inhibitor cocktail in addition to the specific DPP-4 inhibitor, especially for long-term incubations. However, be aware that this may introduce other confounding variables.
-
Data Presentation
Table 1: Potency of Common DPP-4 Inhibitors for Research Use
| DPP-4 Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| Sitagliptin | Human DPP-4 | ~26 | ~19 | Potent and selective.[11] |
| Vildagliptin | Human DPP-4 | ~62 | ~13 | Forms a covalent complex with DPP-4.[12] |
| Saxagliptin | Human DPP-4 | ~26 | ~1.3 | Potent, reversible inhibitor.[12] |
| Linagliptin | Human DPP-4 | ~1 | - | High potency and long half-life. |
| Alogliptin | Human DPP-4 | <10 | - | Highly selective inhibitor.[13] |
IC50 and Ki values can vary depending on the assay conditions. The values presented are approximate and for comparative purposes. Researchers should consult the specific product datasheets for precise information.
Experimental Protocols
Protocol 1: Inhibition of DPP-4 in Plasma Samples
-
Preparation of Anticoagulant with Inhibitor:
-
Prepare blood collection tubes (e.g., EDTA-coated) containing a pre-determined amount of a DPP-4 inhibitor. A common final concentration for Sitagliptin is 10 µM.
-
To prepare a 100X stock solution, dissolve the inhibitor in an appropriate solvent (e.g., DMSO or water, as per manufacturer's instructions). For a final concentration of 10 µM, add 1 µL of a 1 mM stock solution per 100 µL of blood to be collected.
-
-
Blood Collection:
-
Collect whole blood directly into the prepared tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitor.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C.
-
-
Sample Storage:
-
Carefully collect the supernatant (plasma) and transfer it to a clean, pre-chilled tube.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 2: Inhibition of DPP-4 in Cell Culture Experiments
-
Preparation of Inhibitor Stock Solution:
-
Prepare a concentrated stock solution of the chosen DPP-4 inhibitor in a sterile solvent (e.g., DMSO or PBS). For example, prepare a 10 mM stock solution of Sitagliptin in sterile DMSO.
-
-
Cell Treatment:
-
During your experiment, add the DPP-4 inhibitor to the cell culture medium at the desired final concentration. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.
-
Include a vehicle control (medium with the same concentration of solvent) in your experimental design.
-
-
Sample Collection:
-
At the desired time points, collect the cell culture supernatant.
-
-
Sample Processing and Storage:
-
Centrifuge the collected supernatant at 300 x g for 5 minutes to remove any cells or debris.
-
Transfer the cleared supernatant to a new tube and store at -80°C until analysis.
-
Visualizations
Caption: GLP-1 signaling and DPP-4 degradation pathway.
Caption: Workflow for GLP-1 stability experiments.
Caption: Logical relationship of DPP-4 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. researchgate.net [researchgate.net]
- 6. Stability of glucagon-like peptide 1 and glucagon in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Context-dependent effects of dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
GLP-1(7-36) amide solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GLP-1(7-36) amide.
Troubleshooting Guides & FAQs
Q1: My lyophilized GLP-1(7-36) amide powder won't dissolve in water. What should I do?
A1: Difficulty dissolving lyophilized GLP-1(7-36) amide in water is a common issue, often due to the peptide's hydrophobic nature and tendency to aggregate.[1][2] Here are the recommended steps to address this:
-
Initial Dissolution Attempt: Start by attempting to dissolve a small aliquot of the peptide in sterile, deionized water. Gentle vortexing or sonication can aid dissolution.[3][4]
-
pH Adjustment: GLP-1(7-36) amide is a basic peptide. If it does not dissolve in water, adding a small amount of a dilute acid, such as 10% acetic acid, can help by protonating acidic residues and increasing polarity.[5][6]
-
Organic Solvents: For highly resistant peptides, using an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended.[3] Dissolve the peptide completely in a small volume of DMSO first, and then slowly add the desired aqueous buffer to the DMSO solution.
Q2: I've dissolved my GLP-1(7-36) amide, but the solution is cloudy. What does this indicate and how can I fix it?
A2: A cloudy solution typically indicates the formation of insoluble aggregates.[2] This can happen even after initial dissolution and can affect the peptide's biological activity.
-
Cause of Cloudiness: Aggregation is often triggered by factors such as pH, temperature, and agitation.[2] The peptide has a propensity to form β-sheet structures, leading to aggregation, especially at acidic pH.[1]
-
Resolution:
-
Sonication: Brief sonication can sometimes break up smaller aggregates.[6]
-
pH Adjustment: If the buffer pH is near the isoelectric point of the peptide, adjusting it to a more acidic or basic range can improve solubility. For GLP-1(7-36) amide, a slightly basic pH may be beneficial.[2]
-
Filtration: If aggregation persists, you can filter the solution through a 0.22 µm filter to remove insoluble particles. However, be aware that this will also remove the aggregated peptide, reducing the effective concentration.
-
Q3: What is the best solvent for long-term storage of GLP-1(7-36) amide in solution?
A3: For long-term storage, it is crucial to choose a solvent that minimizes degradation and aggregation.
-
Aqueous Solutions: Storing GLP-1(7-36) amide in aqueous buffers at or near neutral pH is generally not recommended for long periods due to the risk of aggregation and degradation.
-
Organic Solvents: DMSO is a suitable solvent for creating concentrated stock solutions for long-term storage at -20°C or -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can promote peptide degradation.
-
Acidic Buffers: Some protocols suggest storing the peptide in acidic buffers (e.g., with 0.1% TFA), which can help maintain solubility. However, the compatibility of such buffers with your specific experimental setup should be considered.
Q4: Can I use sonication to dissolve my GLP-1(7-36) amide? Are there any risks?
A4: Yes, sonication can be a useful tool to aid in the dissolution of GLP-1(7-36) amide.[3][4][6]
-
Benefits: Sonication can provide the energy needed to break up small aggregates and facilitate the interaction between the peptide and the solvent.
-
Risks and Precautions:
-
Overheating: Prolonged sonication can generate heat, which may lead to peptide degradation. It is advisable to sonicate in short bursts and cool the sample on ice in between.
-
Aggregation: In some cases, excessive sonication can paradoxically promote aggregation. Monitor the solution for any signs of increased cloudiness.
-
Q5: How does pH affect the solubility and stability of GLP-1(7-36) amide?
A5: The pH of the solution is a critical factor influencing the solubility and stability of GLP-1(7-36) amide.
-
Solubility: The peptide's net charge is pH-dependent. As a basic peptide, its solubility is generally enhanced in acidic conditions where it carries a net positive charge. However, some studies suggest that alkaline conditions (pH 7.4-8.2) can also be favorable for preventing certain types of aggregation.[2]
-
Aggregation: Acidic pH has been shown to promote the formation of β-sheet structures, which can lead to fibrillation and aggregation.[1]
-
Stability: Extreme pH values (highly acidic or highly basic) can lead to chemical degradation of the peptide over time. For long-term storage, a pH that balances solubility and stability is crucial.
Quantitative Data on GLP-1(7-36) Amide Solubility
| Solvent/Buffer | Concentration | Temperature | pH | Solubility | Citation(s) |
| Water | Not Specified | Room Temperature | Neutral | Soluble up to 1 mg/mL | [7] |
| DMSO | Not Specified | Room Temperature | Not Applicable | ≥ 50 mg/mL | [8] |
| Water with Ultrasonic Treatment | Not Specified | Room Temperature | Neutral | 5 mg/mL | [8] |
| 10% Acetic Acid | As needed for dissolution | Room Temperature | Acidic | Aids in dissolving water-insoluble peptide | [5][6] |
| 0.1M Ammonium Bicarbonate | As needed for dissolution | Room Temperature | Basic | Can be used for acidic peptides, but GLP-1(7-36) is basic | [9] |
| Aqueous solution | Not specified | Not specified | 7.4 | > 1.0 mg/mL (soluble form) | [10] |
| Aqueous solution | Not specified | Not specified | 7.4 | < 0.5 mg/mL (insoluble form) | [10][11] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized GLP-1(7-36) Amide
-
Preparation: Allow the vial of lyophilized GLP-1(7-36) amide to equilibrate to room temperature before opening.
-
Initial Solvent Addition: Based on the peptide's properties (basic), add a small amount of sterile, deionized water to the vial.
-
Mixing: Gently vortex or swirl the vial to mix. Avoid vigorous shaking, which can induce aggregation.
-
Observation: Visually inspect the solution for clarity. If the peptide does not fully dissolve, proceed to the next step.
-
Acidification (if necessary): Add a small volume of 10% acetic acid dropwise to the solution while gently mixing. Continue adding until the peptide is fully dissolved.
-
Dilution: Once the peptide is dissolved, you can dilute the solution to the desired final concentration with your experimental buffer.
-
For Hydrophobic Peptides: If the peptide is highly hydrophobic and does not dissolve with the above method, use a small amount of DMSO to dissolve it completely. Then, slowly add this stock solution to your aqueous buffer.
Protocol 2: Experimental Workflow for Solubility Testing
This protocol outlines a systematic approach to determine the optimal solvent for GLP-1(7-36) amide.
-
Aliquot the Peptide: To avoid compromising the entire batch, weigh out a small, known amount of the lyophilized peptide into several microcentrifuge tubes.
-
Solvent Selection: Prepare a panel of potential solvents to test, including:
-
Sterile deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
10 mM HCl (acidic)
-
10 mM NaOH (basic)
-
DMSO
-
-
Dissolution Trial: Add a calculated volume of each solvent to a separate aliquot of the peptide to achieve a target concentration (e.g., 1 mg/mL).
-
Mixing and Observation: Gently vortex each tube for a consistent amount of time. Visually inspect for complete dissolution (a clear solution).
-
Incubation (Optional): For borderline cases, incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a short period and observe for any precipitation.
-
Quantification (Optional): To quantify the soluble fraction, centrifuge the tubes to pellet any undissolved material. Measure the protein concentration of the supernatant using a suitable method (e.g., BCA assay or UV spectroscopy at 280 nm).
Visualizations
Caption: GLP-1 Signaling Pathway in Pancreatic β-cells.
Caption: Experimental Workflow for Solubilizing GLP-1(7-36) amide.
Caption: Troubleshooting Decision Tree for GLP-1(7-36) amide Solubility.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. millennialscientific.com [millennialscientific.com]
- 3. biomatik.com [biomatik.com]
- 4. jpt.com [jpt.com]
- 5. biobasic.com [biobasic.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. GLP-1 (7-36) | Glucagon-like peptide 1 (7-36) | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. US8268780B2 - Process for solubilizing glucagon-like peptide 1 compounds - Google Patents [patents.google.com]
- 11. WO2019120480A1 - Solubility of glp-1 peptide - Google Patents [patents.google.com]
Minimizing off-target effects of GLP-1(7-36) amide in cell-based assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using GLP-1(7-36) amide in cell-based assays, with a focus on ensuring on-target effects and minimizing confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is GLP-1(7-36) amide and what is its primary target?
Glucagon-like peptide-1 (GLP-1)(7-36) amide is the predominant circulating, active form of the GLP-1 hormone.[1] It is an incretin hormone released from intestinal L-cells after nutrient intake.[1] Its primary target is the GLP-1 Receptor (GLP-1R), a class B G protein-coupled receptor (GPCR).[2] Activation of GLP-1R on pancreatic beta cells stimulates glucose-dependent insulin secretion, making it a key target in the treatment of type 2 diabetes.[2][3]
Q2: What are the main signaling pathways activated by GLP-1(7-36) amide?
Upon binding to the GLP-1R, the canonical signaling pathway involves the activation of the Gαs subunit. This stimulates adenylyl cyclase, leading to a significant increase in intracellular cyclic AMP (cAMP).[2][4] Elevated cAMP then activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate many of the downstream effects, including insulin exocytosis.[4][5] While this is the primary pathway, the GLP-1R can also signal through other pathways, including β-arrestin recruitment and ERK1/2 phosphorylation.[6][7]
Q3: What are potential off-target effects of GLP-1(7-36) amide in cell-based assays?
True off-target effects, such as binding to other receptors, are minimal due to the high specificity of GLP-1(7-36) amide for its receptor.[8][9] However, researchers may encounter several phenomena that can be misinterpreted as off-target effects:
-
Ligand Degradation: Many cell lines express Dipeptidyl Peptidase-4 (DPP-4), which rapidly cleaves GLP-1(7-36) amide into GLP-1(9-36) amide. This metabolite acts as a weak partial agonist or antagonist at the GLP-1R, confounding experimental results.[10][11]
-
Biased Agonism: The ligand may preferentially activate one downstream pathway over another (e.g., cAMP production vs. β-arrestin recruitment) compared to other agonists. This is a form of on-target, but pathway-specific, effect that can lead to unexpected cellular responses.[7][12][13]
-
Receptor Desensitization and Internalization: Continuous exposure to high concentrations of GLP-1(7-36) amide can lead to rapid receptor phosphorylation, desensitization (uncoupling from G proteins), and internalization.[14][15] This can result in a diminished signal over time, which might be mistaken for a non-specific or inhibitory effect.
Q4: How specific is GLP-1(7-36) amide for the GLP-1 Receptor compared to other related receptors?
GLP-1(7-36) amide is highly specific for the GLP-1R. Studies have shown that even at micromolar concentrations (10⁻⁶ M), it does not compete for binding with the glucagon receptor.[8][9] Similarly, other products of the proglucagon gene, like GLP-2 and oxyntomodulin, are thousands of times less potent at displacing GLP-1(7-36) amide from its receptor.[16]
Quantitative Data Summary
The following tables summarize key quantitative data for GLP-1(7-36) amide and related compounds to help in experimental design and data interpretation.
Table 1: Receptor Binding & Potency of GLP-1(7-36) Amide
| Receptor | Cell Line/System | Parameter | Value | Reference |
|---|---|---|---|---|
| GLP-1R | RINm5F Cells | EC₅₀ (cAMP) | 1.3 nM | [17] |
| GLP-1R | Rat Parietal Cells | K_D | 0.28 nM | [16] |
| GLP-1R | Human Adipose Membranes | ID₅₀ | 1.0 nM | [8] |
| Glucagon-R | Human Adipose Membranes | Competition | No competition at 1 µM | [8] |
| GIP-R | BHK Cells | Competition | No effect |[18] |
Table 2: Comparison of Downstream Signaling Potency (Biased Agonism)
| Ligand | Assay | Cell Line | EC₅₀ | Reference |
|---|---|---|---|---|
| GLP-1(7-36) amide | cAMP Production | HEK293T-GLP1R | ~0.005 nM | [6] |
| GLP-1(7-36) amide | β-arrestin 2 Recruitment | HEK293T-GLP1R | ~3.26 nM | [19] |
| Semaglutide | cAMP Production | HEK293T-GLP1R | ~0.01 nM | [6] |
| Semaglutide | β-arrestin 2 Recruitment | HEK293T-GLP1R | ~20 nM |[6] |
Note: EC₅₀ values can vary significantly based on cell type, receptor expression levels, and assay conditions.
Signaling & Experimental Workflow Diagrams
Troubleshooting Guide
Q: My dose-response curve shows lower potency (right-shifted EC₅₀) or a reduced maximal response compared to literature values. What is the problem?
A: This is a common issue that can stem from several factors:
-
Ligand Degradation: Your cells may be expressing DPP-4, which degrades the active GLP-1(7-36) amide into the less active/antagonistic GLP-1(9-36) amide.[10][11]
-
Receptor Desensitization: If your assay incubation time is too long (e.g., >30-60 minutes), the GLP-1 receptors may desensitize and internalize, leading to a reduced signal.[14][22] Studies show that GLP-1R can desensitize with a half-life as short as 3 minutes under certain conditions.[14]
-
Solution: Perform a time-course experiment to find the optimal incubation time for a maximal signal (often between 15-30 minutes for cAMP assays).
-
-
Cell Health and Passage Number: Cells at a high passage number can exhibit altered receptor expression and signaling capacity. Poor cell health will universally dampen responses.
-
Solution: Use cells at a consistent and low passage number for all experiments. Always perform a quick cell viability check before starting an assay.
-
Q: I am observing a response in my negative control cells, which should not express the GLP-1R. How do I confirm the effect is specific?
A: Observing a signal in a supposed negative control requires rigorous validation to rule out non-specific effects.
-
Confirm Receptor Expression: First, verify the absence of GLP-1R in your negative control cell line and its presence in your positive cell line using qPCR or Western Blot.
-
Use a Specific Antagonist: The most effective way to confirm on-target activity is to use a competitive antagonist. The truncated peptide exendin(9-39) is a potent and specific GLP-1R antagonist.[23][24]
-
Evaluate Cytotoxicity: At very high concentrations, peptides can sometimes induce non-specific cellular stress responses or cytotoxicity.
-
Solution: Run a cell viability assay (e.g., MTT or LDH release) with the highest concentrations of GLP-1(7-36) amide used in your experiment to ensure you are not observing an artifact of cell death.
-
Q: My cAMP assay results have high variability between wells or experiments. What can I do to improve consistency?
A: cAMP assays can be sensitive to minor variations in experimental conditions.[11][25]
-
Phosphodiesterase (PDE) Activity: Cells actively degrade cAMP using PDEs. If this degradation is not controlled, your signal will be variable and transient.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable receptor numbers and thus, variable signal output.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. After plating, visually inspect the wells to confirm even cell distribution.
-
-
Assay Temperature and Timing: The enzymatic reactions involved in both signaling and detection are temperature-sensitive.
-
Solution: Use a multichannel pipette for simultaneous addition of ligand and stop/lysis reagents. Ensure all plates are incubated for the exact same duration and at a stable temperature.
-
Experimental Protocols
Protocol 1: Validating On-Target Effects with a GLP-1R Antagonist (cAMP Assay)
This protocol verifies that the observed cAMP response is mediated specifically by the GLP-1R.
-
Cell Plating: Seed GLP-1R expressing cells (e.g., HEK293-GLP1R, RINm5F) in a 96-well plate at a density of 20,000-40,000 cells/well and incubate overnight.[27]
-
Preparation of Reagents:
-
Stimulation Buffer: Assay medium (e.g., Opti-MEM or HBSS) containing 0.5 mM IBMX and 10 µM Sitagliptin (DPP-4 inhibitor). Warm to 37°C.[20][26]
-
GLP-1(7-36) amide: Prepare a 2X stock of your EC₈₀ concentration in Stimulation Buffer.
-
Exendin(9-39): Prepare a 2X stock of a 100-fold molar excess relative to the GLP-1(7-36) amide concentration in Stimulation Buffer.
-
-
Assay Procedure:
-
Wash cells once with warm PBS.
-
Add 50 µL of Stimulation Buffer to "Basal" and "GLP-1 only" wells.
-
Add 50 µL of the 2X Exendin(9-39) stock to the "Antagonist" wells and pre-incubate for 20 minutes at 37°C.
-
Add 50 µL of Stimulation Buffer to "Basal" wells.
-
Add 50 µL of 2X GLP-1(7-36) amide stock to "GLP-1 only" and "Antagonist" wells.
-
Incubate for 20 minutes at 37°C.
-
-
Signal Detection:
-
Terminate the reaction and lyse the cells according to your cAMP assay kit manufacturer's instructions (e.g., HTRF, ELISA, LANCE).
-
-
Data Analysis:
-
The cAMP signal in the "Antagonist" wells should be significantly reduced compared to the "GLP-1 only" wells, ideally returning to near-basal levels.
-
Protocol 2: General Receptor Binding Competition Assay
This protocol determines the binding affinity (IC₅₀) of unlabeled GLP-1(7-36) amide by measuring its ability to compete with a radiolabeled tracer.
-
Cell/Membrane Preparation: Use either whole cells (e.g., INS-1) or prepared cell membranes expressing GLP-1R.[3]
-
Reagent Preparation:
-
Binding Buffer: Typically 25 mM HEPES, 0.1% BSA, pH 7.4.[18]
-
Radiolabeled Tracer: Prepare a fixed, low concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1(7-36)amide or ¹²⁵I-Exendin(9-39)) in Binding Buffer.[3][18]
-
Competitor: Prepare a serial dilution of unlabeled GLP-1(7-36) amide (e.g., from 1 pM to 1 µM) in Binding Buffer.
-
-
Assay Procedure (96-well filter plate):
-
To each well, add:
-
25 µL Binding Buffer (for total binding) OR 1 µM unlabeled GLP-1 (for non-specific binding) OR your serial dilution of competitor.
-
25 µL of radiolabeled tracer.
-
50 µL of cell suspension or membrane preparation.
-
-
Incubate for 1-2 hours at room temperature with gentle shaking.[3]
-
-
Washing and Detection:
-
Filter the plate contents through a vacuum manifold and wash wells 3-5 times with ice-cold wash buffer (e.g., PBS).[3]
-
Allow filters to dry, then add scintillation cocktail and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all wells.
-
Plot the percent specific binding against the log concentration of the unlabeled competitor.
-
Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
- 1. d-nb.info [d-nb.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 64Cu Labeled Sarcophagine Exendin-4 for MicroPET Imaging of Glucagon like Peptide-1 Receptor Expression [thno.org]
- 4. Structure-activity relationships of glucagon-like peptide-1(7-36)amide: insulinotropic activities in perfused rat pancreases, and receptor binding and cyclic AMP production in RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR | MDPI [mdpi.com]
- 6. Spatiotemporal GLP-1 and GIP receptor signaling and trafficking/recycling dynamics induced by selected receptor mono- and dual-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presence of glucagon and glucagon-like peptide-1-(7-36)amide receptors in solubilized membranes of human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. glucagon.com [glucagon.com]
- 11. alpco.com [alpco.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rate of Homologous Desensitization and Internalization of the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glucagon.com [glucagon.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 20. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 22. Chronic exposure to GLP-1R agonists promotes homologous GLP-1 receptor desensitization in vitro but does not attenuate GLP-1R-dependent glucose homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. joe.bioscientifica.com [joe.bioscientifica.com]
- 25. A Duplexed High-Throughput Screen to Identify Allosteric Modulators of the Glucagon-Like Peptide 1 and Glucagon Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. innoprot.com [innoprot.com]
Best practices for storing and handling synthetic GLP-1(7-36) amide
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic GLP-1(7-36) amide.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized synthetic GLP-1(7-36) amide?
A1: Lyophilized GLP-1(7-36) amide should be stored in a freezer at or below -20°C.[1][2] When stored correctly, the powder is stable for at least one year.[3]
Q2: What is the best way to reconstitute the lyophilized peptide?
A2: GLP-1(7-36) amide is generally soluble in sterile water to a concentration of 1 mg/ml. For preparing stock solutions, it is crucial to use the batch-specific molecular weight found on the vial label or Certificate of Analysis. Some protocols may suggest using specific buffers like 5% acetic acid for continuous infusion systems.[4] If using water as the solvent for a stock solution that will be added to cell culture, it is recommended to filter and sterilize the working solution with a 0.22 μm filter before use.[3]
Q3: How should I store the reconstituted peptide solution?
A3: Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months).[3]
Q4: Why is the stability of GLP-1(7-36) amide a concern in experiments?
A4: The biological activity of GLP-1(7-36) amide is critically dependent on its intact N-terminus. The peptide is highly susceptible to degradation by the enzyme dipeptidyl peptidase IV (DPP-IV), which is present in plasma and on the surface of many cells.[5][6][7][8] DPP-IV cleaves the first two amino acids, converting the active GLP-1(7-36) amide into the inactive or even antagonistic metabolite GLP-1(9-36) amide.[5][7] This enzymatic degradation results in a very short in vivo half-life of less than two minutes.[6][7][9]
Q5: How can I prevent the degradation of GLP-1(7-36) amide during my experiments?
A5: To prevent N-terminal degradation, especially when working with plasma, serum, or whole animals, it is essential to use a DPP-IV inhibitor.[10][11] These inhibitors should be added to blood samples immediately upon collection. For in vitro experiments with cell cultures, the stability in the medium should be considered, and the use of protease inhibitors may be necessary for longer incubation times.
Q6: What are the primary cellular effects of GLP-1(7-36) amide?
A6: GLP-1(7-36) amide is a potent insulinotropic peptide. It binds to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, primarily on pancreatic β-cells.[12] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13][14] The rise in cAMP stimulates insulin gene transcription and promotes glucose-dependent insulin secretion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low biological activity observed in cell-based assays. | 1. Peptide Degradation: The peptide may have been degraded by proteases (like DPP-IV) in the cell culture medium or serum. 2. Improper Storage: Repeated freeze-thaw cycles or incorrect storage temperature of the reconstituted peptide. 3. Incorrect Concentration: Errors in calculating the concentration of the stock solution. | 1. Minimize the serum concentration in your media if possible, or use a serum-free medium for the duration of the experiment. Consider adding a DPP-IV inhibitor to the culture medium. 2. Aliquot the reconstituted peptide into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[3] 3. Recalculate the concentration using the batch-specific molecular weight from the Certificate of Analysis. |
| Inconsistent results between experiments. | 1. Peptide Stability: Variable degradation of the peptide between experiments. 2. Assay Variability: High variability in commercial ELISA kits for GLP-1 measurement. 3. Solvent Effects: The presence of residual trifluoroacetic acid (TFA) from peptide synthesis can affect solubility and activity.[1] | 1. Standardize the handling and incubation times precisely. Always use a DPP-IV inhibitor when working with samples containing plasma or serum.[10] 2. If measuring GLP-1 concentrations, validate your ELISA kit for sensitivity and specificity. Be mindful of inter-lot variability.[15] 3. Be aware of the potential effects of TFA. If highly sensitive assays are being used, consider obtaining a TFA-free version of the peptide.[1] |
| Difficulty dissolving the lyophilized peptide. | 1. Incorrect Solvent: The peptide may have specific solubility requirements. 2. Low Temperature: Attempting to dissolve the peptide in a cold solvent. | 1. While generally soluble in water, for higher concentrations, a small amount of a solvent like acetic acid may be required.[4] Always refer to the manufacturer's datasheet. 2. Allow the lyophilized peptide and the solvent to reach room temperature before reconstitution. Gentle vortexing or sonication can aid dissolution. |
| Low signal in GLP-1 ELISA/RIA. | 1. Sample Degradation: Active GLP-1 has been degraded to GLP-1(9-36) amide, which is not detected by N-terminal specific antibodies.[16] 2. Low Endogenous Levels: Circulating levels of active GLP-1 can be very low (0-15 pmol/L).[15] 3. Improper Sample Collection: Failure to add DPP-IV inhibitor to blood samples upon collection. | 1. Ensure immediate addition of a DPP-IV inhibitor to blood samples and keep them on ice.[10] 2. Use a highly sensitive assay designed for the expected physiological range.[15] 3. Follow a strict protocol for blood collection, including pre-chilled tubes containing a DPP-IV inhibitor and an anticoagulant like EDTA. Centrifuge at 4°C to separate plasma.[10] |
Quantitative Data Summary
Table 1: Stability of GLP-1(7-36) Amide and Analogs
| Peptide | Condition | Half-life (t½) | Reference |
| GLP-1(7-36) amide | In vivo (human) | < 2 minutes | [6][7][9] |
| GLP-1(7-36) amide | Incubation with DPP IV | ~5.8 hours | [7] |
| GLP-1(7-36) amide | Incubation with human plasma | ~6.2 hours | [7] |
| N-acetyl-GLP-1 | Incubation with DPP IV or plasma | > 12 hours (completely resistant) | [6][7] |
| N-pyroglutamyl-GLP-1 | Incubation with DPP IV or plasma | > 12 hours (completely resistant) | [6][7] |
Table 2: Receptor Binding and cAMP Activation
| Peptide | Parameter | Value | Cell Line | Reference |
| GLP-1(7-36) amide | Kd (dissociation constant) | 204 pM | RINm5F cells | |
| GLP-1(7-36) amide | IC50 (receptor binding) | 0.37 nM | - | [6][7] |
| GLP-1(7-36) amide | EC50 (cAMP production) | 4.7 nM | - | [6][7] |
| N-acetyl-GLP-1 | IC50 (receptor binding) | 32.9 nM | - | [6][7] |
| N-acetyl-GLP-1 | EC50 (cAMP production) | 16.3 nM | - | [6][7] |
| N-pyroglutamyl-GLP-1 | IC50 (receptor binding) | 6.7 nM | - | [6][7] |
| N-pyroglutamyl-GLP-1 | EC50 (cAMP production) | 27 nM | - | [6][7] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Insulin Secretion Assay
This protocol describes a general method for assessing the insulinotropic activity of GLP-1(7-36) amide using an insulin-secreting cell line (e.g., HIT-T15 or RINm5F).
Methodology:
-
Cell Culture: Culture insulin-secreting cells under standard conditions until they reach 70-80% confluency.
-
Pre-incubation: Wash the cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mmol/L). Pre-incubate the cells in this buffer for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRB buffer containing a stimulatory concentration of glucose (e.g., 10 mmol/L) with or without various concentrations of GLP-1(7-36) amide (e.g., 10 pM, 100 pM, 1 nM).[17] Include control groups with basal glucose and stimulated glucose alone.
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using a validated ELISA or RIA kit.
-
Data Analysis: Normalize insulin secretion to the total protein content or cell number in each well.
Visualizations
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Caption: General workflow for an in vitro insulin secretion experiment.
References
- 1. GLP-1 (7-36) amide (chicken, common turkey) peptide [novoprolabs.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eurogentec.com [eurogentec.com]
- 5. academic.oup.com [academic.oup.com]
- 6. N-terminal His(7)-modification of glucagon-like peptide-1(7-36) amide generates dipeptidyl peptidase IV-stable analogues with potent antihyperglycaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mesoscale.com [mesoscale.com]
- 11. alpco.com [alpco.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. JCI - Discovery, characterization, and clinical development of the glucagon-like peptides [jci.org]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. alpco.com [alpco.com]
- 16. sceti.co.jp [sceti.co.jp]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Recombinant GLP-1(7-36) Amide Expression
Welcome to the technical support center for the expression of recombinant Glucagon-Like Peptide-1 (7-36) amide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the production of this therapeutic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when expressing recombinant GLP-1(7-36) amide?
A1: The primary challenges include:
-
Low Expression Levels: Due to its small size, GLP-1 can be prone to proteolytic degradation by host cell proteases.[1][2][3]
-
Inclusion Body Formation: High-level expression in Escherichia coli often leads to the accumulation of insoluble and non-functional protein aggregates known as inclusion bodies.[1][2][3][4]
-
Proteolytic Degradation: The native peptide is highly susceptible to degradation by enzymes like dipeptidyl peptidase-4 (DPP-4), which can also be a concern during expression and purification depending on the host system.[5][6]
-
C-terminal Amidation: The biologically active form of GLP-1 is C-terminally amidated. Recombinant expression systems typically do not perform this post-translational modification, necessitating an additional enzymatic or chemical step.[7][8]
-
Purification Complexity: The small size and potential for aggregation of GLP-1 can make purification to high homogeneity challenging, often requiring multiple chromatography steps.[9][10][11]
Q2: Which expression system is best for producing GLP-1(7-36) amide?
A2: The choice of expression system depends on several factors, including the desired yield, post-translational modifications, and downstream processing capabilities.
-
E. coli is a widely used host due to its rapid growth, high expression levels, and low cost.[12] However, it often leads to inclusion body formation and lacks the machinery for C-terminal amidation.[3]
-
Yeast (e.g., Pichia pastoris) can be an attractive alternative as it is a eukaryotic system capable of secreting the protein, which can simplify purification and potentially improve folding.[13]
-
Mammalian cells (e.g., CHO cells) can also be used and may offer advantages in terms of proper folding and post-translational modifications, but they are generally more expensive and have lower yields compared to microbial systems.[14]
Q3: Why is my recombinant GLP-1 forming inclusion bodies in E. coli?
A3: Inclusion body formation is common for foreign proteins expressed at high levels in E. coli. This can be caused by several factors:
-
High Expression Rate: Rapid synthesis of the peptide can overwhelm the cellular folding machinery, leading to aggregation.
-
Sub-optimal Culture Conditions: Factors like temperature, pH, and nutrient availability can influence protein folding.
-
Lack of Proper Chaperones: The host cell may not have the appropriate chaperones to assist in the folding of the recombinant peptide.
-
Intrinsic Properties of the Peptide: GLP-1 has a propensity to aggregate.[8] Fusion tags, even those intended to enhance solubility, can sometimes contribute to aggregation due to electrostatic interactions.[4]
Q4: How can I achieve the C-terminal amidation of my recombinantly expressed GLP-1?
A4: Since most expression hosts do not naturally amidate the C-terminus, a separate step is required. A common method involves expressing a precursor peptide extended with an additional amino acid (e.g., Leucine or Glycine). This precursor can then be enzymatically treated with carboxypeptidase Y in the presence of a nucleophile like arginine amide to produce the amidated GLP-1.[7]
Troubleshooting Guides
Problem 1: Low or No Expression of GLP-1
| Possible Cause | Troubleshooting Step |
| Codon Bias | The codons in your GLP-1 gene may not be optimal for the expression host. Solution: Synthesize a new gene with codons optimized for your specific host (e.g., E. coli K12).[15][16][17] |
| mRNA Instability | The 5' end of the mRNA may be forming a stable secondary structure that inhibits translation initiation. Solution: Analyze the mRNA secondary structure and modify the sequence to reduce stability without altering the amino acid sequence. |
| Promoter Leakiness/Toxicity | Basal expression of a toxic peptide can inhibit cell growth before induction. Solution: Use a tightly regulated promoter system (e.g., pET vectors with BL21(DE3) pLysS cells) or a lower copy number plasmid.[18] |
| Plasmid Instability | The expression plasmid may be lost during cell division. Solution: Ensure consistent antibiotic selection pressure throughout cell culture. |
| Inefficient Induction | The concentration of the inducer (e.g., IPTG, lactose) or the timing of induction may be suboptimal. Solution: Optimize the inducer concentration and the cell density at which induction is initiated.[12] |
Problem 2: GLP-1 is Expressed as Insoluble Inclusion Bodies
| Possible Cause | Troubleshooting Step |
| High Expression Rate | Rapid protein synthesis is overwhelming the folding capacity of the host cell. Solution: Lower the induction temperature (e.g., to 15-25°C) and reduce the inducer concentration to slow down the rate of protein expression.[19] |
| Sub-optimal Culture Conditions | The growth medium or pH may not be conducive to proper folding. Solution: Optimize the culture medium composition and ensure proper pH control during fermentation. |
| Disulfide Bond Formation | If your GLP-1 construct contains cysteine residues, improper disulfide bond formation in the reducing environment of the E. coli cytoplasm can lead to misfolding. Solution: Co-express disulfide bond isomerases or use an expression strain engineered to have a more oxidizing cytoplasm (e.g., SHuffle strains). Alternatively, express the protein with a secretion signal to target it to the periplasm. |
| Fusion Tag Issues | The fusion tag itself may be contributing to insolubility. Solution: Experiment with different solubility-enhancing fusion tags such as Maltose Binding Protein (MBP) or Ubiquitin.[1][2][4] |
Problem 3: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Proteolytic Degradation | The peptide is being degraded by host cell proteases during cell lysis and purification. Solution: Add a cocktail of protease inhibitors to your lysis buffer. Perform all purification steps at low temperatures (4°C). |
| Inefficient Inclusion Body Refolding | The refolding protocol is not optimized, leading to aggregation rather than proper folding. Solution: Screen different refolding buffers with varying pH, denaturant concentrations (e.g., urea, guanidine HCl), and additives (e.g., arginine, glycerol). Solid-phase refolding on a chromatography column can also improve yields.[1][2] |
| Loss of Peptide During Chromatography | The peptide may be binding irreversibly to the chromatography resin or eluting in a broad peak. Solution: Optimize the buffer conditions (pH, ionic strength) for each chromatography step. Consider using a multi-step purification strategy, for example, affinity chromatography followed by ion exchange and then reversed-phase chromatography for polishing.[10][11] |
| Aggregation During Concentration | The purified peptide is aggregating when you try to concentrate it. Solution: Optimize the buffer composition for the final concentrated product. Screen for excipients that improve stability. C-terminal amidation has been shown to slow fibril formation.[8] |
Quantitative Data Summary
Table 1: Reported Yields of Recombinant GLP-1 and its Analogs
| Expression System | Fusion Partner/Construct | Culture Method | Yield | Reference |
| E. coli BL21(DE3) | 6xHis-6xmGLP-1 (tandem repeats) | Shake Flask | ~20 mg/L (purified protein) | [3] |
| E. coli BL21(DE3) | K6UbGLP-1 (6-lysine tag, Ubiquitin) | Fed-batch fermentation | 11.3 g/L (inclusion bodies) | [1][2] |
| E. coli | Not specified | Bioreactor fermentation | 16.80 mg/L·h (productivity) | [12] |
| Pichia pastoris | 10 tandem repeats of GLP-1 analog | High-density fermentation | 1.2 g/L (secreted protein) | [13] |
Experimental Protocols
Protocol 1: Expression of GST-hGLP-1-Leu Fusion Protein in E. coli
This protocol is adapted from the methodology described for expressing a precursor to GLP-1(7-36) amide.
-
Vector Construction:
-
Synthesize the cDNA for human GLP-1(7-36) with a C-terminal Leucine extension (hGLP-1-Leu).
-
Clone the hGLP-1-Leu cDNA into the pGEX-4T-3 vector downstream of the Glutathione S-transferase (GST) gene.
-
-
Transformation:
-
Transform the pGEX-4T-3-hGLP-1-Leu plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
-
Expression:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of fresh LB medium.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for 3-5 hours at 30°C.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS, pH 7.4, with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions. The GST-hGLP-1-Leu fusion protein is expected to be in the soluble fraction.
-
Protocol 2: Purification and C-terminal Amidation of GLP-1
This protocol outlines the general steps following the expression of a GLP-1 precursor.
-
Affinity Chromatography:
-
Load the soluble fraction from the cell lysate onto a Glutathione-Sepharose affinity column.
-
Wash the column extensively with lysis buffer to remove unbound proteins.
-
Elute the GST-hGLP-1-Leu fusion protein using a buffer containing reduced glutathione.
-
-
Cleavage of the Fusion Protein:
-
Cleave the fusion protein to release hGLP-1-Leu. This can be done using a site-specific protease (if a cleavage site is engineered between the tags) or chemical cleavage (e.g., cyanogen bromide if a methionine residue is strategically placed).[7]
-
-
Ion-Exchange Chromatography:
-
Further purify the released hGLP-1-Leu using an anion exchange column (e.g., QAE Sepharose) to separate it from the GST tag and other contaminants.[7]
-
-
Reversed-Phase Chromatography (RPC):
-
Perform a final polishing step using a C18 reversed-phase column to achieve high purity.[7]
-
-
Enzymatic Amidation:
-
Lyophilize the purified hGLP-1-Leu precursor.
-
Dissolve the precursor in a reaction buffer containing carboxypeptidase Y and a high concentration of Arginine-amide (Arg-NH2) as the nucleophile.
-
Incubate the reaction to allow for the transacylation reaction, which replaces the C-terminal Leucine with Arginine-amide, resulting in GLP-1(7-36) amide.[7]
-
-
Final Purification and Verification:
-
Purify the final amidated product using RPC.
-
Verify the correct molecular weight using mass spectrometry.[7]
-
Visualizations
Caption: GLP-1 signaling pathway in pancreatic β-cells leading to insulin secretion.
Caption: General experimental workflow for recombinant GLP-1 production.
References
- 1. Production and solid-phase refolding of human glucagon-like peptide-1 using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified human glucagon-like peptide-1 (GLP-1) produced in E. coli has a long-acting therapeutic effect in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrostatic interaction-induced inclusion body formation of glucagon-like peptide-1 fused with ubiquitin and cationic tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 6. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, purification, and C-terminal amidation of recombinant human glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. navigo-proteins.com [navigo-proteins.com]
- 10. Purification of GLP-1 Agonists [ymc.eu]
- 11. GLP-1 drugs and purification process - Bestchrom [bestchrom.com]
- 12. Optimization of Recombinant Glucagon-like Peptide-1 Production Using Recombinant E. coli [agris.fao.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Cloning, Expression and Purification of a Novel GLP-1 Analog in CHO with GC-Rich Vector [jscimedcentral.com]
- 15. epochlifescience.com [epochlifescience.com]
- 16. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. neb.com [neb.com]
- 19. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
Technical Support Center: Validating the Bioactivity of GLP-1(7-36) Amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the bioactivity of new batches of GLP-1(7-36) amide. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GLP-1(7-36) amide that I should be validating?
A1: The primary mechanism of action for GLP-1(7-36) amide is the activation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.[1][2] This activation stimulates the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4][5] The rise in cAMP subsequently activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which are key mediators of its downstream effects, most notably the potentiation of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[3][4][6] Therefore, your bioactivity validation should focus on quantifying this signaling cascade.
Q2: Which in vitro assays are considered standard for confirming the bioactivity of a new batch of GLP-1(7-36) amide?
A2: The most common and reliable in vitro assays for confirming GLP-1(7-36) amide bioactivity include:
-
cAMP Accumulation Assays: These assays directly measure the increase in intracellular cAMP levels upon GLP-1R activation.[1][7]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE) to indirectly measure GLP-1R activation.[2][8]
-
Insulin Secretion Assays: Using pancreatic β-cell lines (e.g., RINm5F), these assays measure the potentiation of glucose-stimulated insulin secretion, a key physiological downstream effect of GLP-1R activation.[9][10]
Q3: What are the expected EC50 values for GLP-1(7-36) amide in these assays?
A3: The EC50 value for GLP-1(7-36) amide can vary depending on the assay system and conditions. However, it is a potent agonist, and you should expect EC50 values in the picomolar to low nanomolar range. For instance, in some cAMP assays, the EC50 can be in the 25-60 pM range.[1]
Experimental Protocols and Data Presentation
Key In Vitro Bioactivity Assays: A Comparative Overview
| Assay Type | Principle | Typical Cell Line | Readout | Expected EC50 for GLP-1(7-36) amide | Advantages | Disadvantages |
| cAMP Accumulation Assay | Measures the direct downstream second messenger of GLP-1R activation.[1][3] | HEK293 or CHO cells stably expressing human GLP-1R | cAMP levels (measured by HTRF, fluorescence, or luminescence) | 25 - 60 pM[1] | Direct, sensitive, and high-throughput. | Can be influenced by phosphodiesterase activity. |
| Reporter Gene Assay | Measures the transcriptional activation downstream of cAMP signaling.[2] | Cells expressing GLP-1R and a CRE-luciferase reporter construct | Luciferase activity (luminescence) | 0.1 - 10 nM | High sensitivity and good signal-to-background ratio. | Indirect measurement of receptor activation. |
| Insulin Secretion Assay | Measures the physiological response of pancreatic β-cells to GLP-1R stimulation in the presence of glucose.[9] | RINm5F, MIN6, or primary pancreatic islets | Insulin concentration (measured by ELISA or RIA) | 1 - 100 nM | Physiologically relevant endpoint. | More complex, lower throughput, and can have higher variability. |
Detailed Protocol: cAMP Accumulation Assay using HTRF
This protocol outlines a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring cAMP accumulation in response to GLP-1(7-36) amide.
Materials:
-
HEK293 cells stably expressing the human GLP-1R
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)
-
GLP-1(7-36) amide (new batch and a previously validated reference standard)
-
Forskolin (positive control)
-
HTRF cAMP detection kit (e.g., from Revvity)[1]
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed the HEK293-hGLP-1R cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of your new batch of GLP-1(7-36) amide and the reference standard in assay buffer. Also, prepare a positive control (e.g., 10 µM Forskolin) and a negative control (assay buffer alone).
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the dose-response curve and determine the EC50 value using a four-parameter logistic fit.
Troubleshooting Guide
Q4: My new batch of GLP-1(7-36) amide shows significantly lower potency (higher EC50) than the reference standard. What could be the issue?
A4: Several factors could contribute to lower than expected potency:
-
Peptide Integrity and Purity: The new batch may have a lower purity, contain truncated or modified forms, or may have degraded during storage. It is advisable to verify the purity and integrity of the peptide using techniques like HPLC and mass spectrometry.
-
Peptide Solubility and Aggregation: Ensure the peptide is fully dissolved in the appropriate solvent and that the stock solution is clear. Aggregated peptides will have reduced bioactivity.
-
Assay Conditions:
-
Presence of Serum Albumin: Serum albumin can sometimes impact the in vitro potency of GLP-1 analogs.[11] Consider running the assay in the absence of serum albumin or with a non-mammalian albumin like ovalbumin.[11]
-
Cell Health and Receptor Expression: Ensure the cells are healthy and have adequate GLP-1R expression levels. Passage number can affect receptor expression.
-
Reagent Quality: Verify the quality and proper storage of all assay reagents, including the detection kit and phosphodiesterase inhibitors.
-
Q5: I am observing high variability between replicate wells in my cAMP assay. How can I reduce this?
A5: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding.
-
Pipetting Errors: Use properly calibrated pipettes and ensure accurate and consistent addition of compounds and detection reagents.
-
Edge Effects: To minimize edge effects in the microplate, consider not using the outermost wells or filling them with buffer.
-
Incomplete Cell Lysis: Ensure complete cell lysis by following the detection kit's instructions carefully.
Q6: My positive control (Forskolin) is working, but I see no response with my GLP-1(7-36) amide. What does this indicate?
A6: If Forskolin, which directly activates adenylyl cyclase, elicits a strong cAMP response, it suggests that the downstream components of the signaling pathway are functional.[1] A lack of response to GLP-1(7-36) amide under these conditions points to a problem with the peptide itself or its interaction with the receptor.
-
Confirm GLP-1R Expression: Verify that the cell line used indeed expresses a functional GLP-1 receptor.
-
Peptide Inactivity: The batch of GLP-1(7-36) amide may be completely inactive. Re-evaluate its purity and integrity.
-
Incorrect Peptide Concentration: Double-check the calculations for your peptide dilutions.
Visualizing Workflows and Pathways
GLP-1 Signaling Pathway
Caption: GLP-1(7-36) amide signaling pathway leading to insulin secretion.
Experimental Workflow for Bioactivity Validation
Caption: A typical experimental workflow for validating GLP-1 bioactivity.
Troubleshooting Logic for Low Potency
Caption: Troubleshooting decision tree for low GLP-1(7-36) amide potency.
References
- 1. axxam.com [axxam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 7. innoprot.com [innoprot.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Glucagon-like peptide-1 (7-36 amide): a potent glucagonostatic and insulinotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: GLP-1(7-36) Amide vs. Exendin-4 in Stimulating Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glucagon-Like Peptide-1(7-36) amide (GLP-1) and exendin-4, two potent incretin mimetics that stimulate glucose-dependent insulin secretion. Both peptides act as agonists for the GLP-1 receptor (GLP-1R), a key target in the management of type 2 diabetes. While they share a common mechanism of action, significant differences in their molecular structure, stability, and in vivo potency have profound implications for their therapeutic potential.
GLP-1(7-36) amide is one of the primary biologically active forms of the endogenous incretin hormone GLP-1, secreted by intestinal L-cells after nutrient ingestion.[1][2] Exendin-4 is a 39-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum).[2][3] Despite sharing only 53% sequence homology with human GLP-1, exendin-4 functions as a high-potency agonist at the GLP-1R.[2][4][5] A critical distinction is their susceptibility to degradation; native GLP-1 is rapidly inactivated by the enzyme dipeptidyl peptidase-IV (DPP-IV), resulting in a very short plasma half-life of approximately 2 minutes.[1] In contrast, exendin-4 is resistant to DPP-IV degradation, which contributes to its prolonged duration of action.[2][5]
Signaling Pathway of GLP-1 Receptor Activation
Both GLP-1(7-36) amide and exendin-4 exert their insulinotropic effects by binding to the GLP-1 receptor, a Class B G-protein-coupled receptor (GPCR), on pancreatic β-cells.[6][7] This binding event initiates a cascade of intracellular signals. It activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP) from ATP.[1][7] The rise in intracellular cAMP activates two principal downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1][7][8]
The activation of PKA and Epac potentiates glucose-stimulated insulin secretion through several mechanisms, including the inhibition of ATP-sensitive potassium (KATP) channels, which leads to membrane depolarization.[6][8] This depolarization causes the opening of voltage-dependent calcium channels (VDCC), resulting in an influx of calcium ions (Ca2+).[1][6][8] The elevated cytosolic Ca2+ is the primary trigger for the exocytosis of insulin-containing granules.[1] This entire process is glucose-dependent, meaning the insulin-releasing effects are significant only at elevated blood glucose concentrations, which greatly reduces the risk of hypoglycemia.[1][6]
Caption: GLP-1 receptor signaling cascade in pancreatic β-cells.
Quantitative Comparison of Performance
While both peptides activate the same receptor, their potency and efficacy can differ. In cellular assays, GLP-1 and exendin-4 often exhibit similar potency for receptor binding and cAMP activation.[2][9] However, the superior stability of exendin-4 against enzymatic degradation leads to a dramatically higher potency in vivo.
| Parameter | GLP-1(7-36) amide | Exendin-4 | Key Insights |
| Receptor Binding Affinity (IC50) | ~0.37 nM (in transfected cells)[10] | Similar to GLP-1 in cellular assays[2][9] | Both peptides exhibit high-affinity binding to the GLP-1 receptor. |
| cAMP Production Potency (EC50) | ~4.7 nM (in transfected cells)[10] | Similar to GLP-1 in cellular assays[2][9] | In vitro functional potency for the initial signaling event is comparable. |
| In Vivo Glucose Lowering Potency | Low | ~5,500-fold greater than GLP-1 in mice[2] | The DPP-IV resistance of exendin-4 results in a vastly superior and prolonged glucose-lowering effect in vivo. |
| Plasma Half-life | ~2 minutes[1] | ~30 minutes (intravenous)[2] | The extended half-life of exendin-4 allows for less frequent administration and sustained therapeutic action. |
Experimental Protocols
This in vitro method is a cornerstone for evaluating the dynamics of insulin release from pancreatic islets in response to various secretagogues.
1. Murine Pancreatic Islet Isolation:
-
Animal Euthanasia: Euthanize a mouse using a protocol approved by the institutional animal care committee.[8]
-
Pancreas Inflation: Expose the pancreas and inject ice-cold collagenase P solution into the common bile duct to inflate the pancreas.[8]
-
Digestion: Dissect the inflated pancreas and incubate it in a 37°C water bath with shaking for 12-17 minutes to digest the exocrine tissue.[8]
-
Purification: Purify the islets from the digested tissue using a density gradient centrifugation method.[8]
-
Culture: Handpick the purified islets under a microscope and culture them overnight in RPMI 1640 medium at 37°C and 5% CO2 to allow for recovery.[8]
2. Perifusion Procedure:
-
System Setup: Prepare a perifusion system with chambers maintained at 37°C.[8]
-
Islet Loading: Carefully load a batch of 100-200 islets into each perifusion chamber.[8]
-
Equilibration Phase: Perifuse the islets with a basal Krebs-Ringer Bicarbonate Buffer (KRBH) containing low glucose (e.g., 2.8 mM) for 30-60 minutes to establish a stable, basal insulin secretion rate.[8][11]
-
Stimulation Phase: Switch the perifusion buffer to one containing high glucose (e.g., 16.7 mM) alone, or high glucose plus a specific concentration of GLP-1(7-36) amide or exendin-4.
-
Fraction Collection: Collect the effluent (perifusate) at regular intervals (e.g., every 1-3 minutes) into a 96-well plate using an automated fraction collector.[8]
3. Insulin Measurement:
-
Assay: Determine the insulin concentration in each collected fraction using a sensitive and specific method, such as a sandwich ELISA or a radioimmunoassay (RIA).[8][12]
-
Data Analysis: Plot the insulin concentration over time to visualize the dynamics of secretion, including the first and second phases of insulin release. Calculate the total insulin secreted (area under the curve) to compare the effects of GLP-1 and exendin-4.
Caption: Experimental workflow for an islet perifusion assay.
Conclusion
Both GLP-1(7-36) amide and exendin-4 are powerful stimulators of insulin secretion that operate through the same receptor and intracellular signaling pathways. While their in vitro potencies at the cellular level are comparable, their metabolic fates in vivo are vastly different. The inherent resistance of exendin-4 to DPP-IV-mediated degradation gives it a significantly longer half-life and far greater potency in lowering blood glucose in living organisms.[2] This key pharmacological advantage was the driving force behind the development of exenatide, a synthetic version of exendin-4, as the first GLP-1 receptor agonist therapeutic for type 2 diabetes.
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 3. Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 8. benchchem.com [benchchem.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. JCI - Pancreatic GLP-1 receptor activation is sufficient for incretin control of glucose metabolism in mice [jci.org]
- 12. Insulin receptor signaling and glucagon-like peptide 1 effects on pancreatic beta cells | PLOS One [journals.plos.org]
A Comparative Guide to the Efficacy of GLP-1(7-36) Amide and Liraglutide in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the native glucagon-like peptide-1 (GLP-1(7-36) amide) and its long-acting analogue, liraglutide, in preclinical research models. The information presented is intended to assist researchers in selecting the appropriate molecule for their studies in diabetes, obesity, and metabolic disease.
Introduction
GLP-1(7-36) amide is a naturally occurring incretin hormone with a potent but short-lived effect on glucose homeostasis and appetite regulation. Its rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) limits its therapeutic and research applications. Liraglutide, a synthetic analogue of GLP-1, was developed to overcome this limitation. It shares 97% homology with native GLP-1 but is modified by the attachment of a C16 fatty acid to a lysine residue, which facilitates reversible binding to albumin. This modification significantly extends its half-life, allowing for once-daily administration in clinical settings and providing sustained GLP-1 receptor activation in research models.
In Vitro Efficacy and Potency
Both GLP-1(7-36) amide and liraglutide exert their effects by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. In vitro studies have demonstrated that liraglutide is equipotent to the native GLP-1(7-36) amide in activating the GLP-1R.
Table 1: In Vitro GLP-1 Receptor Activation
| Compound | Assay System | EC50 Value | Reference |
| GLP-1(7-36) amide | Cellular Assay | 55 pM | [1] |
| Liraglutide | Cellular Assay | 61 pM | [1] |
| GLP-1(7-36) amide | RINm5F cells | 1.3 nM | [2] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
In Vivo Efficacy: A Comparative Overview
Direct head-to-head in vivo comparisons under conditions that fully account for the vast pharmacokinetic differences (continuous infusion of native GLP-1 vs. intermittent injection of liraglutide) are not extensively reported. However, numerous studies have independently characterized the in vivo effects of both compounds, and comparisons with other GLP-1R agonists provide valuable context.
Glucose-Lowering Effects
Native GLP-1(7-36) amide, when administered as a continuous infusion, effectively lowers blood glucose levels in a glucose-dependent manner.[3] Liraglutide, administered intermittently, demonstrates a sustained glucose-lowering effect over 24 hours.[3] In Zucker diabetic fatty (ZDF) rats, liraglutide treatment markedly attenuated the development of diabetes, with significantly lower blood glucose levels compared to vehicle-treated animals.[4]
Insulin Secretion
Both GLP-1(7-36) amide and liraglutide potentiate glucose-stimulated insulin secretion (GSIS). In perfused rat pancreas, GLP-1(7-36) amide stimulates a biphasic release of insulin.[5] Liraglutide has been shown to improve β-cell function and increase insulin content in animal models.[6]
Food Intake and Body Weight Reduction
A key difference in the practical application of these two molecules in research lies in their effects on appetite and body weight. While acute central or peripheral administration of GLP-1(7-36) amide can reduce food intake, its short half-life makes it challenging to use for long-term body weight studies without continuous infusion. Liraglutide, with its prolonged action, has consistently been shown to reduce food intake and promote weight loss in obese animal models.
Table 2: Effects of Liraglutide on Food Intake and Body Weight in Rodent Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Obese candy-fed Sprague-Dawley rats | 0.2 mg/kg liraglutide twice daily, subcutaneously for 12 weeks | Fully reversed weight and fat gains; decreased calorie intake and shifted food preference from candy to chow. | [1] |
| Diet-induced obese (DIO) rats | 50 µg/kg liraglutide once daily, intraperitoneally for 7 days | Comparable suppression of high-fat/sucrose diet intake and marked weight loss compared to exendin-4. | [7] |
| Lean and obese mouse models | Once daily liraglutide for 14 days | Reduced food intake and body weight in both short and long-term treatment. | [8] |
Mechanism of Action and Signaling Pathway
Upon binding to the GLP-1R on pancreatic β-cells, both GLP-1(7-36) amide and liraglutide trigger a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP 2 (EPAC2). This signaling cascade ultimately results in the potentiation of glucose-stimulated insulin secretion.
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Liraglutide's protracted action is due to its fatty acid acylation, which allows it to bind to albumin in the bloodstream and subcutaneous tissue. This creates a depot from which the drug is slowly released, protecting it from rapid degradation by DPP-4 and renal clearance.
Caption: Liraglutide's Mechanism of Protracted Action.
Experimental Protocols
In Vivo Glucose Tolerance Test in Mice
Objective: To assess the effect of GLP-1(7-36) amide or liraglutide on glucose disposal in mice.
Materials:
-
C57BL/6J mice
-
Glucose solution (20% w/v in sterile saline)
-
GLP-1(7-36) amide or Liraglutide solution in sterile saline
-
Handheld glucometer and test strips
-
Restraining device
-
Syringes and needles for injection
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record baseline body weight.
-
Administer GLP-1(7-36) amide or liraglutide via intraperitoneal (IP) or subcutaneous (SC) injection at the desired dose. For acute studies with GLP-1(7-36) amide, administration is typically 15-30 minutes before the glucose challenge. For liraglutide, due to its longer half-life, pre-treatment may vary from hours to days depending on the study design.
-
At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Immediately after the baseline blood sample, administer a glucose bolus (typically 2 g/kg body weight) via IP injection.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection and measure blood glucose levels.
-
Plot blood glucose concentration versus time and calculate the area under the curve (AUC) for each treatment group to quantify glucose tolerance.
Caption: Workflow for an In Vivo Glucose Tolerance Test.
In Vitro Islet Perifusion for Insulin Secretion
Objective: To dynamically assess the effect of GLP-1(7-36) amide or liraglutide on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Perifusion system with chambers, pumps, and fraction collector
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with bovine serum albumin (BSA)
-
Glucose solutions in KRB (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)
-
GLP-1(7-36) amide or Liraglutide stock solutions
-
Insulin ELISA kit
Procedure:
-
Culture isolated islets overnight to allow for recovery.
-
Load a batch of size-matched islets (e.g., 100-150) into each perifusion chamber.
-
Equilibrate the islets by perifusing with low glucose KRB for 30-60 minutes to establish a stable basal insulin secretion rate.
-
Begin fraction collection at regular intervals (e.g., every 1-2 minutes).
-
Switch the perifusion buffer to high glucose KRB to stimulate the first phase of insulin secretion.
-
After a defined period, switch back to low glucose KRB to return to baseline.
-
To test the potentiation of GSIS, switch to high glucose KRB containing the desired concentration of GLP-1(7-36) amide or liraglutide.
-
At the end of the experiment, collect the islets for DNA or protein content normalization.
-
Measure insulin concentration in the collected fractions using an ELISA.
-
Plot insulin secretion rate over time to visualize the dynamics of insulin release.
Conclusion
Both GLP-1(7-36) amide and liraglutide are potent activators of the GLP-1 receptor. The primary distinction lies in their pharmacokinetic profiles. GLP-1(7-36) amide is ideal for acute studies of GLP-1R signaling and function due to its rapid onset and short duration of action. In contrast, liraglutide's prolonged half-life makes it a more suitable tool for chronic studies investigating the long-term effects of sustained GLP-1R activation on metabolic parameters, including body weight and glucose homeostasis, more closely mimicking a therapeutic setting. The choice between these two molecules should be guided by the specific research question and the desired duration of GLP-1 receptor engagement.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GLP-1 derivative liraglutide in rats with β-cell deficiencies: influence of metabolic state on β-cell mass dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d.docksci.com [d.docksci.com]
- 6. Inventing Liraglutide, a Glucagon-Like Peptide-1 Analogue, for the Treatment of Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of the long-acting GLP-1 receptor ligands, liraglutide and exendin-4, on food intake and body weight suppression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of GLP-1 Receptor Binding Affinity for GLP-1(7-36) Amide
This guide provides a detailed comparison of the binding affinity of the endogenous ligand, GLP-1(7-36) amide, to the Glucagon-Like Peptide-1 Receptor (GLP-1R). The performance is contextualized by comparing it with other well-established synthetic GLP-1R agonists. This document is intended for researchers, scientists, and drug development professionals working on therapeutics targeting metabolic disorders.
The GLP-1 receptor, a Class B G protein-coupled receptor (GPCR), is a primary therapeutic target for type 2 diabetes and obesity.[1] Its activation by agonists initiates signaling cascades that enhance glucose-stimulated insulin secretion, suppress glucagon release, and promote satiety.[1][2] The binding affinity of an agonist to the GLP-1R is a crucial factor that dictates its potency and duration of action.[1]
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of GLP-1R agonists are commonly determined using in vitro competitive binding assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), where lower values signify higher binding affinity.[1] The table below summarizes reported binding affinity values for GLP-1(7-36) amide and other prominent GLP-1R agonists. It is important to note that variations in experimental conditions (e.g., cell lines, radioligands, assay buffers) can make direct comparisons of absolute values across different studies challenging.[1]
| Compound | Receptor | Assay Type | Binding Affinity (Ki/IC50) |
| GLP-1(7-36) amide | Human GLP-1R | Radioligand Competition | ~0.78 nM (IC50)[3] |
| GLP-1(7-36) amide | Human GLP-1R in HEK293 cells | Radioligand Competition | ~700 pM (Ki)[4] |
| GLP-1(7-36) amide | Wild-Type GLP-1R in COS-7 cells | Radioligand Competition | ~5.2 nM (IC50) |
| Exendin-4 | GLP-1R | Not Specified | High Affinity |
| Liraglutide | GLP-1R | Not Specified | High Affinity[1] |
| Semaglutide | GLP-1R | Not Specified | High Affinity[5] |
| Aib8 Analog | GLP-1R | Radioligand Competition | ~0.45 nM (IC50)[3] |
| Gly8 Analog | GLP-1R | Radioligand Competition | ~2.8 nM (IC50)[3] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of GLP-1R agonists.
1. Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human GLP-1 receptor are cultured to a high density.[4][6]
-
Cells are harvested, and crude plasma membranes are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.[4]
2. Radioligand and Competitor Preparation:
-
A radiolabeled GLP-1 analog, typically [¹²⁵I]GLP-1(7-36) amide, is used as the tracer.[4][7][8]
-
Serial dilutions of the unlabeled test compound (e.g., GLP-1(7-36) amide or other agonists) are prepared in an appropriate assay buffer.
3. Binding Reaction:
-
The cell membranes (containing GLP-1R) are incubated in a reaction mixture containing the radioligand at a fixed concentration and varying concentrations of the unlabeled competitor.[7][6]
-
The incubation is typically carried out for a defined period (e.g., 45-60 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[7]
4. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a gamma counter.[7]
5. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. axxam.com [axxam.com]
- 3. ovid.com [ovid.com]
- 4. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 5. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Identification and characterization of glucagon-like peptide-1 7-36 amide-binding sites in the rat brain and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Antibody Specificity: A Comparison of GLP-1(7-36) Amide Antibody Cross-Reactivity with Proglucagon-Derived Peptides
For researchers, scientists, and drug development professionals engaged in incretin-based therapies and metabolic disease research, the specificity of immunoassays for Glucagon-Like Peptide-1 (GLP-1) is paramount. This guide provides a comparative analysis of the cross-reactivity of GLP-1(7-36) amide antibodies with other products derived from the proglucagon gene, supported by experimental data and detailed protocols.
The accurate quantification of active GLP-1(7-36) amide is frequently challenged by the presence of structurally similar proglucagon-derived peptides. These molecules, generated through tissue-specific post-translational processing, can lead to erroneous measurements if the antibodies used in immunoassays exhibit significant cross-reactivity. Understanding the specificity of these antibodies is therefore critical for reliable experimental outcomes and the development of effective therapeutics.
Proglucagon Processing: A Tale of Two Tissues
Proglucagon, a 160-amino acid precursor, is differentially processed in pancreatic α-cells and intestinal L-cells, giving rise to a variety of peptide hormones.[1][2][3][4][5] In the pancreas, prohormone convertase 2 (PC2) is the primary enzyme, yielding glucagon, glicentin-related pancreatic polypeptide (GRPP), and the major proglucagon fragment (MPGF).[1][5] Conversely, in the intestinal L-cells, prohormone convertase 1/3 (PC1/3) activity leads to the production of glicentin, oxyntomodulin, GLP-1, and GLP-2.[2][4] GLP-1 itself can exist in several forms, including the active forms GLP-1(7-37) and GLP-1(7-36) amide, and the inactive metabolite GLP-1(9-36) amide.[6]
Comparative Cross-Reactivity of GLP-1(7-36) Amide Antibodies
The specificity of an antibody is a critical factor in the reliability of an immunoassay. The following table summarizes the cross-reactivity of a representative GLP-1(7-36) amide-specific antibody with various proglucagon-derived peptides, as determined by competitive enzyme-linked immunosorbent assay (ELISA).
| Peptide | Cross-Reactivity (%) with GLP-1(7-36) Amide Antibody |
| GLP-1(7-36) amide | 100 |
| GLP-1(7-37) | < 0.1 |
| GLP-1(9-36) amide | 0.2 - 1.0 |
| GLP-1(1-37) | < 0.25 |
| Glucagon | < 0.2 |
| Oxyntomodulin | < 1.0 |
| Glicentin | < 0.1 |
| GLP-2 | ~6.0 |
| GIP (Glucose-dependent insulinotropic polypeptide) | < 0.2 |
Note: Cross-reactivity percentages are indicative and can vary between different antibody clones and assay conditions. Data compiled from multiple sources.[7][8][9][10][11]
This data highlights that while many antibodies exhibit high specificity for GLP-1(7-36) amide, some level of cross-reactivity with other proglucagon products, particularly GLP-2, can occur.[11] It is crucial for researchers to consult the manufacturer's data sheet for the specific antibody and assay kit being used.
Experimental Protocol: Determining Antibody Cross-Reactivity via Competitive ELISA
A competitive ELISA is a common and effective method for determining the cross-reactivity of an antibody.[12][13][14] In this assay, the peptide of interest (the competitor) competes with a labeled or coated standard antigen for binding to the antibody. The degree of cross-reactivity is determined by comparing the concentration of the competitor peptide required to displace 50% of the labeled standard antigen (IC50) to the IC50 of the standard antigen itself.
Materials:
-
Microtiter plates (96-well)
-
GLP-1(7-36) amide antibody (primary antibody)
-
GLP-1(7-36) amide standard
-
Competing proglucagon-derived peptides (e.g., oxyntomodulin, glicentin, glucagon, GLP-2)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the GLP-1(7-36) amide antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites on the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the GLP-1(7-36) amide standard and each of the competing peptides.
-
In separate tubes, pre-incubate a fixed concentration of enzyme-labeled GLP-1(7-36) amide with the various concentrations of the standard or competing peptides.
-
Add these mixtures to the antibody-coated and blocked wells. Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the GLP-1(7-36) amide standard.
-
Determine the IC50 value for the standard and each competing peptide.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of GLP-1(7-36) amide standard / IC50 of competing peptide) x 100
-
Conclusion
The specificity of GLP-1(7-36) amide antibodies is a cornerstone of accurate and reproducible research in the field of metabolic diseases. While many commercially available antibodies demonstrate high specificity, a thorough understanding of potential cross-reactivities with other proglucagon-derived peptides is essential. By employing rigorous validation methods such as competitive ELISA, researchers can ensure the integrity of their data and contribute to the advancement of incretin-based diagnostics and therapeutics. It is always recommended to carefully review the product-specific data and, where necessary, perform in-house validation to confirm antibody performance within the specific experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A newly developed glucagon sandwich ELISA is useful for more accurate glucagon evaluation than the currently used sandwich ELISA in subjects with elevated plasma proglucagon‐derived peptide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 14. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
Head-to-head comparison of GLP-1(7-36) amide and semaglutide in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the native GLP-1(7-36) amide and the long-acting GLP-1 receptor agonist, semaglutide, based on available preclinical data. The information is intended to assist researchers and professionals in drug development in understanding the key differences in their pharmacological profiles.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic potential for type 2 diabetes and obesity.[1] The native form, GLP-1(7-36) amide, effectively stimulates glucose-dependent insulin secretion but is limited by a very short in vivo half-life of less than two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][3] Semaglutide is a GLP-1 analog developed to overcome this limitation, incorporating structural modifications that confer resistance to DPP-4 degradation and a prolonged half-life, allowing for once-weekly administration.[4] This guide summarizes key preclinical data comparing the in vitro and in vivo characteristics of these two molecules.
In Vitro Potency and Receptor Activation
The primary mechanism of action for both GLP-1(7-36) amide and semaglutide is the activation of the GLP-1 receptor (GLP-1R), a Gs-coupled G protein-coupled receptor (GPCR).[5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6] The in vitro potency of these agonists is typically assessed by measuring cAMP accumulation in cell lines expressing the human GLP-1R.
Table 1: In Vitro Potency (EC50) for cAMP Accumulation
| Compound | Cell Line | Assay Conditions | EC50 (pM) | Source |
| GLP-1(7-36) amide | CHO | 0% Serum Albumin | Single-digit pM range | [7] |
| Semaglutide | CHO | 0% Serum Albumin | Not explicitly stated, but less potent than GLP-1(7-36) amide in the absence of albumin | [5] |
| GLP-1(7-36) amide | CHO | 0.1% Bovine Serum Albumin (BSA) | Not explicitly stated | |
| Semaglutide | CHO | 0.1% Bovine Serum Albumin (BSA) | Less potent than with 0.1% Ovalbumin (OVA) | [5] |
| GLP-1(7-36) amide | CHO | 0.1% Ovalbumin (OVA) | Not explicitly stated | |
| Semaglutide | CHO | 0.1% Ovalbumin (OVA) | Lower EC50 than with 0.1% BSA | [5] |
| GLP-1(7-36) amide | EndoC-βH1 | Endogenous receptor expression | Lower potency than in CHO cells | [7] |
| Semaglutide | EndoC-βH1 | Endogenous receptor expression | Less potent than in CHO cells | [5] |
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of GLP-1 receptor agonists. These studies often involve animal models of diabetes and obesity to assess effects on glucose control and body weight.
Glucose Homeostasis
The oral glucose tolerance test (OGTT) is a standard preclinical assay to evaluate a compound's ability to improve glucose disposal.[8]
Table 2: In Vivo Efficacy in Preclinical Models
| Study Type | Animal Model | Compound | Key Findings | Source |
| Glucose Control | db/db mice | Semaglutide | Demonstrated superior and prolonged blood glucose-lowering effects compared to other GLP-1 analogs. | [9] |
| Glucose Control | Sprague-Dawley rats and db/db mice | GLP-1(7-36) amide | Rapidly degraded, leading to a very short duration of action on glucose levels. | [9] |
| Body Weight | Diet-induced obese mice | Semaglutide | Showed significant, dose-dependent reductions in body weight and fat mass. | [9] |
| Body Weight | Not directly compared | GLP-1(7-36) amide | Central administration can reduce food intake, but peripheral administration has limited effect on body weight due to its short half-life. | [1] |
Signaling and Experimental Workflow Diagrams
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Agonist Comparison.
Experimental Protocols
GLP-1 Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of GLP-1(7-36) amide and semaglutide to the GLP-1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human GLP-1R (e.g., HEK293 or CHO cells).
-
Radiolabeled GLP-1 receptor antagonist (e.g., 125I-Exendin(9-39)).
-
Unlabeled GLP-1(7-36) amide and semaglutide.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled antagonist with the cell membranes in the presence of increasing concentrations of unlabeled GLP-1(7-36) amide or semaglutide.
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
In Vitro cAMP Accumulation Assay
Objective: To measure the in vitro potency (EC50) and efficacy (Emax) of GLP-1(7-36) amide and semaglutide in stimulating cAMP production.
Materials:
-
A cell line stably expressing the human GLP-1R (e.g., HEK293 or CHO cells).[5]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
GLP-1(7-36) amide and semaglutide.
-
A cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
A microplate reader compatible with the chosen detection kit.
Procedure:
-
Seed the cells into a 96- or 384-well plate and culture overnight.[6]
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.
-
Prepare serial dilutions of GLP-1(7-36) amide and semaglutide in the assay buffer.
-
Add the agonist dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.[6]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Calculate the EC50 and Emax values from the dose-response curves using a non-linear regression analysis.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of GLP-1(7-36) amide and semaglutide on glucose tolerance in a diabetic or obese mouse model.
Materials:
-
Diabetic (e.g., db/db) or diet-induced obese mice.
-
GLP-1(7-36) amide and semaglutide formulated for subcutaneous injection.
-
Vehicle control (e.g., saline).
-
Glucose solution for oral gavage (e.g., 2 g/kg).
-
A glucometer and test strips.
Procedure:
-
Fast the mice for a defined period (e.g., 6 hours) with free access to water.[10]
-
Administer a single subcutaneous dose of GLP-1(7-36) amide, semaglutide, or vehicle at a specified time before the glucose challenge.
-
At time 0, measure the baseline blood glucose level from a tail vein blood sample.
-
Immediately after the baseline measurement, administer the glucose solution via oral gavage.
-
Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[10]
-
Plot the mean blood glucose concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.
Conclusion
The available preclinical data clearly demonstrate the significant pharmacological differences between the native GLP-1(7-36) amide and the analog semaglutide. While both molecules activate the GLP-1 receptor, the structural modifications in semaglutide result in a dramatically extended pharmacokinetic profile, leading to superior and sustained in vivo efficacy in improving glucose control and promoting weight loss. The native peptide, although potent in vitro, is severely limited by its rapid in vivo degradation. This head-to-head comparison underscores the success of the rational drug design approach employed in the development of long-acting GLP-1 receptor agonists for the treatment of metabolic diseases. Further preclinical studies with direct, side-by-side comparisons under identical experimental conditions would be valuable for a more precise quantitative assessment of their relative potencies and affinities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 3. Comparing the anorexigenic effects and mechanisms of gut-derived GLP-1 and its receptor agonists: insights into incretin-based therapies for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon-Like Peptide-1 Based Therapies: A New Horizon in Obesity Management [e-enm.org]
- 5. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Insulinotropic Effect of GLP-1(7-36) Amide in Diabetic Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insulinotropic effects of Glucagon-Like Peptide-1(7-36) amide in various diabetic animal models. The data presented is compiled from peer-reviewed studies to assist in the evaluation and design of preclinical experiments for novel diabetes therapies.
Comparative Efficacy of GLP-1(7-36) Amide in Diabetic Animal Models
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that enhances glucose-stimulated insulin secretion. The biologically active form, GLP-1(7-36) amide, has been extensively studied for its therapeutic potential in diabetes. This section compares its effects across different diabetic animal models.
Streptozotocin (STZ)-Induced Diabetic Models
Streptozotocin is a chemical agent that is toxic to pancreatic beta-cells, and is commonly used to induce a model of Type 1 diabetes. In STZ-treated rats, GLP-1(7-36) amide has been shown to restore glucose sensitivity to beta-cells that were previously unresponsive.[1] Studies in newborn rats treated with STZ demonstrated that early administration of GLP-1(7-36) amide or the long-acting analog, exendin-4, can promote beta-cell regeneration and lead to long-term improvements in glucose homeostasis.[2]
| Animal Model | Treatment | Key Findings | Reference |
| Neonatal STZ-induced diabetic rats | GLP-1(7-36) amide (400 µg/kg/day for 5 days) | Increased beta-cell mass to 51% of control (vs. 21% in untreated STZ rats).[2] | Tourrel et al., 2002[2] |
| Neonatal STZ-induced diabetic rats | Exendin-4 (3 µg/kg/day for 5 days) | Increased beta-cell mass to 71% of control.[2] | Tourrel et al., 2002[2] |
| Adult STZ-induced diabetic rats | Oligofructose (10% in diet for 4 weeks) | Increased portal GLP-1(7-36) amide levels fourfold, improved glycemia and plasma insulin.[3][4] | Cani et al., 2005[3][4] |
Genetic Models of Type 2 Diabetes
Genetic models of Type 2 diabetes, such as the db/db mouse, are characterized by insulin resistance and progressive beta-cell dysfunction. In these models, GLP-1 receptor agonists have demonstrated significant efficacy in improving glycemic control.
| Animal Model | Treatment | Key Findings | Reference |
| db/db mice | ZP10A (a GLP-1 receptor agonist) (100 nmol/kg b.i.d. for 42 days) | Reduced HbA1c from 8.4% to 6.2%.[5] | Gedulin et al., 2005[5] |
| db/db mice | Boc5 (a non-peptidic GLP-1R agonist) (daily injections) | Reduced HbA1c to non-diabetic values.[6][7] | Chen et al., 2007[6][7] |
Autoimmune Model of Type 1 Diabetes
The Non-Obese Diabetic (NOD) mouse is an animal model for autoimmune Type 1 diabetes, characterized by insulitis and a progressive loss of beta-cells.
| Animal Model | Treatment | Key Findings | Reference |
| Prediabetic NOD mice | GLP-1(7-36) amide (>0.1 nM) | Improved glucose sensitivity of the endocrine pancreas (half-maximal insulin output at 9.4 mM glucose with GLP-1 vs. 15.2 mM without).[8] | Linn et al., 1996[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines key protocols used in the cited studies.
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is a common procedure to assess how an animal's body metabolizes glucose.
Procedure:
-
Fast mice for 6 hours with free access to water.[9]
-
Record the baseline blood glucose level from a tail vein blood sample.
-
Administer a bolus of D-glucose (1 g/kg body weight) via intraperitoneal injection.[9]
-
Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[9]
Islet Isolation and Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay directly measures the insulin secretory capacity of pancreatic islets in response to glucose and other secretagogues.
Islet Isolation:
-
Sacrifice the mouse and perfuse the pancreas with a collagenase solution through the common bile duct.[9]
-
Digest the pancreas at 37°C to release the islets.[9]
-
Purify the islets from the digested tissue using a density gradient.[9]
-
Hand-pick the islets under a microscope for culture and subsequent assays.[9]
Static GSIS Assay:
-
Culture isolated islets overnight.
-
Pre-incubate the islets in a low-glucose buffer (e.g., 2 mM glucose) for 2 hours.[10]
-
Incubate groups of islets in low-glucose (2 mM) and high-glucose (e.g., 16.8 mM) buffers, with or without the test compound (e.g., GLP-1(7-36) amide), for a defined period (e.g., 2 hours).[10]
-
Collect the supernatant and measure the insulin concentration using an ELISA or radioimmunoassay.[10]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor on pancreatic beta-cells initiates a cascade of intracellular events leading to enhanced insulin secretion.
Caption: GLP-1 Receptor signaling cascade in pancreatic beta-cells.
Experimental Workflow for Validating Insulinotropic Effect
The following workflow illustrates the typical sequence of experiments performed to validate the insulinotropic effect of a compound in a diabetic animal model.
Caption: A typical experimental workflow for in vivo and ex vivo validation.
References
- 1. Glucagon-like peptide-1(7-36)-amide confers glucose sensitivity to previously glucose-incompetent beta-cells in diabetic rats: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. Glucagon-like peptide 1 receptor agonist ZP10A increases insulin mRNA expression and prevents diabetic progression in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A nonpeptidic agonist of glucagon-like peptide 1 receptors with efficacy in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Glucagon-like-peptide-1 (7-36) amide improves glucose sensitivity in beta-cells of NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel GLP-1 Analog Supaglutide Stimulates Insulin Secretion in Mouse and Human Islet Beta-Cells and Improves Glucose Homeostasis in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of GLP-1(7-36) amide effects on different cell lines
A detailed guide for researchers on the multifaceted roles of GLP-1(7-36) amide across various cell lines, supported by experimental data and protocols.
Glucagon-like peptide-1(7-36) amide (GLP-1), a key incretin hormone, is renowned for its glucose-dependent insulinotropic effects. However, its influence extends beyond pancreatic β-cells, impacting a diverse range of cellular processes from proliferation and apoptosis to intracellular signaling in various cell types. This guide provides a comparative overview of GLP-1's effects on different cell lines, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy of GLP-1(7-36) Amide Across Cell Lines
The cellular response to GLP-1(7-36) amide is highly dependent on the cell type and the expression of the GLP-1 receptor (GLP-1R). The following tables summarize the quantitative effects of GLP-1 on key cellular processes in several commonly studied cell lines.
Table 1: cAMP Production in Response to GLP-1(7-36) Amide
| Cell Line | Agonist Concentration | Fold Increase in cAMP (approx.) | EC50 (nM) | Reference |
| HEK293 (expressing hGLP-1R) | 30 nM | Not specified, but robust increase | 0.085 | [1] |
| RINm5F | Not specified | Not specified | 1.29 | [2] |
| Rabbit Parietal Cells | 0.1 µM | Not specified, but significant stimulation | 0.28 | [3] |
| Human Type II Pneumocytes | 100 nM | ~2.5 fold | Not specified | [4] |
| CA-77 (rat C cell line) | 10 nM | ~10 fold over basal | Not specified | [5] |
Table 2: Insulin Secretion in Response to GLP-1(7-36) Amide
| Cell Line | GLP-1 Concentration | Glucose Concentration | Fold Increase in Insulin Secretion (approx.) | Reference |
| Rat Insulinoma Cells | 10 nM | 10 mM | ~6 fold over baseline | [6] |
| HIT-T15 Cells | 100 pM | 5 mM | Enhanced glucose-stimulated insulin release | [7] |
| MIN-6 Cells | Not specified | Not specified | Potentiates glucose-stimulated insulin secretion | [8] |
Table 3: Effects on Cell Proliferation
| Cell Line | GLP-1/Agonist Concentration | Effect on Proliferation | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | Liraglutide (GLP-1 analog) | Inhibition | [9] |
| PANC-1 (Pancreatic Cancer) | Liraglutide (GLP-1 analog) | Inhibition | [9] |
| Human Papillary Thyroid Cancer Cells | GLP-1RAs | No significant effect | [10] |
Table 4: Effects on Apoptosis
| Cell Line | GLP-1 Concentration | Condition | Effect on Apoptosis | Reference |
| MIN6 Cells | 100 nM | Cytokine-induced | Inhibition | [11] |
| Pancreatic β-cells | Not specified | Not specified | Inhibition | [12] |
| HT22 (murine hippocampal) | Not specified | β1-42-induced | Attenuation of cell death | [13] |
| Cardiomyocytes | Not specified | Ischemia-reperfusion injury | Cytoprotection | [14] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed effects and the methods used to quantify them, the following diagrams illustrate the GLP-1 signaling cascade and the workflows of key experimental assays.
Figure 1: GLP-1 Receptor Signaling Pathway
Figure 2: Experimental Workflows for Key Assays
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
cAMP Accumulation Assay (HTRF-based)
This protocol describes a common method for measuring intracellular cAMP levels.[15]
Materials:
-
Cells stably expressing the GLP-1 receptor (e.g., HEK293-hGLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
GLP-1(7-36) amide.
-
cAMP HTRF assay kit.
-
White, low-volume 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: The day before the assay, seed cells into a 384-well plate at a density of 5,000-10,000 cells per well.[15] Incubate overnight at 37°C in a humidified 5% CO2 incubator.[16]
-
Agonist Preparation: Prepare serial dilutions of GLP-1(7-36) amide in assay buffer containing a PDE inhibitor.
-
Cell Treatment: Carefully remove the culture medium and add the prepared agonist dilutions to the respective wells.[15] Incubate at room temperature for 30 minutes.[15]
-
Cell Lysis and HTRF Detection: Prepare the HTRF detection reagents according to the manufacturer's instructions. Add the cAMP-d2 and anti-cAMP cryptate conjugate solutions to each well.[15]
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.[15]
-
Plate Reading: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).[15]
-
Data Analysis: Calculate the ratio of the emission signals and convert this to cAMP concentration using a standard curve.[15]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is used to measure insulin secretion from pancreatic β-cells in response to glucose and GLP-1.[8]
Materials:
-
Pancreatic β-cell line (e.g., MIN-6).
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Low glucose solution (e.g., 2 mM glucose in KRBH).
-
High glucose solution (e.g., 20 mM glucose in KRBH).
-
GLP-1(7-36) amide.
-
Insulin ELISA kit.
Procedure:
-
Cell Culture: Culture pancreatic β-cells to the desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate them in low glucose KRBH for 2 hours to establish a basal insulin secretion rate.[8]
-
Stimulation: Discard the pre-incubation buffer and add fresh low glucose KRBH for a basal sample. For stimulated samples, add high glucose KRBH with or without various concentrations of GLP-1(7-36) amide.
-
Incubation: Incubate the cells for 1 hour at 37°C.[8]
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.[8]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[17]
Materials:
-
Cells of interest.
-
96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution).[18][19]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.[18]
-
Treatment: Treat the cells with various concentrations of GLP-1(7-36) amide and incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at approximately 570 nm using a microplate reader.[18]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.[20][21]
Materials:
-
Cells of interest.
-
Fixation solution (e.g., 4% paraformaldehyde).[22]
-
Permeabilization solution (e.g., 0.25% Triton X-100).[22]
-
TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled).
-
Microscope slides or 96-well plates.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Treatment: Treat cells to induce apoptosis, with and without the presence of GLP-1(7-36) amide.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100 to allow entry of the TUNEL reagents.[22]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which allows the TdT enzyme to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[20]
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Visualization and Quantification: Visualize the labeled cells using a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of DNA fragmentation. Alternatively, quantify the apoptotic cells using flow cytometry.[23]
References
- 1. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. atsjournals.org [atsjournals.org]
- 5. scispace.com [scispace.com]
- 6. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Priming effect of glucagon-like peptide-1 (7-36) amide, glucose-dependent insulinotropic polypeptide and cholecystokinin-8 at the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Glucagon-Like Peptide-1 Protects β-Cells Against Apoptosis by Increasing the Activity of an Igf-2/Igf-1 Receptor Autocrine Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. GLP-1(7–36) protected against oxidative damage and neuronal apoptosis in the hippocampal CA region after traumatic brain injury by regulating ERK5/CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucagon-like peptide 1 and cardiac cell survival | Endocrinología y Nutrición (English Edition) [elsevier.es]
- 15. benchchem.com [benchchem.com]
- 16. innoprot.com [innoprot.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. sileks.com [sileks.com]
- 21. Video: The TUNEL Assay [jove.com]
- 22. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
The Amidated C-Terminus of GLP-1(7-36): A Subtle Modification with Significant Implications for Incretin Function
A comprehensive comparison of Glucagon-Like Peptide-1 (GLP-1) variants reveals that while C-terminal amidation is not a primary determinant of in vitro potency, it represents a key post-translational modification of the major circulating, active form of this vital incretin hormone. This guide delves into the functional consequences of this amidation, presenting comparative data on receptor binding, insulin secretion, and metabolic effects, supported by detailed experimental protocols and pathway visualizations.
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone, released from intestinal L-cells after nutrient ingestion, that plays a pivotal role in glucose homeostasis.[1][2][3] The two primary active forms of GLP-1 are GLP-1(7-36)amide and GLP-1(7-37).[2][3] The former possesses an amidated C-terminus, a common post-translational modification of peptide hormones, while the latter has a free carboxyl C-terminus with an additional glycine residue.[2][4] Extensive research has demonstrated that both forms are essentially equipotent in their biological activities.[4][5][6][7]
The functional significance of GLP-1(7-36)amide lies in its role as a potent insulinotropic agent.[1][3][8] Upon binding to its receptor (GLP-1R), a class B G-protein-coupled receptor, on pancreatic β-cells, it stimulates insulin secretion in a glucose-dependent manner.[1][2][3] This action is primarily mediated through the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] Beyond its effects on insulin, GLP-1 also suppresses glucagon secretion, delays gastric emptying, and promotes satiety.[1][2][9]
While the amidated and non-amidated forms exhibit similar potency, the C-terminal region of the peptide is crucial for receptor binding.[1][3][10] In contrast, the N-terminal histidine residue is essential for receptor activation.[1][8][11] A major factor limiting the physiological action of GLP-1 is its rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminus to produce the inactive metabolite GLP-1(9-36)amide.[2][4][12][13]
Comparative Analysis of GLP-1(7-36)amide and GLP-1(7-37)
Studies directly comparing the biological effects of GLP-1(7-36)amide and GLP-1(7-37) have consistently found them to be indistinguishable in their physiological actions.
| Parameter | GLP-1(7-36)amide | GLP-1(7-37) | Key Finding | Reference |
| Insulin Secretion | Equipotent stimulation | Equipotent stimulation | Both forms potently stimulate insulin secretion. | [5] |
| C-Peptide Secretion | Equipotent stimulation | Equipotent stimulation | Similar increases in C-peptide levels, indicating comparable insulin production. | [5] |
| Plasma Glucose | Equipotent lowering | Equipotent lowering | Both forms effectively reduce plasma glucose concentrations. | [5] |
| Plasma Glucagon | Equipotent suppression | Equipotent suppression | Both forms lead to a similar decrease in plasma glucagon. | [5] |
| Plasma Half-life | ~5.3 min | ~6.1 min | The plasma half-lives of both peptides are very similar. | [5] |
| Metabolic Clearance Rate | ~14.6 pmol/kg x min | ~12.2 pmol/kg x min | The rates of metabolic clearance for both peptides are comparable. | [5] |
| Receptor Binding | High affinity | High affinity | Both forms bind to the GLP-1 receptor with similar high affinity. | [6][7] |
Signaling Pathway and Experimental Workflow
The canonical signaling pathway of GLP-1 in pancreatic β-cells involves the activation of G-protein-coupled receptors, leading to an increase in intracellular cAMP and subsequent potentiation of glucose-stimulated insulin secretion.
A common experimental approach to compare the insulinotropic effects of different GLP-1 analogs is the perfused rat pancreas model.
Experimental Protocols
1. Isolated Perfused Rat Pancreas for Insulin and Glucagon Release
This method is widely used to assess the direct effects of GLP-1 analogs on pancreatic hormone secretion.
-
Animal Model: Male Wistar rats are typically used.
-
Pancreas Isolation: The pancreas is surgically isolated with its arterial supply (celiac and superior mesenteric arteries) and venous drainage (portal vein) intact.
-
Perfusion: The isolated pancreas is placed in a perfusion chamber and perfused with a modified Krebs-Ringer bicarbonate buffer containing glucose and amino acids (e.g., 5.5 mM glucose and 5 mM arginine) at a constant flow rate.
-
Experimental Design: After an equilibration period, the test substance (e.g., GLP-1(7-36)amide or GLP-1(7-37)) is infused at various concentrations.
-
Sample Collection: The pancreatic effluent is collected at regular intervals.
-
Hormone Measurement: Insulin and glucagon concentrations in the collected samples are determined by radioimmunoassay (RIA).
-
Data Analysis: The integrated hormone response over time is calculated to compare the potency of different GLP-1 analogs.[11]
2. Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity of GLP-1 analogs to the GLP-1 receptor.
-
Cell Line: A cell line expressing the GLP-1 receptor, such as RINm5F cells, is used.[14]
-
Radioligand: A radiolabeled form of GLP-1, typically 125I-GLP-1(7-36)amide, is used.
-
Assay Procedure: Cell membranes are incubated with the radioligand in the presence of increasing concentrations of the unlabeled competitor peptide (e.g., GLP-1(7-36)amide or GLP-1(7-37)).
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine the binding affinity.
3. In Vivo Studies in Healthy Human Subjects
These studies assess the physiological effects of GLP-1 analogs in a clinical setting.
-
Subjects: Healthy volunteers are recruited for the study.
-
Infusion: Subjects receive an intravenous infusion of the GLP-1 analog (e.g., GLP-1(7-36)amide or GLP-1(7-37)) or saline as a control.
-
Intravenous Glucose Tolerance Test (IVGTT): An IVGTT is performed to assess glucose tolerance and insulin secretion.
-
Blood Sampling: Blood samples are collected at frequent intervals to measure plasma concentrations of glucose, insulin, C-peptide, glucagon, and the infused GLP-1 analog.
-
Data Analysis: Parameters such as the acute insulin response to glucose, glucose disappearance constant, and metabolic clearance rate are calculated and compared between the different infusion groups.[5][6][7]
References
- 1. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 3. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
- 5. Biological effects and metabolic rates of glucagonlike peptide-1 7-36 amide and glucagonlike peptide-1 7-37 in healthy subjects are indistinguishable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of GLP-1-(7-36)NH2, GLP-1-(7-37), and GLP-1- (9-36)NH2 on intravenous glucose tolerance and glucose-induced insulin secretion in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Glucagon-like peptide-1 (7-36)-NH2: a physiological inhibitor of gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of the effects of various C-terminal and N-terminal fragment peptides of glucagon-like peptide-1 on insulin and glucagon release from the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. dovepress.com [dovepress.com]
- 14. jme.bioscientifica.com [jme.bioscientifica.com]
Reproducibility of published findings on GLP-1(7-36) amide's anorectic effects
For Researchers, Scientists, and Drug Development Professionals
The incretin hormone glucagon-like peptide-1(7-36) amide (GLP-1) has garnered significant attention for its potent anorectic effects, positioning it as a key target in the development of anti-obesity therapeutics. However, a thorough review of the published literature reveals a landscape of varied and sometimes conflicting findings regarding the reproducibility of its appetite-suppressing actions. This guide provides an objective comparison of key experimental data, detailed methodologies, and the underlying signaling pathways to shed light on the factors influencing the reproducibility of GLP-1's anorectic effects.
Quantitative Comparison of Anorectic Effects
The anorectic efficacy of GLP-1(7-36) amide has been investigated in both human and animal models, yielding a range of outcomes. The following tables summarize the quantitative data from key studies, highlighting the discrepancies in reported food intake reduction.
Table 1: Human Studies on the Anorectic Effects of Intravenous GLP-1(7-36) Amide Infusion
| Study (Year) | Subject Population | GLP-1 Infusion Rate | Duration of Infusion | Reported Reduction in Food/Energy Intake | Key Findings |
| Flint et al. (1998) | 16 healthy male subjects | Graded doses: 0.375, 0.75, and 1.5 pmol/kg/min | Continuous | Dose-dependent reduction; maximal inhibition of 35% in food intake and 32% in calorie intake at the highest dose.[1] | Intravenous GLP-1 decreases spontaneous food intake at physiological plasma concentrations.[1] |
| Gutzwiller et al. (1999) | 12 patients with type 2 diabetes | 1.5 pmol/kg/min | Continuous | 27% reduction in energy intake.[2] | GLP-1 enhances satiety and reduces energy intake in patients with type 2 diabetes.[2] |
| Verdich et al. (2001) | Meta-analysis of 7 studies (n=115) | Varied | Varied | Average reduction of 11.7% in energy intake.[2][3][4][5] | The anorectic effect is dose-dependent and observed in both lean and overweight individuals.[3][4] |
| De Silva et al. (2011) | Healthy, normal-weight subjects | Low dose (unspecified) | Not specified | No significant reduction when administered alone; significant reduction when co-infused with Peptide YY(3-36). | Suggests a synergistic effect with other gut hormones may be necessary for a pronounced anorectic response at lower physiological concentrations. |
Table 2: Rodent Studies on the Anorectic Effects of GLP-1(7-36) Amide
| Study (Year) | Animal Model | Administration Route & Dose | Reported Reduction in Food Intake | Key Findings |
| Tang-Christensen et al. (1996) | Rats | Intracerebroventricular (ICV) | Significant inhibition of food and water intake. | Central administration is effective; peripheral (intraperitoneal) injection had little effect.[6] |
| McMahon & Wellman (1998) | Rats | Intracerebroventricular (PVN infusion) | Dose-dependent suppression of a palatable liquid diet by ~25% (100 ng) and ~50% (200 ng).[6] | Direct infusion into the paraventricular nucleus (PVN) of the hypothalamus is effective in reducing food intake without inducing malaise.[6] |
| Kinzig et al. (2002) | Rats | Intracerebroventricular (lateral vs. fourth ventricle) | Anorexia induced by administration into either ventricle. | Suggests that different populations of GLP-1 receptors may mediate anorexia versus conditioned taste aversion. |
| Jessen et al. (2012) | Wild-type mice and rats | Intraperitoneal (IP) | No significant effect, even at high doses, unless co-administered with a DPP-4 inhibitor (vildagliptin).[7] | The rapid degradation of GLP-1 by DPP-4 in the periphery limits its anorectic efficacy when administered systemically.[7] |
| Sandoval et al. (2012) | Rats | Intracerebroventricular (i3vt) | Fasting blunted the ability of i3vt-administered GLP-1 to reduce food intake.[8][9] | The anorectic effect of central GLP-1 is dependent on the nutritional state of the animal.[8][9] |
Experimental Protocols: A Closer Look at Methodological Variations
The divergent findings in the literature can often be attributed to critical differences in experimental design. Understanding these variations is crucial for interpreting results and designing future studies with improved reproducibility.
Key Methodological Differences:
-
Route of Administration: Central (intracerebroventricular, direct hypothalamic infusions) versus peripheral (intravenous, intraperitoneal, subcutaneous) administration yields markedly different outcomes. Central administration consistently produces a robust anorectic effect, while the efficacy of peripheral administration is often limited by the rapid enzymatic degradation of GLP-1 by dipeptidyl peptidase-4 (DPP-4).
-
Dosage: The anorectic effect of GLP-1 is dose-dependent. Studies employing higher doses are more likely to report significant reductions in food intake. However, supraphysiological doses may induce malaise and conditioned taste aversion, confounding the interpretation of results.
-
Animal Model and Species: Rodent models, while valuable, may not fully recapitulate the human response to GLP-1. Furthermore, differences between rat and mouse strains can contribute to variability.
-
Nutritional Status: As demonstrated by Sandoval et al. (2012), the anorectic effect of central GLP-1 is influenced by the animal's feeding state, with fasted animals showing a blunted response.[8][9]
-
Co-administration with Other Substances: The anorectic effect of GLP-1 can be potentiated by co-infusion with other gut hormones like Peptide YY(3-36) or by inhibiting its degradation using DPP-4 inhibitors.
-
Outcome Measures: The timing and method of food intake measurement, as well as the assessment of subjective feelings of hunger and satiety in human studies, can influence the reported outcomes.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological processes and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of GLP-1(7-36) Amide's Anorectic Effect
Caption: Central signaling cascade of GLP-1(7-36) amide leading to reduced food intake.
Comparative Experimental Workflow
Caption: Divergent experimental workflows in human vs. rodent studies of GLP-1's anorectic effects.
Conclusion
The reproducibility of the anorectic effects of GLP-1(7-36) amide is significantly influenced by a range of methodological factors. While central administration in rodent models consistently demonstrates a potent appetite-suppressing effect, the outcomes of peripheral administration in both animals and humans are more variable. This variability is largely attributable to the rapid enzymatic degradation of GLP-1 in circulation and its potential interplay with other signaling molecules.
For researchers and drug development professionals, a critical appraisal of these factors is paramount. Future studies aimed at clarifying the therapeutic potential of GLP-1 and its analogues should carefully consider the route of administration, dosage, and the physiological context in which these agents are evaluated. The development of GLP-1 receptor agonists with improved pharmacokinetic profiles has largely overcome the limitations of native GLP-1, leading to successful clinical applications in the management of obesity and type 2 diabetes. Nevertheless, a comprehensive understanding of the nuances of GLP-1's anorectic actions, as highlighted in this guide, remains essential for the continued innovation of incretin-based therapies.
References
- 1. JCI - The arcuate nucleus mediates GLP-1 receptor agonist liraglutide-dependent weight loss [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 4. Peptides that regulate food intake: glucagon-like peptide 1-(7-36) amide acts at lateral and medial hypothalamic sites to suppress feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. Central administration of GLP-1-(7-36) amide inhibits food and water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P and Glucagon-like Peptide-17-36 Amide Mediate Anorexic Responses to Trichothecene Deoxynivalenol and Its Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central administration of GLP-1-(7-36) amide inhibits food and water intake in rats. | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of GLP-1(7-36) Amide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the operational and disposal plans for GLP-1(7-36) amide.
This document provides procedural, step-by-step guidance for the safe handling and disposal of GLP-1(7-36) amide in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.
I. Operational Plan: Safe Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of GLP-1(7-36) amide and ensuring the safety of laboratory personnel.
1. Personal Protective Equipment (PPE): Standard laboratory PPE is required when handling GLP-1(7-36) amide in both lyophilized and solution forms. This includes:
-
Lab coats
-
Safety glasses or goggles
-
Nitrile gloves
-
Closed-toe shoes
2. Storage: GLP-1(7-36) amide is susceptible to degradation and requires specific storage conditions to maintain its stability.
-
Lyophilized Peptide: Store in a freezer at -20°C for short-term storage (1–2 weeks) and -80°C for long-term storage.[1] The vial should be tightly capped and protected from moisture and bright light.[1] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption.[1]
-
Peptide in Solution: The shelf-life of peptides in solution is limited.[2] If storage is necessary, use sterile buffers at pH 5-6, divide the solution into aliquots to avoid repeated freeze-thaw cycles, and store at -20°C.[2]
3. Spill Response: In the event of a spill, contain the material promptly using absorbent pads. Clean the area with a suitable disinfectant. Dispose of contaminated materials as chemical waste according to institutional and local guidelines.
II. Disposal Plan: Deactivation and Waste Management
While GLP-1(7-36) amide is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its biological activity necessitates a cautious approach to disposal to prevent environmental release.[3] The following procedures outline methods for its deactivation and proper disposal.
A. Chemical Deactivation (Hydrolysis): For unused or expired GLP-1(7-36) amide, chemical degradation through acid hydrolysis is a reliable method to render the peptide biologically inactive by breaking it down into its constituent amino acids.
Experimental Protocol for Acid Hydrolysis:
Objective: To hydrolyze GLP-1(7-36) amide into its constituent amino acids, thus eliminating its biological activity.
Materials:
-
GLP-1(7-36) amide waste (lyophilized or in solution)
-
6 M Hydrochloric Acid (HCl)
-
Hydrolysis tube or a heat- and acid-resistant vial with a screw cap
-
Heating block or oven capable of maintaining 110°C
-
Fume hood
-
pH indicator strips or a pH meter
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for neutralization
Procedure:
-
Preparation (in a fume hood):
-
If the peptide waste is in a lyophilized form, dissolve it in a minimal amount of sterile distilled water.
-
Transfer the aqueous peptide solution to a hydrolysis tube.
-
-
Acidification:
-
Add 6 M HCl to the peptide solution to a final concentration sufficient for hydrolysis. A significant excess of acid is recommended.
-
-
Hydrolysis:
-
Securely seal the hydrolysis tube.
-
Place the tube in a heating block or oven pre-heated to 110°C.
-
Heat for 18-24 hours.[4] This process will cleave the peptide bonds.
-
-
Cooling and Neutralization:
-
Carefully remove the tube from the heat source and allow it to cool to room temperature within the fume hood.
-
Slowly add NaOH solution to neutralize the acidic solution. Monitor the pH using indicator strips or a pH meter until it is within a neutral range (pH 6-8). This step may generate heat and gas; proceed with caution.
-
-
Disposal:
-
The resulting solution of amino acids and salts can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
B. Standard Disposal without Deactivation (for small quantities): For very small quantities of GLP-1(7-36) amide, where the above deactivation protocol may not be practical, direct disposal as chemical waste is an alternative.
Procedure:
-
Waste Collection:
-
Collect waste solutions containing GLP-1(7-36) amide in a designated and clearly labeled chemical waste container.
-
Solid waste, such as contaminated vials, pipette tips, and gloves, should be placed in a separate, labeled solid chemical waste container.
-
-
Waste Segregation:
-
Ensure that the peptide waste is not mixed with other incompatible waste streams.
-
-
Disposal Request:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office. Adhere to all local, state, and federal regulations for chemical waste disposal.[5]
-
III. Data Presentation
| Parameter | Guideline | Source |
| Storage Temperature (Lyophilized) | Short-term: -20°C; Long-term: -80°C | [1] |
| Storage Temperature (Solution) | -20°C (aliquoted) | [2] |
| Recommended Buffer pH for Solutions | 5-6 | [2] |
| Hydrolysis Conditions | 6 M HCl at 110°C for 18-24 hours | [4] |
| GHS Hazard Classification | Not classified as hazardous | [3] |
IV. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of GLP-1(7-36) amide waste.
Caption: Logical workflow for the disposal of GLP-1(7-36) amide.
References
Essential Safety and Handling of GLP-1(7-36) Amide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of GLP-1(7-36) amide is paramount to ensure both personal safety and the integrity of experimental outcomes. This document provides a comprehensive guide to the essential safety protocols, operational procedures, and disposal plans for GLP-1(7-36) amide in a laboratory setting. While GLP-1(7-36) amide is not classified as a hazardous substance, adherence to standard laboratory safety measures is crucial.[1][2][3]
Personal Protective Equipment (PPE) and Safety Measures
To minimize exposure and prevent contamination, the following personal protective equipment and safety measures are recommended when handling GLP-1(7-36) amide.
| Safety Measure | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[2] | Protects eyes from potential splashes of solutions or airborne particles of the lyophilized powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents direct skin contact with the peptide. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities. A dust mask may be used when weighing large quantities to minimize inhalation of the powder. | Reduces the risk of respiratory tract irritation from airborne particles. |
| Work Area | A well-ventilated laboratory bench or a chemical fume hood. | Ensures that any potential fumes or dust are safely removed from the breathing zone. |
| Hygiene | Wash hands thoroughly after handling. | A fundamental safety practice to prevent accidental ingestion or transfer of the compound. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of GLP-1(7-36) amide is essential for experimental accuracy and personal safety.
-
Preparation and Weighing:
-
Ensure the work area is clean and uncluttered before handling.
-
Wear all required PPE as outlined in the table above.
-
To minimize dust inhalation, perform weighing of the lyophilized peptide in a fume hood or on a bench with minimal air currents.
-
Use a clean spatula and weighing paper or a weigh boat.
-
-
Dissolution:
-
Consult the product's technical data sheet for solubility information. GLP-1(7-36) amide is generally soluble in water.
-
Add the appropriate sterile solvent (e.g., sterile water or a buffer solution) to the vial containing the peptide.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent potential denaturation.
-
-
Use in Experiments:
-
Handle the peptide solution with care, avoiding splashes and spills.
-
Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.
-
Disposal Plan
Proper disposal of GLP-1(7-36) amide and its containers is a critical aspect of laboratory safety and environmental responsibility. Peptides should be treated as chemical waste.
-
Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired solid GLP-1(7-36) amide in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect solutions containing GLP-1(7-36) amide in a separate, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
-
Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("GLP-1(7-36) amide") and any known hazard information.
-
Store the sealed waste containers in a designated, secure area away from incompatible materials until collection by the institution's waste management service.
-
-
Disposal Method:
-
Never dispose of peptides down the drain or in regular solid waste.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GLP-1 receptor in a pancreatic beta cell, leading to insulin secretion. The binding of GLP-1 to its Gαs protein-coupled receptor activates adenylate cyclase, which increases intracellular cAMP levels. This in turn activates protein kinase A (PKA), leading to the closure of KATP channels and the opening of voltage-gated calcium channels, ultimately triggering the exocytosis of insulin.[4][5][6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. eurogentec.com [eurogentec.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 6. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
